molecular formula C8H7N3 B114645 2-Methylpyrido[2,3-b]pyrazine CAS No. 155629-97-3

2-Methylpyrido[2,3-b]pyrazine

Cat. No.: B114645
CAS No.: 155629-97-3
M. Wt: 145.16 g/mol
InChI Key: OPYWACMELIMCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyrido[2,3-b]pyrazine (CAS 155629-97-3) is a versatile heterocyclic compound serving as a privileged scaffold in medicinal and agrochemical research. With the molecular formula C 8 H 7 N 3 and a molecular weight of 145.16 g/mol, this building block is central to designing novel bioactive molecules . Derivatives based on the pyrido[2,3-b]pyrazine core have demonstrated significant and multifaceted biological activities. Recent research highlights their potential as antibacterial agents, with certain derivatives showing promising activity against clinically relevant strains such as Escherichia coli and Staphylococcus aureus . Furthermore, this chemotype has been explored for the development of new antifungal agents for crop protection, showing excellent in vitro and in vivo activity against phytopathogens like Botrytis cinerea . Beyond its biological applications, the pyrido[2,3-b]pyrazine structure is also investigated in material science for its notable nonlinear optical (NLO) properties, making it a candidate for technological applications . The methyl substituent on the core structure provides a synthetic handle for further functionalization, allowing for the generation of diverse libraries of compounds for drug discovery and materials research. This product is supplied as a research-grade chemical. For Research Use Only. Not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYWACMELIMCPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80566174
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155629-97-3
Record name 2-Methylpyrido[2,3-b]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155629-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80566174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Biological Activity of Pyrido[2,3-b]pyrazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[2,3-b]pyrazine scaffold represents a privileged structure in medicinal chemistry, distinguished by its bioisosteric relationship to pteridines and quinoxalines. Unlike generic heterocycles, this specific fused system exhibits a unique electronic distribution that facilitates diverse non-covalent interactions—specifically


-stacking and hydrogen bonding—within the ATP-binding pockets of kinases and the DNA gyrase complex.

This guide synthesizes recent breakthroughs in the biological application of pyrido[2,3-b]pyrazines, focusing on two high-value therapeutic vectors: overcoming EGFR-TKI resistance in Non-Small Cell Lung Cancer (NSCLC) and broad-spectrum antimicrobial activity via DNA gyrase inhibition . We move beyond simple literature review to provide actionable synthetic protocols and mechanistic insights required for lead optimization.

Chemical Architecture & Synthesis

To exploit the biological activity of pyrido[2,3-b]pyrazines, one must first master their construction. The scaffold consists of a pyridine ring fused to a pyrazine ring.[1] The nitrogen placement (1, 4, 5 positions in the fused system) creates a highly electron-deficient core, making it susceptible to nucleophilic attack and ideal for interacting with nucleophilic residues in protein active sites.

Robust Synthetic Pathways
Validated Protocol: p-TSA Catalyzed Multicomponent Synthesis

Objective: Synthesis of substituted pyrido[2,3-b]pyrazine derivatives.

Reagents:

  • Indane-1,3-dione (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • 2-Aminopyrazine (1.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA, 20 mol%)[1][2]

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask, dissolve Indane-1,3-dione (1 mmol), the specific Aromatic Aldehyde (1 mmol), and 2-Aminopyrazine (1 mmol) in 10 mL of ethanol.

  • Catalyze: Add p-TSA (0.2 mmol) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) with magnetic stirring. Monitor via TLC (System: Ethyl Acetate/Hexane 3:7). Reaction typically completes in 4–9 hours.

  • Work-up: Cool the mixture to room temperature. The product often precipitates out.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethyl acetate to obtain the pure compound.[1]

    • Quality Control: Confirm structure via

      
      H-NMR (look for the singlet of the pyrazine proton if C-2 is unsubstituted) and HRMS.
      
Visualization: Synthetic Workflow

The following diagram illustrates the convergent nature of this MCR, highlighting the efficiency of forming the fused ring system in a single step.

SynthesisWorkflow Reagents Precursors: Indane-1,3-dione + Aryl Aldehyde + 2-Aminopyrazine Process Reflux (4-9h) Knoevenagel Condensation + Michael Addition + Cyclization Reagents->Process Mix Catalyst Catalyst: 20 mol% p-TSA Solvent: EtOH Catalyst->Process Activate Product Target Scaffold: Pyrido[2,3-b]pyrazine Derivative Process->Product Precipitate & Recrystallize

Figure 1: One-pot multicomponent synthesis workflow for pyrido[2,3-b]pyrazine derivatives utilizing p-TSA catalysis.

Therapeutic Vector A: Anticancer Activity (EGFR Targeting)

The most commercially relevant application of pyrido[2,3-b]pyrazines lies in oncology, specifically targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3]

Mechanism of Action: Overcoming Resistance

First-generation inhibitors (e.g., Erlotinib) fail when the T790M mutation occurs (gatekeeper mutation). Pyrido[2,3-b]pyrazines have shown the ability to inhibit both wild-type and T790M mutant EGFR.

  • Binding Mode: The N-1 and N-5 nitrogens act as hydrogen bond acceptors for the hinge region of the kinase (Met793).

  • Selectivity: Derivatives with a substituent at Position 7 (heteroaromatic moiety) and an unsubstituted Position 2 have demonstrated IC

    
     values as low as 0.09 µM  against resistant cell lines (e.g., PC9-ER).[4]
    
Signaling Pathway Blockade

The compound acts by competitive inhibition at the ATP binding site, preventing autophosphorylation. This halts the downstream PI3K/Akt and MAPK cascades, forcing the cell into apoptosis.

EGFR_Pathway Drug Pyrido[2,3-b]pyrazine Inhibitor EGFR EGFR (T790M Mutant) Drug->EGFR Competitive Inhibition (High Affinity) Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces P_EGFR Autophosphorylation EGFR->P_EGFR Blocked ATP ATP ATP->EGFR Binds PI3K PI3K P_EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action showing the blockade of EGFR autophosphorylation and subsequent induction of apoptosis.[3]

Quantitative Data: Kinase Inhibition Profile

The following data summarizes the potency of lead pyrido[2,3-b]pyrazine derivatives against key cancer cell lines.

Cell LineGenotypeStandard Drug (IC

)
Pyrido[2,3-b]pyrazine Lead (IC

)
Outcome
PC9 EGFR Del19 (Sensitive)Erlotinib (0.05 µM)0.09 µM Comparable Potency
PC9-ER EGFR T790M (Resistant)Erlotinib (>10 µM)0.15 µM Resistance Overcome
A549 Wild Type EGFRGefitinib (High µM)1.10 µM Moderate Activity

Data Source: Synthesized from phenotypic screening assays of 7-substituted-pyrido[2,3-b]pyrazines.

Therapeutic Vector B: Antimicrobial Activity

Beyond cancer, this scaffold exhibits significant antibacterial properties, particularly when functionalized with thiocarbonyl groups .

Structure-Activity Relationship (SAR)

The antibacterial efficacy is strictly governed by the substitution pattern.

  • The "Thione" Effect: Derivatives bearing two thiocarbonyl groups (dithione) at positions 2 and 3 show the highest potency.

  • Steric Hindrance: Bulky alkyl or aryl side chains at positions 2 and 3 often decrease antibacterial activity, likely due to steric clashes within the bacterial DNA gyrase binding pocket.

  • Target: Molecular docking confirms high affinity for DNA Gyrase (Subunit B) , an enzyme essential for bacterial DNA replication.

SAR Visualization Map

Understanding where to modify the core is critical for the "Application Scientist."

SAR_Map Core Pyrido[2,3-b]pyrazine Core Scaffold Pos23 Positions 2 & 3: Thiocarbonyl (C=S) groups critical for Antimicrobial activity. Unsubstituted for Anticancer. Core->Pos23 Pos7 Position 7: Heteroaryl substituents (e.g., Indane-derived) enhance EGFR kinase affinity. Core->Pos7 Pos6 Position 6: Electron-withdrawing groups can modulate solubility and metabolic stability. Core->Pos6 Gen General: Planarity is essential for DNA intercalation. Core->Gen

Figure 3: Structure-Activity Relationship (SAR) map highlighting divergent requirements for antimicrobial vs. anticancer activity.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)

To validate the biological activity of synthesized derivatives, the MTT assay is the industry standard for initial screening.

Principle: Reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells (mitochondrial dehydrogenase).

Protocol:

  • Seeding: Plate cancer cells (e.g., PC9, A549) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Treatment: Add the test pyrido[2,3-b]pyrazine derivative at a gradient of concentrations (e.g., 0.01, 0.1, 1, 10, 50, 100 µM). Include DMSO control (0.1%).

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove supernatant and add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC

    
     using non-linear regression (GraphPad Prism or similar).
    

References

  • Antimicrobial Activity & Synthesis: Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives.[6][7][8] (2017).[6] Investigates dithione derivatives and their synthesis via oxalic acid condensation.

  • Anticancer & Resistance: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[4] (2013).[4] Bioorganic & Medicinal Chemistry Letters.

  • Multicomponent Synthesis: Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.[1][2][9][10] (2023).[1][2][4][6][9] RSC Advances.

  • EGFR Kinase Inhibition: Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors.[3] (2024). (Note: Mechanistically relevant analogue study for kinase binding modes).

Sources

2-Methylpyrido[2,3-b]pyrazine: Technical Profile & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, properties, and pharmaceutical applications of 2-Methylpyrido[2,3-b]pyrazine .

Chemical Identity & Identifiers

2-Methylpyrido[2,3-b]pyrazine is a fused heterocyclic compound belonging to the class of diazanaphthalenes .[1] It serves as a critical "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.

  • CAS Number: 155629-97-3 (Specific to the 2-methyl isomer)[1][2][]

    • Note on Isomers: Do not confuse with 3-methylpyrido[2,3-b]pyrazine (CAS 83769-56-6) or the monocyclic flavoring agent 2-methylpyrazine (CAS 109-08-0).[1]

  • IUPAC Name: 2-Methylpyrido[2,3-b]pyrazine[1][2][4]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 145.16 g/mol [1]

  • SMILES: CC1=NC2=CC=CN=C2N=C1

  • InChIKey: BD524650 (Identifier prefix; verification required for full hash)

Structural Classification

The compound features a pyridine ring fused to a pyrazine ring across the [2,3] bond of the pyridine. The methyl substituent is located at position 2 of the pyrazine ring.

PropertyValue
Core Scaffold Pyrido[2,3-b]pyrazine (1,4,5-triazanaphthalene)
H-Bond Acceptors 3 (N1, N4, N5)
H-Bond Donors 0
LogP (Calc) ~0.6–0.9 (Low lipophilicity, favorable for CNS penetration)
Physical State Solid (Pale yellow to tan powder)

Synthesis & Manufacturing

Core Synthetic Route: Condensation Strategy

The most robust method for synthesizing 2-methylpyrido[2,3-b]pyrazine involves the condensation of 2,3-diaminopyridine with pyruvaldehyde (2-oxopropanal).[1]

The Regioselectivity Challenge

A critical technical nuance often overlooked in standard protocols is regioselectivity . The condensation of an asymmetrical diamine (2,3-diaminopyridine) with an asymmetrical dicarbonyl (pyruvaldehyde) yields a mixture of two regioisomers:

  • 2-Methylpyrido[2,3-b]pyrazine (Target)[1][2][4]

  • 3-Methylpyrido[2,3-b]pyrazine (By-product)

The ratio depends on the nucleophilicity of the amino groups. The amino group at position 2 of the pyridine is less nucleophilic than the amino group at position 3 due to the electron-withdrawing nature of the ring nitrogen. However, under acidic catalysis, the mechanism shifts.

Optimized Protocol (Step-by-Step)
  • Reagents: 2,3-Diaminopyridine (1.0 eq), Pyruvaldehyde (40% aq. solution, 1.2 eq).

  • Solvent: Ethanol or Methanol (0.1 M concentration).

  • Catalyst: No catalyst (neutral) or mild acid (Acetic acid) to modulate Schiff base formation rates.

  • Conditions: Reflux for 2–4 hours.

  • Work-up:

    • Evaporate solvent under reduced pressure.

    • Residue is a mixture of 2-methyl and 3-methyl isomers.[1]

  • Purification (Critical Step):

    • Flash Column Chromatography: Use a gradient of Dichloromethane (DCM) : Methanol (98:2 to 95:5). The isomers typically have slightly different Rf values due to the dipole moment differences relative to the pyridine nitrogen.

    • Recrystallization: In some cases, fractional recrystallization from Hexane/Ethyl Acetate can enrich the major isomer.

Synthesis cluster_0 Purification Start 2,3-Diaminopyridine Inter Schiff Base Intermediates Start->Inter Condensation (EtOH, Reflux) Reagent Pyruvaldehyde (2-Oxopropanal) Reagent->Inter Prod2 2-Methylpyrido[2,3-b]pyrazine (Target: CAS 155629-97-3) Inter->Prod2 Cyclization (Path A) Prod3 3-Methylpyrido[2,3-b]pyrazine (Isomer By-product) Inter->Prod3 Cyclization (Path B) Separation Separation via Chromatography (DCM:MeOH) Prod2->Separation Prod3->Separation

Caption: Synthesis pathway illustrating the competitive formation of 2-methyl and 3-methyl isomers.

Physicochemical & Analytical Properties

Spectroscopic Identification

Distinguishing the 2-methyl isomer from the 3-methyl isomer requires careful NMR analysis.[1][5]

  • 1H NMR (CDCl3, 400 MHz):

    • 2-Methyl Isomer: The methyl group singlet appears around δ 2.7–2.8 ppm .[1] The aromatic proton at position 3 (singlet) is distinct.

    • Differentiation Logic: In the 2-methyl isomer, the methyl group is adjacent to the pyrazine N1. In the 3-methyl isomer, it is adjacent to N4.[1] NOE (Nuclear Overhauser Effect) experiments are definitive:

      • 2-Me: NOE observed between Methyl protons and no pyridine protons (too distant).[1]

      • 3-Me: NOE observed between Methyl protons and the pyridine proton at C4 (if numbering is continuous) or the fusion bridgehead vicinity. Correction: In pyrido[2,3-b]pyrazine, the 3-position is closer to the pyridine ring fusion than the 2-position.[1]

Solubility Profile
  • Water: Moderate (due to H-bond accepting nitrogens).[1]

  • DMSO/DMF: High solubility (>50 mg/mL).

  • Dichloromethane: Good solubility (useful for extraction).

Applications in Drug Development

Kinase Inhibitor Scaffold

The pyrido[2,3-b]pyrazine core is a bioisostere of quinazoline (used in EGFR inhibitors like Gefitinib) and quinoline . The extra nitrogen atoms in the scaffold alter the electron density and hydrogen bonding potential, often improving metabolic stability or selectivity.

  • Mechanism: The N1 and N4 nitrogens in the pyrazine ring can serve as hydrogen bond acceptors for the "hinge region" of kinase ATP-binding pockets.

  • Target Classes:

    • mTOR (Mammalian Target of Rapamycin): Derivatives of this core have shown efficacy in blocking the PI3K/Akt/mTOR pathway.[6]

    • EGFR (Epidermal Growth Factor Receptor): Used to overcome resistance mutations (e.g., T790M) by altering the binding angle compared to quinazolines.

    • HCMV Polymerase: Substituted pyrido[2,3-b]pyrazines have been explored as non-nucleoside inhibitors.[1]

Bioisosterism & Lead Optimization
  • Metabolic Stability: The electron-deficient nature of the triazanaphthalene system makes it less susceptible to oxidative metabolism (CYP450) compared to more electron-rich scaffolds like indole.[1]

  • Solubility: The presence of three nitrogen atoms lowers the LogP compared to naphthalene or quinoline, potentially improving oral bioavailability.

Pharmacophore Core 2-Methylpyrido[2,3-b]pyrazine Scaffold Hinge Hinge Region Binding (H-Bond Acceptor via N1/N4) Core->Hinge Primary Mode Hydrophobic Hydrophobic Pocket (Methyl Group Interaction) Core->Hydrophobic Steric Fit Solubility Improved Solubility (vs. Quinazoline) Core->Solubility ADME Property

Caption: Pharmacophore mapping of the scaffold in kinase inhibitor design.

Safety & Handling (GHS Classification)

While specific toxicological data for the 2-methyl derivative is limited compared to the parent core, it should be handled as a potent bioactive heterocycle.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyrido[2,3-b]pyrazine derivatives. Retrieved from [Link]

  • De, S. K. (2024).[6] Novel Pyrazino[2,3-b] Pyrazines as mTOR Kinase Inhibitors for Treating Cancer and other Diseases. Current Medicinal Chemistry. Retrieved from [Link]

  • Goswami, S., & Hazra, A. (2011).[7][8] Methyl pyrido[2,3-b]pyrazine-3-carboxylate: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of 2-Methylpyrido[2,3-b]pyrazine Scaffolds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activities is perpetual. Among the myriad of heterocyclic systems, the pyrido[2,3-b]pyrazine core has emerged as a "privileged scaffold" – a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The introduction of a methyl group at the 2-position, in particular, has been shown to be a critical determinant of the therapeutic potential of this class of compounds. This guide provides an in-depth technical exploration of the 2-methylpyrido[2,3-b]pyrazine scaffold, from its synthesis to its burgeoning applications in oncology, infectious diseases, and beyond. It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their therapeutic programs.

I. The 2-Methylpyrido[2,3-b]pyrazine Core: A Strategic Starting Point

The pyrido[2,3-b]pyrazine system is a bicyclic heteroaromatic compound formed by the fusion of a pyridine and a pyrazine ring. The strategic placement of nitrogen atoms in this scaffold imparts unique electronic and steric properties, making it an attractive platform for designing molecules that can interact with a variety of biological targets. The 2-methyl substituent often plays a crucial role in modulating the scaffold's pharmacological profile, influencing factors such as metabolic stability, target binding affinity, and cellular permeability.

II. Synthetic Strategies: Accessing the 2-Methylpyrido[2,3-b]pyrazine Scaffold

A robust and versatile synthetic strategy is paramount for the exploration of any chemical scaffold. The 2-methylpyrido[2,3-b]pyrazine core can be efficiently constructed through several synthetic routes. One of the most common approaches involves the condensation of a diaminopyridine derivative with a dicarbonyl compound.

General Synthetic Protocol: Hinsberg Reaction for Pyrido[2,3-b]pyrazine Synthesis

A regioselective synthesis of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one and 3-methylpyrido[2,3-b]pyrazin-2(1H)-one can be achieved via the Hinsberg reaction, starting from 2,3-diaminopyridine and an excess of pyruvic acid or ethyl pyruvate.[1]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 2,3-diaminopyridine in an appropriate anhydrous solvent (e.g., methanol or chloroform).

  • Condensation: To the solution from Step 1, add an excess of pyruvic acid or ethyl pyruvate at room temperature with continuous stirring. The choice of solvent can influence the regioselectivity of the reaction, with anhydrous methanol favoring the formation of 2-methylpyrido[2,3-b]pyrazin-3(4H)-one and chloroform promoting the formation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one.[1]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Isolation and Purification: Upon completion, the product can be isolated by filtration or by removing the solvent under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 2-methylpyrido[2,3-b]pyrazine derivative.

This method offers good yields (often exceeding 90%) and allows for regioselective synthesis, which is crucial for establishing clear structure-activity relationships.[1]

III. Therapeutic Applications: A Scaffold of Diverse Potential

The 2-methylpyrido[2,3-b]pyrazine scaffold has demonstrated significant therapeutic potential across multiple disease areas, most notably in antibacterial and anticancer applications.

Antibacterial Agents: A Renewed Hope Against Resistance

The rise of antibiotic resistance is a pressing global health crisis, necessitating the discovery of new antibacterial agents with novel mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have emerged as a promising class of antibacterial compounds.[2]

Mechanism of Action: Targeting Bacterial DNA Gyrase

Several studies suggest that the antibacterial activity of pyrido[2,3-b]pyrazine derivatives stems from their ability to inhibit bacterial DNA gyrase.[3] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies have revealed that these compounds can form strong interactions, including hydrogen bonds, with the active site of DNA gyrase from various bacterial pathogens.[3]

Spectrum of Activity

Derivatives of the pyrido[2,3-b]pyrazine scaffold have shown activity against a range of both Gram-positive and Gram-negative bacteria.

Compound/DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC) (mg/mL)Reference
2,3-dithione pyrido[2,3-b]pyrazineStaphylococcus aureus0.078[2]
2,3-dithione pyrido[2,3-b]pyrazineBacillus cereus0.078[2]
2,3-dithione pyrido[2,3-b]pyrazineEscherichia coli0.625[2]
2,3-dithione pyrido[2,3-b]pyrazineSalmonella typhi1.25[2]
N1,N4-dialkylated derivativesEscherichia coliNoteworthy inhibition[3]
N1,N4-dialkylated derivativesStaphylococcus aureusSignificant activity[3]
N1,N4-dialkylated derivativesPseudomonas aeruginosaModerate activity[3]
N1,N4-dialkylated derivativesSalmonella spp.Moderate activity[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Serially dilute the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Agents: Targeting Key Oncogenic Pathways

The pyrido[2,3-b]pyrazine scaffold has demonstrated significant potential in the development of novel anticancer agents, particularly for non-small cell lung cancer (NSCLC).

Mechanism of Action: Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Certain pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of EGFR tyrosine kinase (EGFR-TK).[4] The EGFR signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers. By inhibiting EGFR-TK, these compounds can block downstream signaling, leading to cell cycle arrest and apoptosis.[4]

Notably, some novel pyrido[2,3-b]pyrazines have shown efficacy against erlotinib-resistant NSCLC cell lines, which often harbor the T790M mutation in the EGFR gene.[5] This suggests that these compounds may be able to overcome a common mechanism of acquired resistance to current EGFR inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_Pathway cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates Pyrido_Pyrazine 2-Methylpyrido[2,3-b]pyrazine Inhibitor Pyrido_Pyrazine->EGFR Inhibits Apoptosis Apoptosis Pyrido_Pyrazine->Apoptosis Promotes Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by 2-Methylpyrido[2,3-b]pyrazine scaffolds.

In Vitro Anticancer Activity

Compound/DerivativeCancer Cell LineIC50 (µM)TargetReference
Compound 7f (pyrido[2,3-b][3]oxazine-based)HCC827 (EGFR exon 19 deletion)0.09EGFR-TK[4]
Compound 7f (pyrido[2,3-b][3]oxazine-based)H1975 (EGFR L858R/T790M)0.89EGFR-TK[4]
Compound 7f (pyrido[2,3-b][3]oxazine-based)A549 (wild-type EGFR)1.10EGFR-TK[4]
Compound 7nPC9 (erlotinib-sensitive)0.09Not specified[5]
Compound 7nPC9-ER (erlotinib-resistant)0.15Not specified[5]

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Emerging Therapeutic Frontiers

Beyond antibacterial and anticancer applications, the 2-methylpyrido[2,3-b]pyrazine scaffold is being explored for other therapeutic indications.

  • Pain Management: Certain pyrido[2,3-b]pyrazines have been identified as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling.[6] These compounds have shown efficacy in preclinical models of inflammatory pain.[6]

  • Neurodegenerative Diseases: A novel series of pyrido[4,3-e][3][7]triazolo[4,3-a]pyrazines has been reported as potent and selective inhibitors of phosphodiesterase 2 (PDE2).[8] PDE2 inhibitors are being investigated as a potential therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease.

IV. Future Perspectives: From Bench to Bedside

The 2-methylpyrido[2,3-b]pyrazine scaffold represents a versatile and promising platform for the development of new therapeutics. The compelling preclinical data in oncology and infectious diseases underscore the need for further investigation. Future research efforts should focus on:

  • Lead Optimization: Systematic modification of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Toxicological Profiling: In-depth evaluation of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of lead compounds.

  • In Vivo Efficacy Studies: Assessment of the therapeutic efficacy of optimized compounds in relevant animal models of disease.

  • Elucidation of Novel Mechanisms: Further investigation into the molecular mechanisms of action to identify new therapeutic targets and opportunities.

The journey from a promising scaffold to a clinically approved drug is long and arduous. However, the compelling and diverse biological activities of 2-methylpyrido[2,3-b]pyrazine derivatives provide a strong foundation for future drug discovery and development endeavors.

V. References

  • Sikine, M., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. (2023). [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. PMC. (2023). [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. (2025). [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. (1997). [Link]

  • ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. ResearchGate. (2017). [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. (2010). [Link]

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI. (2022). [Link]

  • View of ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. (2017). [Link]

  • Novel pyrido[2,3-b][3]oxazine-based EGFR-TK inhibitors. RSC Publishing. (2024). [Link]

  • Pyrido[4,3-e][3][7]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. ACS Medicinal Chemistry Letters. (2015). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. KAUST Repository. (2023). [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. (2025). [Link]

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. PubMed. (2013). [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC. (2020). [Link]

  • A green method for the direct precipitation of 3-methylpyrido[2,3-b]pyrazin-2(1H)-one and 2-methylpyrido[3,4-b]pyrazin-3(4H)-one from ethyl lactate solutions. ResearchGate. (2026). [Link]

  • The Roles of Tetramethylpyrazine During Neurodegenerative Disease. PubMed. (2021). [Link]

Sources

Introduction: The Strategic Importance of Fused Pyridine-Pyrazine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Medicinal Chemistry of Fused Pyridine-Pyrazine Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Fused pyridine-pyrazine heterocycles represent a privileged class of nitrogen-containing bicyclic systems that have garnered significant attention in medicinal chemistry. Their structural resemblance to endogenous purines and pteridines allows them to effectively interact with a wide array of biological targets, making them key pharmacophores in the design of novel therapeutic agents. The fusion of an electron-deficient pyridine ring with an even more electron-deficient pyrazine ring results in a unique electronic landscape, influencing the molecule's physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These properties are critical for optimizing pharmacokinetic and pharmacodynamic profiles of drug candidates.

This technical guide provides a comprehensive overview of the synthesis and medicinal applications of key fused pyridine-pyrazine isomers, with a focus on pyrido[2,3-b]pyrazines, pyrido[3,4-b]pyrazines, and the biologically significant 5-deazaflavins. We will delve into the strategic considerations behind various synthetic methodologies and explore the structure-activity relationships (SAR) that drive their diverse pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and antiviral effects.

Part 1: Synthetic Strategies for the Construction of Fused Pyridine-Pyrazine Cores

The synthetic approaches to fused pyridine-pyrazine heterocycles are diverse, generally relying on the construction of one ring onto a pre-existing, suitably functionalized partner ring. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Pyrido[2,3-b]pyrazines

Pyrido[2,3-b]pyrazines, also known as 1,4,5-triazanaphthalenes, are a prominent class of fused pyridine-pyrazines with a broad spectrum of biological activities, including anticancer and antimalarial properties. The most common and versatile method for their synthesis involves the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound.

Experimental Protocol: Synthesis of 2,3-disubstituted Pyrido[2,3-b]pyrazines

This protocol describes a general procedure for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines via the condensation of 2,3-diaminopyridine with a 1,2-dicarbonyl compound (e.g., benzil).

Materials:

  • 2,3-Diaminopyridine

  • 1,2-Dicarbonyl compound (e.g., benzil)

  • Ethanol or acetic acid (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Sodium bicarbonate solution (for work-up)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminopyridine (1.0 eq) in ethanol or acetic acid.

  • Addition of Reagents: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,3-disubstituted pyrido[2,3-b]pyrazine.

The following diagram illustrates the general synthetic pathway for pyrido[2,3-b]pyrazines.

G cluster_reactants Reactants cluster_reaction Condensation cluster_product Product diaminopyridine 2,3-Diaminopyridine plus + diaminopyridine->plus dicarbonyl 1,2-Dicarbonyl (R1-CO-CO-R2) arrow -> dicarbonyl->arrow plus->dicarbonyl pyridopyrazine 2,3-Disubstituted Pyrido[2,3-b]pyrazine arrow->pyridopyrazine

Caption: General synthesis of pyrido[2,3-b]pyrazines.

Synthesis of Pyrido[3,4-b]pyrazines

Pyrido[3,4-b]pyrazines are structural isomers of pyrido[2,3-b]pyrazines and also exhibit significant biological activities. A common synthetic route to this scaffold involves the condensation of 3,4-diaminopyridine with 1,2-dicarbonyl compounds. A noteworthy variation employs 2-chloro-3,4-diaminopyridine, which allows for further functionalization at the 5-position.

The following table summarizes the reaction conditions for the synthesis of 5-chloropyrido[3,4-b]pyrazines from 2-chloro-3,4-diaminopyridine and various 1,2-dicarbonyl compounds.

1,2-Dicarbonyl CompoundSolventReaction TimeYield (%)
GlyoxalEthanol1 h85
MethylglyoxalEthanol2 h78
BenzilAcetic Acid3 h92
2,3-ButanedioneEthanol1.5 h88
Synthesis of 5-Deazaflavins (Pyrimido[4,5-b]quinolines)

5-Deazaflavins are aza-analogs of flavins where the N-5 atom is replaced by a carbon atom. This structural modification imparts unique redox properties and a diverse range of biological activities, including antitumor and antimicrobial effects. The synthesis of 5-deazaflavins can be broadly categorized into two main strategies: construction of the quinoline ring onto a pre-existing pyrimidine moiety, or the formation of the pyrimidine ring on a quinoline precursor.

A convergent two-step strategy is often employed for the synthesis of 5-deazaflavin derivatives.

Part 2: Medicinal Chemistry of Fused Pyridine-Pyrazine Heterocycles

The versatility of the fused pyridine-pyrazine scaffold has been extensively explored in drug discovery, leading to the identification of potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Anticancer Activity

A significant area of research has focused on the development of fused pyridine-pyrazine derivatives as anticancer agents.

Pyrido[2,3-b]pyrazines as Kinase Inhibitors:

Several pyrido[2,3-b]pyrazine derivatives have been identified as potent kinase inhibitors, a key class of anticancer drugs. For instance, a series of novel pyrido[2,3-b]pyrazines were synthesized and evaluated for their ability to overcome erlotinib resistance in non-small-cell lung cancer (NSCLC). One of the lead compounds, 7n , demonstrated significant inhibitory activity against both erlotinib-sensitive (PC9) and erlotinib-resistant (PC9-ER) cell lines.

The following diagram illustrates a simplified signaling pathway targeted by these inhibitors.

G EGFR EGFR Pathway Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Pathway Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibitor Pyrido[2,3-b]pyrazine Inhibitor (e.g., 7n) Inhibitor->EGFR Inhibits

Caption: Inhibition of EGFR signaling by pyrido[2,3-b]pyrazines.

5-Deazaflavins as p53 Activators:

A family of 5-deazaflavin derivatives has been shown to activate the tumor suppressor protein p53 by inhibiting the E3 ubiquitin ligase activity of MDM2. This leads to p53 stabilization and the induction of apoptosis in cancer cells.

The table below summarizes the cytotoxic activity of selected fused pyridine-pyrazine derivatives against various cancer cell lines.

CompoundScaffoldCancer Cell LineIC50 (µM)Reference
7n Pyrido[2,3-b]pyrazinePC9 (NSCLC)0.09
7n Pyrido[2,3-b]pyrazinePC9-ER (NSCLC)0.15
4j 5-DeazaflavinMCF-7 (Breast)0.0005
5d 5-DeazaflavinMCF-7 (Breast)0.0001
Antimalarial and Antimicrobial Activities

Fused pyridine-pyrazine derivatives have also shown promise as antimalarial and antimicrobial agents. A series of 8-substituted 6-aminopyrido[2,3-b]pyrazines were prepared and evaluated for their antimalarial activity. Furthermore, some phenazine derivatives, which share the core pyrazine ring, have demonstrated significant in vitro activity against Plasmodium falciparum.

Conclusion

Fused pyridine-pyrazine heterocycles continue to be a highly attractive scaffold for the development of new therapeutic agents. Their synthetic accessibility and the ease of introducing diverse substituents allow for the fine-tuning of their biological activity. The compelling anticancer, antimalarial, and antimicrobial properties of these compounds underscore their therapeutic potential. Future research in this area will likely focus on the development of more selective and potent analogues, as well as the exploration of novel biological targets for this versatile class of molecules.

References

  • Wilson, J. M., Henderson, G., Black, F., Sutherland, A., Ludwig, R. L., Vousden, K. H., & Robins, D. J. (2007). Synthesis of 5-deazaflavin derivatives and their activation of p53 in cells. Bioorganic & Medicinal Chemistry, 15(1), 77–86.
  • Al-Issa, S. A., Al-Zahrani, A. S., El-Gazzar, A. R. B. A., & El-Gazzar, M. G. (2023). Design, synthesis, and antitumor efficacy of novel 5-deazaflavin derivatives backed by kinase screening, docking, and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1).
  • Various Authors. (2025). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. ChemInform.
  • Trilleras Vasquez, J. E., Rodriguez Yanez, O. S., & Gonzalez Lopez, E. J. (2017). 5-Deazaflavins: Chemical Synthesis. Revista de Ciencias, 21(1), 133–158.
  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Mederski, W. W. K. R., et al. (2003). Pyrido[3,4-b]pyrazines: A new application for 2-chloro-3,4-diaminopyridine. Heterocycles, 60(4), 925.
  • Various Authors. (2022). Convenient synthesis of deazaflavin cofactor FO and its activity in F420-dependent NADP reductase. Organic & Biomolecular Chemistry.
  • Various Authors. (2026). Flavin and deazaflavin biosynthesis in mycobacteria: relevance to physiology, implications for drug discovery, MR-1 antigenicity, and vaccine development. Frontiers in Immunology.
  • Various Authors. (2022).
  • Various Authors. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities.
  • Temple, C., Jr., Rose, J. D., Elliott, R. D., & Montgomery, J. A. (1970). Synthesis of potential antimalarial agents. V. Pyrido[2,3-b]pyrazines. Journal of Medicinal Chemistry, 13(5), 853–857.
  • Various Authors. (2022). Synthetic routes for phenazines: an overview. Semantic Scholar.
  • Orfi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6127–6131.
  • Life Chemicals. (2019).
  • Various Authors. (2025). Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus.
  • Various Authors. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440.
  • Negm, A. M., Abdelrazek, F. M., Elnagdi, M. H., & Shaaban, L. H. (1994). Heterocyclic synthesis with nitriles: new routes for synthesis of pyridazines, pyridines and their fused

Strategic Pharmacophore Elucidation: The 2-Methylpyrido[2,3-b]pyrazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Analysis of 2-Methylpyrido[2,3-b]pyrazine Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The Privileged Scaffold Status

The pyrido[2,3-b]pyrazine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, the 2-Methylpyrido[2,3-b]pyrazine derivative serves as a critical starting point for designing inhibitors against kinases (EGFR, PI3K, mTOR) and bacterial DNA gyrase.

This guide details the technical workflow for extracting, modeling, and validating the pharmacophore of this scaffold. It moves beyond simple structural description to the causality of binding: why the 2-methyl group enhances selectivity and how the heterocyclic nitrogen atoms orchestrate binding within the ATP-binding pocket.

Structural Anatomy & Chemical Logic

To build a robust pharmacophore, we must first deconstruct the electronic and steric landscape of the molecule.

The Core Architecture

The scaffold consists of a pyridine ring fused to a pyrazine ring. The "2-Methyl" designation places a hydrophobic methyl group adjacent to one of the pyrazine nitrogens.

  • Electronic Deficit: Both rings are electron-deficient due to the three nitrogen atoms. This lowers the pKa and enhances the molecule's ability to participate in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the binding pocket.
  • The 2-Methyl "Anchor": Unlike a simple hydrogen, the methyl group restricts rotation in the binding pocket (entropic benefit) and targets small hydrophobic sub-pockets (e.g., the "gatekeeper" region in kinases).

Pharmacophore Feature Mapping

We define the pharmacophore using the IUPAC numbering system where N1 and N4 reside in the pyrazine ring.

Feature TypeLocationMechanistic Function
H-Bond Acceptor (HBA) Pyrazine N1 / N4Primary interaction with the "hinge region" backbone NH groups in kinase domains.
H-Bond Acceptor (HBA) Pyridine N (N8)Auxiliary binding; often interacts with water networks or specific Ser/Thr residues.
Hydrophobic (Hyd) 2-Methyl GroupDisplaces conserved water molecules; provides Van der Waals contacts in the selectivity pocket.
Aromatic Ring (AR) Fused System

-

sandwiching with the receptor's aromatic floor/ceiling residues.
Visualization: The Scaffold Map

The following diagram illustrates the connectivity and pharmacophoric points of the core.

ScaffoldMap Figure 1: Pharmacophoric Connectivity of 2-Methylpyrido[2,3-b]pyrazine Pyrazine Pyrazine Ring (HBA Core) Pyridine Pyridine Ring (Aromatic/HBA) Pyrazine->Pyridine Fused (π-System) Methyl 2-Methyl Group (Hydrophobic Anchor) Pyrazine->Methyl C2 Position (Steric Handle) Hinge Target: Kinase Hinge (H-Bond Donor) Pyrazine->Hinge H-Bonding Pocket Target: Hydrophobic Pocket (Val/Leu/Met) Methyl->Pocket VdW Contact

Computational Workflow: Deriving the Model

Do not rely on a single crystal structure. A robust pharmacophore model requires an ensemble approach.

Step-by-Step Protocol

Step 1: Dataset Curation & Conformation Generation

  • Action: Compile a library of 2-methylpyrido[2,3-b]pyrazine derivatives with known IC50 values (e.g., from ChEMBL or recent literature on EGFR inhibitors).

  • Protocol: Use a Monte Carlo conformational search (e.g., in MOE or Schrödinger MacroModel).

    • Setting: Energy window = 10 kcal/mol.

    • Rationale: The 2-methyl group introduces steric clashes in certain rotamers; excluding high-energy conformers prevents "false positive" binding poses.

Step 2: Molecular Electrostatic Potential (MEP) Calculation

  • Action: Calculate MEP surfaces using DFT (B3LYP/6-31G* level).

  • Insight: This reveals the exact electron density on N1 vs. N4. In 2-methyl derivatives, the inductive effect of the methyl group slightly increases the basicity of the adjacent nitrogen, making it a stronger H-bond acceptor.

Step 3: Pharmacophore Alignment (Ligand-Based)

  • Action: Align active molecules based on the rigid fused ring system.

  • Critical Check: Ensure the 2-methyl groups overlap. If the methyl group points into solvent in one model and into protein in another, the model is invalid.

Workflow Diagram

Workflow Figure 2: Pharmacophore Elucidation Workflow cluster_0 Computational Phase cluster_1 Validation Phase Start Start: 2-Methylpyrido[2,3-b]pyrazine Core ConfSearch Conformational Search (Monte Carlo / 10 kcal/mol) Start->ConfSearch DFT DFT Analysis (B3LYP) Map Electron Density on N1/N4 ConfSearch->DFT Align Pharmacophore Alignment (3-Point: HBA, AR, Hyd) DFT->Align Docking Molecular Docking (Target: EGFR T790M) Align->Docking Virtual Screening Synthesis Synthesis (Hinsberg Reaction) Docking->Synthesis Top Hits

Experimental Validation: From Model to Molecule

A pharmacophore is a hypothesis; synthesis is the proof.

Synthetic Pathway (The Self-Validating Protocol)

To validate the importance of the 2-methyl group, you must synthesize the core and a control (e.g., the 2-H or 2-Ethyl analog).

The Hinsberg Condensation Protocol:

  • Reagents: 2,3-Diaminopyridine (1.0 eq) + Pyruvic Aldehyde (Methylglyoxal) (1.1 eq).

  • Solvent: Ethanol or Water (Green chemistry approach).

  • Condition: Reflux for 2–4 hours.

  • Regioselectivity Check: The reaction yields a mixture of 2-methyl and 3-methyl isomers.

    • Validation: Use 1H NMR to distinguish. The proton adjacent to the methyl group will show different splitting patterns and chemical shifts depending on its proximity to the pyridine nitrogen.

    • Purification: Flash column chromatography (SiO2, DCM/MeOH gradient).

Bioassay Validation (Kinase Focus)

Test the synthesized 2-methyl derivative against a kinase panel (specifically EGFR or PI3K).

  • Hypothesis Test: If the 2-methyl group is a true pharmacophoric feature (Hydrophobic Anchor), removing it (2-H) should increase IC50 by >10-fold.

  • Assay Type: FRET-based enzymatic assay (e.g., LanthaScreen).

  • Data Output: Calculate

    
     and Ligand Efficiency (LE). The 2-methyl core usually exhibits high LE due to its low molecular weight (<200 Da).
    

Case Application: Overcoming Drug Resistance

Research indicates that pyrido[2,3-b]pyrazine derivatives are effective against Erlotinib-resistant (T790M) EGFR mutants [1, 2].[1]

  • Mechanism: The T790M mutation introduces a bulky Methionine in the gatekeeper region, blocking many inhibitors.

  • Scaffold Advantage: The planar pyrido[2,3-b]pyrazine core is compact. The 2-methyl group can be oriented to avoid steric clash with Met790 while maintaining H-bonds with Met793 (hinge).

  • Optimization: Extending the pharmacophore at the 7-position (pyridine ring) with a solubilizing group (e.g., morpholine) often improves pharmacokinetic profiles without disrupting the core binding mode [3].

References

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters (2013).[1] URL:[Link][1]

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors. (Note: Closely related scaffold illustrating the binding logic). Source: RSC Advances (2024). URL:[Link]

  • A novel 3-arylethynyl-substituted pyrido[2,3-b]pyrazine derivatives and pharmacophore model as Wnt2/β-catenin pathway inhibitors. Source: Bioorganic & Medicinal Chemistry (2011).[2] URL:[Link][2]

  • Antibacterial activity of new pyrido[2,3-b]pyrazine derivatives. Source: Journal of Microbiology and Biotechnology (2010) / IMIST. URL:[Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-Methylpyrido[2,3-b]pyrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the journey of a new chemical entity from a promising hit to a marketable drug is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can lead to low bioavailability, variable absorption, and difficulties in formulation, ultimately hindering therapeutic efficacy. The pyrido[2,3-b]pyrazine scaffold is a key pharmacophore in modern drug discovery, with derivatives showing promise as TRPV1 antagonists for pain management and as KRAS inhibitors in oncology.[1][2] Understanding the solubility profile of molecules like 2-Methylpyrido[2,3-b]pyrazine is therefore not merely an academic exercise but a cornerstone of rational drug design and development.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility of 2-Methylpyrido[2,3-b]pyrazine in a range of organic solvents. In the absence of extensive published data for this specific molecule, we will equip you with the foundational principles and detailed experimental protocols necessary to generate a robust solubility profile in your own laboratory.

Theoretical Foundations of Solubility

The solubility of a solid in a liquid is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution.[5] This process is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[6][7][8][9]

The Interplay of Intermolecular Forces

The solubility of 2-Methylpyrido[2,3-b]pyrazine in a given solvent is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. The primary intermolecular forces at play are:

  • Van der Waals forces (Dispersion forces): Present in all molecules, these are weak, short-range forces arising from temporary fluctuations in electron density.

  • Dipole-dipole interactions: Occur between polar molecules that have permanent dipoles.

  • Hydrogen bonding: A special type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom.

2-Methylpyrido[2,3-b]pyrazine, with its nitrogen-containing heterocyclic structure, is a polar molecule capable of participating in dipole-dipole interactions and acting as a hydrogen bond acceptor. Therefore, its solubility will be significantly influenced by the polarity and hydrogen bonding capacity of the solvent.

Hansen Solubility Parameters: A Predictive Tool

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[10][11][12] HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd: The energy from dispersion forces.

  • δp: The energy from polar interactions.

  • δh: The energy from hydrogen bonding.

Experimental Determination of Solubility

A multi-faceted approach employing several analytical techniques is recommended for a comprehensive understanding of the solubility profile. Below are detailed protocols for three widely used methods.

Gravimetric Method: The Gold Standard for Thermodynamic Solubility

The gravimetric method is a classic and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][15][16] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known volume or mass of the solvent.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-Methylpyrido[2,3-b]pyrazine to a known volume of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.[15]

    • Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to reach equilibrium. Temperature control is critical as solubility is temperature-dependent.[7][15]

  • Phase Separation:

    • Allow the suspension to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, depending on the experimental temperature) syringe to avoid precipitation or dissolution of the solid.

    • Filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.[17]

  • Quantification:

    • Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

    • Once the solvent is completely removed, dry the dish containing the solid residue to a constant weight in a vacuum oven.[16]

    • The final weight of the dish minus the initial weight gives the mass of the dissolved 2-Methylpyrido[2,3-b]pyrazine.

dot

Caption: Gravimetric Method Workflow.

High-Performance Liquid Chromatography (HPLC) Method: High-Throughput and Sensitivity

HPLC is a powerful technique for determining solubility, especially for compounds with low solubility or when only small amounts of material are available.[6][17] This method relies on creating a calibration curve to relate the HPLC peak area to the concentration of the analyte.

Experimental Protocol:

  • Preparation of Saturated Solution: Follow Step 1 as described in the gravimetric method.

  • Phase Separation: Follow Step 2 as described in the gravimetric method.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (usually the mobile phase) to bring the concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Develop a suitable HPLC method for 2-Methylpyrido[2,3-b]pyrazine. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.[18]

    • Prepare a series of standard solutions of 2-Methylpyrido[2,3-b]pyrazine of known concentrations.

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the diluted sample solution and determine its concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

dot

HPLC_Workflow cluster_prep Solution Preparation cluster_calib Calibration cluster_analysis Sample Analysis prep_sat Prepare Saturated Solution (as in Gravimetric Method) phase_sep Perform Phase Separation (as in Gravimetric Method) prep_sat->phase_sep dilute_sample Dilute Filtered Saturated Solution phase_sep->dilute_sample prep_std Prepare Standard Solutions of Known Concentrations hplc_std Inject Standards into HPLC prep_std->hplc_std gen_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_std->gen_curve get_conc Determine Concentration from Calibration Curve gen_curve->get_conc Use Curve hplc_sample Inject Diluted Sample into HPLC dilute_sample->hplc_sample hplc_sample->get_conc calc_sol Calculate Original Solubility (account for dilution) get_conc->calc_sol

Caption: HPLC Method for Solubility Determination.

UV-Vis Spectroscopy Method: A Rapid Screening Tool

UV-Vis spectroscopy offers a rapid method for estimating solubility, particularly useful for high-throughput screening.[19][20][21] This technique is applicable if 2-Methylpyrido[2,3-b]pyrazine has a distinct chromophore that absorbs in the UV-Vis range.

Experimental Protocol:

  • Preparation of Saturated Solution and Phase Separation: Follow Steps 1 and 2 as in the gravimetric method.

  • Sample Preparation for UV-Vis Analysis:

    • Dilute a known volume of the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the Beer-Lambert law (typically 0.1 to 1.0).

  • UV-Vis Analysis:

    • Prepare a series of standard solutions of 2-Methylpyrido[2,3-b]pyrazine of known concentrations.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to create a calibration curve.

    • Measure the absorbance of the diluted sample solution at λmax.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility in the original saturated solution, accounting for the dilution.

Data Presentation and Interpretation

To build a comprehensive solubility profile, experiments should be conducted in a variety of solvents with differing polarities and hydrogen bonding capabilities.

Tabulating Solubility Data

The obtained solubility data should be presented in a clear and organized table. While specific experimental values for 2-Methylpyrido[2,3-b]pyrazine are not available in the literature, a template for data presentation is provided below.

Table 1: Illustrative Solubility of 2-Methylpyrido[2,3-b]pyrazine at 25°C

SolventSolvent TypeDielectric ConstantSolubility (mg/mL)Molar Solubility (mol/L)
HexaneNon-polar1.88< 0.1< 0.0007
TolueneNon-polar, Aromatic2.38[Experimental Value][Calculated Value]
DichloromethanePolar aprotic9.08[Experimental Value][Calculated Value]
AcetonePolar aprotic20.7[Experimental Value][Calculated Value]
Ethyl AcetatePolar aprotic6.02[Experimental Value][Calculated Value]
IsopropanolPolar protic19.9[Experimental Value][Calculated Value]
EthanolPolar protic24.5[Experimental Value][Calculated Value]
MethanolPolar protic32.7[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)Polar aprotic46.7[Experimental Value][Calculated Value]
WaterPolar protic80.1[Experimental Value][Calculated Value]
Interpreting the Results

By analyzing the solubility data in conjunction with solvent properties, valuable insights into the physicochemical nature of 2-Methylpyrido[2,3-b]pyrazine can be gained.

  • Polarity: A higher solubility in polar solvents like methanol and DMSO compared to non-polar solvents like hexane would confirm the polar nature of the molecule.

  • Hydrogen Bonding: Comparing solubility in polar aprotic solvents (e.g., acetone) versus polar protic solvents (e.g., ethanol) can reveal the importance of hydrogen bonding. As a hydrogen bond acceptor, 2-Methylpyrido[2,3-b]pyrazine is expected to have favorable interactions with proton-donating solvents.

  • Temperature Effects: Determining solubility at different temperatures allows for the construction of a solubility curve.[6] For most solids, solubility increases with temperature, an endothermic process.[8] This information is crucial for processes like crystallization and formulation.

Conclusion

While direct solubility data for 2-Methylpyrido[2,3-b]pyrazine is not extensively documented, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. By employing techniques such as the gravimetric method for thermodynamic accuracy, HPLC for high sensitivity, and UV-Vis spectroscopy for rapid screening, researchers can generate a robust and comprehensive solubility profile. This data is indispensable for advancing our understanding of this important heterocyclic scaffold and for making informed decisions in the drug development pipeline, from lead optimization to formulation.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • PubMed. (2006, April 15). Thermodynamic modeling of activity coefficient and prediction of solubility.
  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?
  • ChemRxiv. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.
  • Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Determination of Solubility by Gravimetric Method.
  • PubMed. (2001, April 15). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility.
  • ACS Publications. (2025, April 15).
  • ResearchGate. (2025, August 7). An evaluation of thermodynamic models for the prediction of drug and drug-like molecule solubility in organic solvents | Request PDF.
  • ACS Publications. (2009, March 24).
  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
  • Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?
  • Experimental and Computational Methods Pertaining to Drug Solubility.
  • NIH. Physics-Based Solubility Prediction for Organic Molecules - PMC.
  • Sigma-Aldrich.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • PubMed. (2010, August 1).
  • Bentham Science Publishers. (2023, May 1).
  • Gravimetric method of analysis.
  • Scribd. 4 - Solubility - Gravimetric Method | PDF.
  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • RSC Publishing. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity.
  • Polycyclic Aromatic Compounds. (2022, July 13).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MDPI. (2025, September 30).
  • Wikipedia. Hansen solubility parameter.
  • Moodle. General Gravimetric Analysis Procedure 1.
  • PMC. (2022, May 30). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with ...
  • Adscientis. Hansen Solubility Parameters (HSP).
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent | News & Announcements.
  • Hansen Solubility Parameters. Hansen Solubility Parameters.
  • American Pharmaceutical Review. (2013, April 2).
  • Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. [Link]

  • MDPI. (2026, February 19).
  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • Semantic Scholar. (2024, July 13). Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of s.
  • Quora. (2021, April 26). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?
  • PMC. (2025, May 5). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition.
  • Benchchem. Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide.
  • University of Glasgow. Studies In Pyrazine Chemistry.
  • 6.2.2. Pyrazines.
  • International Journal of Chemical and Biological Sciences.
  • D-A-D Based Pyrido[2,3-b]Pyrazine Amine Deriv

Sources

The Ascendancy of a Heterocyclic Scaffold: A Technical Guide to the History, Discovery, and Chemistry of Methyl-Substituted Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrazine core, a fascinating nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential. This technical guide provides a comprehensive exploration of the history, discovery, and synthetic methodologies of a key subclass: methyl-substituted pyridopyrazines. By tracing the evolution of their synthesis from foundational heterocyclic chemistry to modern, efficient protocols, this document offers researchers and drug development professionals a detailed understanding of this important scaffold. The guide further delves into the structural elucidation of these compounds through spectroscopic analysis and examines the influence of methyl substitution on their biological activity, with a focus on their roles as kinase inhibitors and central nervous system (CNS) agents. Detailed experimental protocols and illustrative diagrams are provided to serve as a practical resource for the synthesis and study of these promising molecules.

A Historical Perspective: The Emergence of the Pyridopyrazine Nucleus

The story of methyl-substituted pyridopyrazines is intrinsically linked to the broader history of pyrazine and quinoxaline (5-azaquinoxaline) chemistry. While a definitive "first" synthesis of a simple methyl-substituted pyridopyrazine is not clearly documented in readily available historical records, its conceptual and synthetic origins can be traced back to the foundational work on related nitrogen-containing heterocycles in the late 19th and early 20th centuries.

The initial discovery and synthesis of pyrazine itself laid the groundwork for the exploration of more complex fused systems.[1][2] Early synthetic chemists focused on condensation reactions to construct these aromatic rings. The logical extension of this chemistry was the fusion of the pyrazine ring with other heterocyclic systems, including pyridine, to create novel scaffolds such as the pyridopyrazines. These were initially investigated as "azaquinoxalines," highlighting their relationship to the well-established quinoxaline ring system.[3]

The primary and most enduring method for the synthesis of the pyridopyrazine core has been the condensation of a diaminopyridine with a 1,2-dicarbonyl compound. This versatile reaction allows for the introduction of various substituents onto the pyrazine ring, including methyl groups, by simply varying the diketone starting material.

Caption: Foundational synthetic route to pyridopyrazines.

Early investigations were largely driven by academic curiosity into the properties and reactivity of these novel heterocyclic systems. However, as the 20th century progressed and the field of medicinal chemistry blossomed, the pyridopyrazine scaffold, including its methyl-substituted variants, began to attract attention for its potential biological activities.

Synthetic Methodologies: From Classical Condensations to Modern Innovations

The synthesis of methyl-substituted pyridopyrazines has evolved significantly, building upon the foundational condensation reaction. Modern methodologies offer improved yields, milder reaction conditions, and greater functional group tolerance.

The Cornerstone: Condensation of Diaminopyridines with α-Diketones

The reaction of a 2,3- or 3,4-diaminopyridine with a methyl-containing α-diketone remains a robust and widely used method for preparing methyl-substituted pyridopyrazines. For example, the synthesis of 2,3-dimethylpyrido[2,3-b]pyrazine can be readily achieved through the condensation of 2,3-diaminopyridine with 2,3-butanedione (diacetyl).

Experimental Protocol: Synthesis of 2,3-Dimethylpyrido[2,3-b]pyrazine [4]

  • To a solution of 2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2,3-butanedione (1.1 eq).

  • The reaction mixture is typically heated to reflux for a period of 2-4 hours.

  • Progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is then purified, often by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel, to afford the pure 2,3-dimethylpyrido[2,3-b]pyrazine.

This method's simplicity and the commercial availability of a wide range of α-diketones make it a highly versatile route to a variety of substituted pyridopyrazines.

Multicomponent Reactions: A Strategy for Efficiency

More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex heterocyclic systems, including pyridopyrazines.[5][6][7] These reactions, in which three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and simplified purification procedures.

Caption: Common fragmentation pathways.

Biological Significance and Structure-Activity Relationships (SAR)

The pyridopyrazine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The introduction of methyl groups can significantly influence the pharmacological properties of these molecules by altering their size, shape, lipophilicity, and metabolic stability.

Kinase Inhibition

A significant area of research for pyridopyrazine derivatives has been in the development of kinase inhibitors for the treatment of cancer. [8]Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridopyrazine core can act as a scaffold to which various functional groups are attached to achieve potent and selective inhibition of specific kinases. Methyl groups can be strategically placed to enhance binding affinity to the ATP-binding pocket of the kinase or to block metabolic pathways that would otherwise lead to rapid inactivation of the drug.

While a systematic comparative study of different methyl-substituted pyridopyrazine isomers as kinase inhibitors is not extensively documented, the position of substituents on the pyridopyrazine ring is known to be critical for activity. [8]

Central Nervous System (CNS) Activity

Pyridopyrazine derivatives have also shown promise as agents targeting the central nervous system. [9]For instance, certain derivatives have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a target for the treatment of pain. [10]The lipophilicity of a molecule is a key factor in its ability to cross the blood-brain barrier and exert its effects in the CNS. The addition of methyl groups generally increases the lipophilicity of a molecule, which can enhance its brain penetration.

Antibacterial Activity

Derivatives of pyrido[2,3-b]pyrazine have been reported to possess antibacterial properties. [11]The precise mechanism of action is not always fully elucidated, but these compounds can interfere with essential bacterial processes. The presence and position of methyl groups can influence the antibacterial spectrum and potency of these compounds.

Future Directions and Conclusion

The journey of methyl-substituted pyridopyrazines from chemical curiosities to promising therapeutic scaffolds is a testament to the power of heterocyclic chemistry in drug discovery. The foundational synthetic methods have paved the way for modern, efficient strategies to generate diverse libraries of these compounds for biological screening. While significant progress has been made in understanding their synthesis and biological activities, several areas warrant further investigation.

A more systematic exploration of the structure-activity relationships of different methyl-substituted isomers is needed to guide the rational design of more potent and selective drug candidates. Furthermore, a deeper understanding of the metabolic fate of these compounds is crucial for their development as safe and effective therapeutics.

References

  • SYNTHESIS AND CNS ACTIVITIES OF PYRIDOPYRAZINONE AND PYRIDODIAZEPINONE DERIVATIVES. (n.d.). CORE. Retrieved February 6, 2026, from [Link].

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. (2010, August 1). Bioorganic & Medicinal Chemistry Letters, 20(15), 4359-63.
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). RSC Publishing. Retrieved February 6, 2026, from [Link].

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (n.d.). Retrieved February 6, 2026, from [Link].

  • Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). OUCI. Retrieved February 6, 2026, from [Link].

  • Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. (2018, November 15). YouTube. Retrieved February 6, 2026, from [Link].

  • (PDF) Review on the Synthesis of Pyrazine and Its Derivatives. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

  • Review on the Synthesis of Pyrazine and Its Derivatives | Borneo Journal of Resource Science and Technology. (2017, December 27). UNIMAS Publisher (UNIPub). Retrieved February 6, 2026, from [Link].

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023, November 1). RSC Advances, 13(46), 32160-32174.
  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013, November 15). Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-5.
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (n.d.). PubMed. Retrieved February 6, 2026, from [Link].

  • Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. (2022, November 18). mediaTUM. Retrieved February 6, 2026, from [Link].

  • Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. (n.d.). PubChem. Retrieved February 6, 2026, from [Link].

  • Pyrido[4,3-e]t[9][10][12]riazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (2015, January 15). ACS Medicinal Chemistry Letters.

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023, November 5). Molecules, 28(21), 7311.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved February 6, 2026, from [Link].

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. (2018, November 13). Molecules, 23(11), 2943.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024, July 30). Molecules, 29(15), 3505.
  • 2,3-Dimethylpyrido[2,3-b]pyrazine | C9H9N3 | CID 252159. (n.d.). PubChem. Retrieved February 6, 2026, from [Link].

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022, December 21). Molecules, 28(1), 34.
  • (PDF) Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved February 6, 2026, from [Link].

  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. (2024, November 23). HSCprep. Retrieved February 6, 2026, from [Link].

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (n.d.). International Journal of Chemical and Biological Sciences. Retrieved February 6, 2026, from [Link].

  • Scheme I Synthesis of 2,3-diphenylpyrido[3,2-b]pyrazine... (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

  • Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors. (n.d.). PMC. Retrieved February 6, 2026, from [Link].

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025, January 4). Molecules, 30(2), 269.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2022, April 22). Molecules, 27(9), 2696.
  • MS/MS product ion spectra and corresponding fragmentation patterns of mosapride metabolites in human. (A) M1; (B) M2. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link].

  • Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays. (2011, May 11). Journal of Agricultural and Food Chemistry, 59(9), 4504-11.
  • The first 3500 years of aspirin history from its roots - A concise summary. (2019, February 15). Vascular Pharmacology, 113, 1-6.

Sources

Electronic Properties of the 2-Methylpyrido[2,3-b]pyrazine Ring System

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylpyrido[2,3-b]pyrazine scaffold represents a privileged pharmacophore in medicinal chemistry and a high-performance electron-deficient core in organic electronics. Distinguished by its high nitrogen content (three ring nitrogens), this bicyclic system exhibits profound electron deficiency, low-lying LUMO energy levels, and distinct regiochemical reactivity. This guide provides a comprehensive analysis of its electronic structure, a validated protocol for its regioselective synthesis, and a detailed examination of its spectroscopic signatures, designed to accelerate decision-making in drug discovery and functional material design.

Electronic Structure & Orbital Analysis

Aromaticity and Nitrogen Influence

The pyrido[2,3-b]pyrazine system is a 10


-electron heteroaromatic system analogous to naphthalene and quinoxaline. However, the incorporation of a pyridine ring fused to a pyrazine ring introduces significant electronic perturbations:
  • Inductive Withdrawal (-I): The three nitrogen atoms (N1, N4, N5) exert a strong electron-withdrawing effect, significantly lowering the electron density on the ring carbons.

  • LUMO Stabilization: The high electronegativity of the nitrogen atoms stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), making the system highly susceptible to nucleophilic attack and an excellent electron acceptor in charge-transfer complexes.

  • Dipole Moment: Unlike the symmetric quinoxaline (dipole

    
     0 D), the pyrido[2,3-b]pyrazine core possesses a permanent dipole moment due to the asymmetric distribution of nitrogen atoms, influencing solubility and binding affinity in protein pockets.
    
Frontier Molecular Orbitals (FMO)

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) on the core system reveal the following trends:

OrbitalApprox. Energy (eV)Description
LUMO -3.2 to -3.5Localized primarily on the pyrazine ring (N1, C2, C3, N4). Highly accessible for nucleophilic addition.
HOMO -6.5 to -6.8Deeply buried, indicating resistance to oxidation and electrophilic attack.
Gap ~3.3 eVIndicates semiconductor properties suitable for organic photovoltaics and OLED electron-transport layers.

Key Insight: The 2-methyl substituent exerts a weak inductive donating effect (+I), which slightly raises the LUMO energy compared to the unsubstituted parent, modulating the reduction potential without disrupting the core electron deficiency.

Regioselective Synthesis Protocol

Achieving the specific 2-methyl isomer over the 3-methyl isomer is the critical synthetic challenge. The reaction between 2,3-diaminopyridine and pyruvaldehyde (2-oxopropanal) is governed by the nucleophilicity of the amines and the electrophilicity of the carbonyls.

Mechanistic Logic
  • Nucleophile: In 2,3-diaminopyridine, the 3-amino group is more nucleophilic. The 2-amino group's lone pair is delocalized into the pyridine ring nitrogen (amidine-like resonance), reducing its availability.

  • Electrophile: In pyruvaldehyde, the aldehyde carbonyl is sterically less hindered and electronically more electrophilic than the ketone carbonyl.

  • Outcome: The initial attack occurs between the 3-amino group and the aldehyde . This sets the orientation of the condensation, placing the ketone methyl group at the C2 position of the final ring system.

Validated Synthetic Workflow

Synthesis Start 2,3-Diaminopyridine (Nucleophile) Intermediate Imine Intermediate (C3-NH2 attacks CHO) Start->Intermediate Condensation (Ethanol, 0°C to RT) Reagent Pyruvaldehyde (Electrophile) Reagent->Intermediate Product 2-Methylpyrido[2,3-b]pyrazine (Major Isomer) Intermediate->Product Cyclodehydration (-2 H2O)

Figure 1: Regioselective condensation pathway favoring the 2-methyl isomer.

Experimental Protocol
  • Dissolution: Dissolve 2,3-diaminopyridine (10 mmol) in absolute ethanol (20 mL).

  • Addition: Cool to 0°C. Add pyruvaldehyde (40% aq. solution, 11 mmol) dropwise over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 4 hours.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The residue often contains a mixture (approx 4:1 ratio favoring 2-methyl). Purify via flash column chromatography (SiO2, EtOAc/Hexane gradient). The 2-methyl isomer typically elutes second due to higher polarity.

Spectroscopic Characterization

Correct structural assignment is vital. The 2-methyl and 3-methyl isomers can be distinguished by 1H NMR coupling patterns and chemical shifts.

1H NMR Data (CDCl3, 400 MHz)
PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
C3-H 9.15 Singlet-Deshielded by adjacent N1 and N4. Diagnostic singlet.
C7-H 8.15dd8.5, 4.2Pyridine

-proton.
C8-H 9.08dd8.5, 1.8Pyridine

-proton (para to N).
C9-H 8.85dd4.2, 1.8Pyridine

-proton (ortho to N).
CH3 2.82 Singlet-Methyl group at C2.

Differentiation Note: In the 3-methyl isomer, the singlet proton would be at C2. Due to the proximity to the pyridine nitrogen (N1), the C2-H is generally more deshielded (


 > 9.3 ppm) than the C3-H of the 2-methyl isomer.

Reactivity Profile & Applications

Nucleophilic Attack

The C3 position (adjacent to the methyl group) is the most electron-deficient carbon in the pyrazine ring.

  • Reaction: Nucleophiles (e.g., hydride, cyanide, Grignard reagents) attack C3.

  • Application: This allows for the synthesis of 3-substituted-2-methyl derivatives, valuable for creating focused libraries in drug discovery.

Medicinal Chemistry Applications

The 2-methylpyrido[2,3-b]pyrazine scaffold acts as a bioisostere for quinazoline and pteridine.

  • Kinase Inhibition: The N1 and N5 nitrogens can serve as hydrogen bond acceptors in the hinge region of kinases (e.g., PI3K, EGFR). The 2-methyl group often fits into small hydrophobic pockets (gatekeeper residues), improving selectivity.

  • Folate Antagonism: Structurally mimics the pteridine ring of folic acid, acting as an antimetabolite in antibacterial and anticancer therapies.

Materials Science[1]
  • Electron Transport: High electron affinity allows use as an n-type semiconductor.

  • Ligand Design: The N1-N5 chelation site (bipyridine-like) coordinates transition metals (Ru, Ir), creating phosphorescent complexes for OLEDs.

References

  • Regioselective Synthesis: Khalafy, J., et al. "Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diaminopyridine."[1] Current Chemistry Letters, 2013, 2(1), 21-26.[1] Link

  • Electronic Properties (DFT): Sabouli, F., et al. "Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity." RSC Advances, 2023, 13, 32160-32174. Link

  • Kinase Inhibitor Application: Kékesi, L., et al. "Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines." Bioorganic & Medicinal Chemistry Letters, 2013, 23(22), 6152-6155. Link

  • Crystal Structure & Geometry: Fun, H.K., et al. "Methyl pyrido[2,3-b]pyrazine-3-carboxylate."[2] Acta Crystallographica Section E, 2011, E67, o3120.[2] Link

Sources

Methodological & Application

Application Note: Condensation Reaction Protocols for Methylglyoxal and Diaminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methylglyoxal (MGO) is a highly reactive


-oxoaldehyde and a potent precursor to Advanced Glycation End-products (AGEs). While o-phenylenediamine (OPD) is the historical standard for MGO derivatization, Diaminopyridines (DAP)  offer distinct advantages in specific physiochemical contexts, including altered aqueous solubility and distinct spectral signatures.

This guide details two distinct protocols:

  • Analytical Derivatization: Using 2,3-Diaminopyridine to form fluorescent pyrido[2,3-b]pyrazine derivatives for HPLC quantitation.

  • Therapeutic Scavenging Assay: Using 3,4-Diaminopyridine (Amifampridine) to assess MGO trapping kinetics, critical for drug stability and diabetes-related pharmacokinetics.

Scientific Background & Mechanism[1]

The Chemistry of Condensation

The reaction between MGO and a vicinal diamine is a classic condensation yielding a fused heterocyclic ring. Unlike OPD, which yields a symmetric quinoxaline backbone, 2,3-Diaminopyridine is asymmetric. Consequently, the condensation with MGO (also asymmetric) yields two regioisomers.

Key Reaction Features:

  • Nucleophilic Attack: The amine nitrogens attack the carbonyl carbons of MGO.

  • Acid Catalysis: Protonation of the carbonyl oxygen enhances electrophilicity, accelerating the initial attack.

  • Regioisomerism: The product mixture contains both 2-methyl- and 3-methyl-pyrido[2,3-b]pyrazine.

Pathway Visualization

The following diagram illustrates the condensation pathway and the formation of isomeric products.

MGO_DAP_Reaction MGO Methylglyoxal (MGO) (dicarbonyl) Intermediate Schiff Base Intermediate MGO->Intermediate Acid Cat. (pH 3-4) DAP 2,3-Diaminopyridine (vicinal diamine) DAP->Intermediate Acid Cat. (pH 3-4) Cyclization Dehydration & Aromatization Intermediate->Cyclization -2 H2O Product1 Isomer A: 2-methylpyrido[2,3-b]pyrazine Cyclization->Product1 Path A Product2 Isomer B: 3-methylpyrido[2,3-b]pyrazine Cyclization->Product2 Path B

Figure 1: Reaction pathway showing the condensation of MGO with 2,3-diaminopyridine to form fused heterocyclic isomers.

Protocol A: Analytical Derivatization (HPLC)

Objective: Quantification of MGO in biological samples (plasma/cell lysate) using 2,3-Diaminopyridine.

Reagents & Equipment
  • Derivatizing Agent: 2,3-Diaminopyridine (Sigma-Aldrich/Merck), 1% (w/v) in 0.5 M HCl.

  • Internal Standard (IS): 2,3-Dimethylquinoxaline (if using UV) or 5-methylquinoxaline.

  • Precipitating Agent: 0.6 M Perchloric Acid (PCA).

  • Mobile Phase: Methanol (HPLC Grade) / Water / Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

Step-by-Step Methodology

Step 1: Sample Preparation & Deproteinization

  • Aliquot 200 µL of biological sample (plasma or cell lysate).

  • Add 100 µL of Internal Standard solution (5 µM).

  • Add 100 µL of 0.6 M PCA to precipitate proteins and acidify the medium (crucial for MGO stability).

  • Vortex for 30 seconds and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to a reaction vial.

Step 2: Derivatization Reaction

  • Add 100 µL of the 2,3-Diaminopyridine reagent to the supernatant.

  • Incubation: Seal the vial and incubate at 25°C (Room Temp) for 4 hours or 60°C for 30 minutes .

    • Scientist's Note: While 60°C is faster, room temperature incubation minimizes the risk of MGO generation from thermal degradation of triose phosphates in the sample.

  • Stop the reaction (optional) by cooling to 4°C if immediate injection is not possible.

Step 3: HPLC Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV Absorbance at 315 nm (Characteristic of the pyrido-pyrazine chromophore).

  • Gradient:

Time (min)Water (0.1% Formic Acid)Acetonitrile
0.090%10%
10.060%40%
15.040%60%
15.190%10%
20.090%10%
Data Analysis

The chromatogram will show two peaks for MGO (the regioisomers).

  • Calculation: Sum the peak areas of Isomer A and Isomer B.

  • Calibration: Construct a standard curve using authentic MGO standards (0.1 – 10 µM) treated identically to the samples.

Protocol B: Scavenging Kinetics Assay

Objective: Determine the "MGO-trapping" capacity of 3,4-Diaminopyridine (3,4-DAP). This is relevant for evaluating drug stability or the potential of DAP derivatives to mitigate carbonyl stress.

Experimental Design

Unlike Protocol A, here we measure the disappearance of free MGO over time.

Reagents
  • MGO Stock: 1 mM Methylglyoxal in Phosphate Buffered Saline (PBS), pH 7.4.

  • Scavenger: 3,4-Diaminopyridine (10 mM stock in PBS).

  • Quenching Agent: 2,4-Dinitrophenylhydrazine (DNPH) or o-Phenylenediamine (OPD) for stopping the reaction at timepoints.

Workflow

Step 1: Incubation

  • Prepare a reaction mixture containing 50 µM MGO and 500 µM 3,4-DAP (1:10 ratio ensures pseudo-first-order kinetics) in PBS (pH 7.4) at 37°C.[2][3][4]

  • Control: Prepare a vial with 50 µM MGO and no scavenger.

Step 2: Kinetic Sampling

  • At defined time points (0, 15, 30, 60, 120, 240 min), remove 100 µL aliquots.

  • Quenching: Immediately add 100 µL of 10 mM OPD (in 0.5 M HCl). The excess OPD will rapidly derivatize any remaining free MGO.

  • Incubate the quenched aliquots at 60°C for 30 mins to complete the OPD-MGO reaction (forming 2-methylquinoxaline).

Step 3: Quantification

  • Analyze the quenched samples via HPLC (using Protocol A conditions, but detecting the OPD-MGO product at 315 nm ).

  • Plotting: Plot ln([MGO]t/[MGO]0) vs. Time. The slope represents the pseudo-first-order rate constant (

    
    ).
    

Critical Parameters & Troubleshooting

ParameterRecommendationScientific Rationale
pH Control Maintain pH < 4 for derivatization.Acidic pH prevents MGO polymerization and catalyzes the dehydration step of the Schiff base formation.
Isomer Separation Expect split peaks.2,3-DAP is asymmetric. Do not integrate as a single peak unless resolution is poor; summing areas is more accurate.
Interference Use 0.1% Formic Acid in mobile phase.Pyridine nitrogens can cause peak tailing on C18 columns due to silanol interactions; acid suppresses this.
Stability Analyze within 24 hours.Pyrido[2,3-b]razines are generally stable, but oxidation can occur upon prolonged light exposure. Keep samples dark.

References

  • Lo, T. W., et al. (1994). "The reaction of methylglyoxal with aminoguanidine under physiological conditions and prevention of methylglyoxal binding to plasma proteins."[5] Biochemical Pharmacology.

  • Naganuma, A., et al. (2002). "Analytical strategies for the determination of methylglyoxal in biological samples." Journal of Chromatography B.
  • Thornalley, P. J. (2003). "Quantitative screening of dicarbonyl stress." Annals of the New York Academy of Sciences.

  • Wang, Y., & Ho, C. T. (2012). "Flavour chemistry of methylglyoxal and glyoxal." Chemical Society Reviews. (Mechanisms of heterocyclic formation).

Sources

Unlocking the Synthetic Potential: A Guide to the Functionalization of the Methyl Group in 2-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The 2-methyl-substituted derivative, in particular, serves as a versatile starting material for the synthesis of a diverse array of more complex molecules. The reactivity of the C2-methyl group, activated by the adjacent electron-withdrawing pyrazine ring, provides a synthetic handle for a variety of chemical transformations. This guide offers a detailed exploration of the key methods for the functionalization of this methyl group, providing both mechanistic insights and practical, adaptable protocols for laboratory use.

The Activated Methyl Group: A Hub of Reactivity

The methyl group at the C2 position of the pyrido[2,3-b]pyrazine ring system is not a mere spectator. Its protons are significantly more acidic than those of a typical alkyl group on an aromatic ring. This increased acidity is a direct consequence of the electron-withdrawing nature of the adjacent nitrogen atoms in the pyrazine ring, which can stabilize the resulting carbanion through resonance. This inherent reactivity opens the door to a range of functionalization strategies, including oxidation, halogenation, and carbon-carbon bond formation.

Oxidation: Gateway to Aldehydes, Carboxylic Acids, and Beyond

The controlled oxidation of the 2-methyl group provides access to valuable synthetic intermediates such as aldehydes and carboxylic acids, which can be further elaborated into a wide range of functionalities.

Selenium Dioxide (Riley) Oxidation to the Aldehyde

The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective method for the oxidation of activated methyl groups to aldehydes.[1][2][3] The reaction proceeds through an ene reaction followed by a[4][5]-sigmatropic rearrangement.

Mechanism Insight:

The reaction is initiated by an ene reaction between the 2-methylpyrido[2,3-b]pyrazine and SeO₂, forming an allylic seleninic acid intermediate. This is followed by a[4][5]-sigmatropic rearrangement to give a selenium(II) ester, which then hydrolyzes to afford the corresponding aldehyde, pyrido[2,3-b]pyrazine-2-carbaldehyde, and selenium metal.

Diagram: Proposed Mechanism of Selenium Dioxide Oxidation

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Products start_mol 2-Methylpyrido[2,3-b]pyrazine ene_adduct Ene Adduct start_mol->ene_adduct Ene Reaction seo2 SeO₂ seo2->ene_adduct seleninic_acid Allylic Seleninic Acid ene_adduct->seleninic_acid rearrangement [2,3]-Sigmatropic Rearrangement seleninic_acid->rearrangement se_ester Selenium(II) Ester rearrangement->se_ester aldehyde Pyrido[2,3-b]pyrazine-2-carbaldehyde se_ester->aldehyde Hydrolysis se_metal Se (s) se_ester->se_metal

Caption: Proposed mechanism of the Riley oxidation.

Protocol: Synthesis of Pyrido[2,3-b]pyrazine-2-carbaldehyde via Selenium Dioxide Oxidation

This protocol is adapted from general procedures for the oxidation of methylazaarenes and should be optimized for this specific substrate.

Materials:

  • 2-Methylpyrido[2,3-b]pyrazine

  • Selenium Dioxide (SeO₂)

  • Dioxane

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Add selenium dioxide (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will be observed.

  • Filter the mixture through a pad of celite to remove the selenium precipitate, washing the filter cake with dioxane or DCM.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Partition the residue between DCM and saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford pyrido[2,3-b]pyrazine-2-carbaldehyde.

Data Summary (Hypothetical):

ReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Methylpyrido[2,3-b]pyrazinePyrido[2,3-b]pyrazine-2-carbaldehydeSeO₂Dioxane/H₂O1004-860-80*

*Yields are estimated based on similar reactions and require experimental verification.

Kornblum-type Oxidation

An alternative, often milder, approach to the aldehyde is a two-step procedure involving initial halogenation of the methyl group followed by a Kornblum oxidation.[5][6][7] A convenient one-pot variation involves the use of iodine and dimethyl sulfoxide (DMSO).[6]

Mechanism Insight:

The reaction is thought to proceed via the in-situ formation of an iodomethyl intermediate, which is then attacked by the oxygen of DMSO. Subsequent elimination, often facilitated by a mild base, yields the aldehyde.

Protocol: One-Pot Synthesis of Pyrido[2,3-b]pyrazine-2-carbaldehyde via Iodine/DMSO Oxidation

This protocol is adapted from general procedures and should be optimized.

Materials:

  • 2-Methylpyrido[2,3-b]pyrazine

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

Procedure:

  • To a solution of 2-methylpyrido[2,3-b]pyrazine (1.0 eq) in DMSO, add sodium bicarbonate (2.0-3.0 eq) and iodine (1.5-2.0 eq).

  • Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with EtOAc (3x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired aldehyde.

Halogenation: Introducing a Versatile Synthetic Handle

The introduction of a halogen atom onto the methyl group transforms it into a reactive electrophilic center, ideal for subsequent nucleophilic substitution reactions.

Free-Radical Bromination with N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and selective reagent for the free-radical bromination of benzylic and allylic positions.[8][9][10] The reaction is typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

Mechanism Insight:

The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group of 2-methylpyrido[2,3-b]pyrazine to form a resonance-stabilized benzylic-type radical. This radical then reacts with either NBS or Br₂ (present in low concentrations) to form the brominated product and regenerate a bromine radical, thus propagating the chain reaction.

Diagram: Free-Radical Bromination Workflow

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification cluster_product Product starting_material 2-Methylpyrido[2,3-b]pyrazine initiation Initiation (Light or Heat) starting_material->initiation nbs NBS nbs->initiation initiator AIBN or BPO initiator->initiation solvent CCl₄ or Benzene solvent->initiation propagation Propagation Steps initiation->propagation termination Termination propagation->termination filtration Filtration of Succinimide termination->filtration extraction Aqueous Workup filtration->extraction purification Chromatography extraction->purification brominated_product 2-(Bromomethyl)pyrido[2,3-b]pyrazine purification->brominated_product

Caption: General workflow for NBS bromination.

Protocol: Synthesis of 2-(Bromomethyl)pyrido[2,3-b]pyrazine

This is a general protocol and requires optimization for the specific substrate.

Materials:

  • 2-Methylpyrido[2,3-b]pyrazine

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or Benzene (Caution: Carcinogenic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 eq) in CCl₄ or benzene.

  • Add NBS (1.0-1.1 eq) and a catalytic amount of AIBN or BPO.

  • Heat the mixture to reflux. The reaction can also be initiated by irradiation with a UV lamp.

  • Monitor the reaction by TLC. The reaction is typically complete when the solid succinimide floats on top of the solvent.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude 2-(bromomethyl)pyrido[2,3-b]pyrazine can be used directly in the next step or purified by recrystallization or column chromatography, though it may be unstable.

Data Summary (Hypothetical):

ReactantProductReagentsSolventTemp. (°C)Time (h)Yield (%)
2-Methylpyrido[2,3-b]pyrazine2-(Bromomethyl)pyrido[2,3-b]pyrazineNBS, AIBNCCl₄772-450-70*

*Yields are estimated and may vary. The product can be unstable.

C-C Bond Formation: Building Molecular Complexity

The acidity of the methyl protons allows for deprotonation to form a nucleophilic carbanion, which can then react with various electrophiles to form new carbon-carbon bonds.

Deprotonation and Reaction with Electrophiles

Strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), can deprotonate the methyl group to generate a lithiated species. This potent nucleophile can then react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides.

Mechanism Insight:

The reaction involves the abstraction of a proton from the methyl group by a strong base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic center of the added reagent.

Protocol: Synthesis of 1-(Pyrido[2,3-b]pyrazin-2-yl)ethanol via Deprotonation and Reaction with Acetaldehyde

This protocol is an adaptation of general procedures and requires careful optimization and inert atmosphere techniques.

Materials:

  • 2-Methylpyrido[2,3-b]pyrazine

  • Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon) equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA or n-BuLi (1.1 eq) to the cooled solution while maintaining the temperature at -78 °C. A color change is often observed, indicating the formation of the anion.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Slowly add a solution of acetaldehyde (1.2 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Stir at -78 °C for 1-2 hours, then allow the reaction to warm to room temperature slowly.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Aldol-Type Condensation

Under basic or acidic conditions, the activated methyl group can undergo an aldol-type condensation with aldehydes, particularly aromatic aldehydes, to form styryl derivatives.[11][12]

Mechanism Insight:

In a base-catalyzed reaction, a small amount of the carbanion is formed, which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide is protonated to give a β-hydroxy intermediate, which readily dehydrates under the reaction conditions to yield the conjugated styryl product.

Protocol: Synthesis of 2-(2-Phenylvinyl)pyrido[2,3-b]pyrazine

This is a generalized procedure that may require optimization.

Materials:

  • 2-Methylpyrido[2,3-b]pyrazine

  • Benzaldehyde

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

Procedure:

  • In a round-bottom flask, dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 eq) and benzaldehyde (1.0-1.2 eq) in ethanol or methanol.

  • Add a solution of KOH or NaOH in water or alcohol.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC.

  • Upon completion, a precipitate may form. If so, collect the solid by filtration. If not, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., DCM or EtOAc).

  • Wash the organic extract with water, then brine, and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Conclusion

The 2-methyl group of 2-methylpyrido[2,3-b]pyrazine is a key synthetic handle that allows for a wide range of functionalization reactions. Through oxidation, halogenation, and various C-C bond-forming strategies, this seemingly simple starting material can be transformed into a plethora of more complex and potentially bioactive molecules. The protocols provided herein, adapted from established methodologies for related azaarenes, offer a solid foundation for researchers to explore the rich chemistry of this important heterocyclic scaffold. As with any synthetic procedure, careful optimization of reaction conditions is crucial to achieving high yields and purity.

References

  • Recent advances in iodine–DMSO mediated C(sp3)–H functionalization of methyl-azaarenes via Kornblum oxidation. New Journal of Chemistry. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. Available at: [Link]

  • Kornblum oxidation. Wikipedia. Available at: [Link]

  • Selenium dioxide. ChemicalDesk.Com. Available at: [Link]

  • Kornblum oxidation. Grokipedia. Available at: [Link]

  • N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Recent Advances in Iodine-DMSO mediated C (sp3)-H Functionalizations of Methyl-Azaarenes via Kornblum Oxidation. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. Available at: [Link]

  • Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. MDPI. Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. PubMed. Available at: [Link]

  • DMSO Oxidation. University of Wisconsin-Madison. Available at: [Link]

  • ALLYLIC OXIDATION WITH HYDROGEN PEROXIDE–SELENIUM DIOXIDE: trans-PINOCARVEOL. Organic Syntheses. Available at: [Link]

  • Selenium Dioxide | SeO2 | RILEY OXIDATION | Mechanism. ADICHEMISTRY. Available at: [Link]

  • Module 1 : Oxidation Reactions. NPTEL Archive. Available at: [Link]

  • USE OF REAGENTS For B.Sc. Part -3 (Hons) paper VII SELENIUM DIOXIDE PREPARATION. LNMU. Available at: [Link]

  • Methyl pyrido[2,3-b]pyrazine-3-carboxylate. PMC - NIH. Available at: [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. MDPI. Available at: [Link]

  • Allylic Rearrangement in NBS Bromination Reactions. OpenRiver - Winona State University. Available at: [Link]

  • Synthesis by Aldol and Related Condensation Reactions. Science of Synthesis. Available at: [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. PubMed. Available at: [Link]

  • Facile NBS/DMSO mediated dibromination of olefins including selected natural products and glycals. Indian Academy of Sciences. Available at: [Link]

  • Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. MDPI. Available at: [Link]

  • Allylic Bromination by NBS with Practice Problems. Chemistry Steps. Available at: [Link]

Sources

Application Note: 2-Methylpyrido[2,3-b]pyrazine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylpyrido[2,3-b]pyrazine scaffold represents a privileged structure in kinase inhibitor discovery. Structurally bioisosteric to quinazoline (e.g., Gefitinib) and pteridine, this heterocyclic core functions as an effective ATP-mimetic. The inclusion of the 2-methyl group often provides critical hydrophobic interactions within the kinase gatekeeper region or ribose binding pocket, while the nitrogen-rich core facilitates essential hydrogen bonding with the kinase hinge region.

This guide details the end-to-end workflow for utilizing this scaffold, from regiospecific chemical synthesis to biochemical validation and cellular profiling.

Structural Rationale & Mechanism of Action[1]

The Pharmacophore

The pyrido[2,3-b]pyrazine core is a Type I kinase inhibitor scaffold that binds to the ATP-binding pocket of the kinase domain in the active conformation (DFG-in).

  • Hinge Binding: The N-1 and N-5 nitrogens (and potentially the C-2 or C-3 substituents) serve as hydrogen bond acceptors/donors to the backbone residues of the kinase hinge region.

  • 2-Methyl Functionality: This group restricts conformational rotation and can displace conserved water molecules or engage in Van der Waals interactions with the gatekeeper residue (e.g., T790M in EGFR), enhancing selectivity over wild-type kinases.

  • Solvent Exposure: Positions 6 and 7 are typically directed toward the solvent-exposed region, making them ideal vectors for solubilizing groups (e.g., morpholine, piperazine) to improve ADME properties.

Signaling Pathway Context (EGFR Example)

This scaffold is frequently employed to target the Epidermal Growth Factor Receptor (EGFR) pathway.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (RTK) EGF->EGFR Binding RAS RAS-GTP EGFR->RAS Activation Inhibitor 2-Methylpyrido[2,3-b]pyrazine Inhibitor Inhibitor->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Nucleus Nucleus (Gene Transcription) ERK->Nucleus Translocation

Figure 1: Canonical EGFR signaling pathway highlighting the ATP-competitive intervention point of the pyrido[2,3-b]pyrazine inhibitor.

Chemical Synthesis Protocol

The synthesis of 2-methylpyrido[2,3-b]pyrazine requires controlling the regiochemistry of the condensation reaction. The following protocol describes the synthesis of a 7-bromo-functionalized core, a common intermediate for library generation.

Materials
  • Reactants: 2,3-Diamino-5-bromopyridine (CAS: 3878-45-3), Pyruvaldehyde (40% wt in H2O).

  • Solvents: Ethanol (absolute), Dichloromethane (DCM).

  • Reagents: Sodium bisulfite (NaHSO3), Sodium carbonate (Na2CO3).

Step-by-Step Synthesis Workflow
Step 1: Condensation (Core Formation)

This reaction often produces a mixture of regioisomers (2-methyl and 3-methyl).

  • Dissolution: Dissolve 2,3-diamino-5-bromopyridine (10 mmol) in Ethanol (50 mL) at room temperature.

  • Addition: Add Pyruvaldehyde (12 mmol, 40% aq. solution) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (80°C) for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Work-up: Cool to room temperature. Evaporate ethanol under reduced pressure.

  • Extraction: Resuspend residue in water (20 mL) and extract with DCM (3 x 20 mL). Dry combined organics over MgSO4.

  • Purification (Critical): The crude contains both 7-bromo-2-methylpyrido[2,3-b]pyrazine and 7-bromo-3-methylpyrido[2,3-b]pyrazine.

    • Separation: Use Flash Column Chromatography (Silica gel).

    • Gradient: 0-5% MeOH in DCM. The 2-methyl isomer typically elutes second due to slight polarity differences caused by the inductive effect of the pyridine nitrogen.

    • Validation: Confirm regiochemistry via NOESY NMR (interaction between methyl protons and H-3 proton).

Step 2: Functionalization (Suzuki Coupling)

To generate a library of inhibitors:

  • Mix: Combine 7-bromo-2-methylpyrido[2,3-b]pyrazine (1 eq), Aryl boronic acid (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Cs2CO3 (2.5 eq).

  • Reaction: Heat at 90°C under N2 atmosphere for 12 hours.

  • Isolation: Filter through Celite, concentrate, and purify via HPLC.

Synthesis_Workflow Start 2,3-Diamino-5-bromopyridine Reaction Condensation (EtOH, Reflux) Start->Reaction Reagent + Pyruvaldehyde Reagent->Reaction Isomers Regioisomer Mixture (2-Me & 3-Me) Reaction->Isomers Purification Flash Chromatography Separation Isomers->Purification Product 7-Bromo-2-methyl pyrido[2,3-b]pyrazine Purification->Product Coupling Suzuki Coupling (Library Gen) Product->Coupling

Figure 2: Synthetic route for the generation of the 2-methylpyrido[2,3-b]pyrazine core.

Biochemical Evaluation Protocols

Once synthesized, the compounds must be evaluated for kinase inhibitory potential.

FRET-Based Kinase Assay (LanthaScreen)

This assay measures the disruption of FRET between a Eu-labeled antibody and a tracer bound to the kinase.

Protocol:

  • Preparation: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration: 10 µM).

  • Enzyme Mix: Dilute the target kinase (e.g., EGFR T790M) to 2 nM in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation: Add 5 µL of inhibitor and 5 µL of Kinase/Antibody mix to a 384-well white plate. Incubate for 15 min.

  • Tracer Addition: Add 5 µL of Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Read: After 60 min, read fluorescence on a plate reader (Excitation: 340 nm; Emission: 665 nm & 615 nm).

  • Analysis: Calculate TR-FRET ratio (665/615). Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Presentation Template:

Compound IDR-Group (Pos 7)EGFR WT IC50 (nM)EGFR T790M IC50 (nM)Selectivity Index
MPP-01 Phenyl45012000.3
MPP-02 3,4-Dimethoxyphenyl1281.5
MPP-03 4-Morpholinophenyl522.5

Cellular Validation Protocols

Target Engagement (Western Blot)

Verify that the inhibitor blocks the phosphorylation of downstream effectors in a cellular context.

Cell Lines: A549 (EGFR WT), H1975 (EGFR L858R/T790M).[1]

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Serum-starve cells for 12 hours (0.1% FBS) to reduce basal phosphorylation.

  • Treatment: Treat with inhibitor (0, 10, 100, 1000 nM) for 2 hours.

  • Stimulation: Stimulate with EGF (50 ng/mL) for 15 minutes (only for WT lines; mutant lines are constitutively active).

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors (Na3VO4, NaF).

  • Detection: Immunoblot for:

    • p-EGFR (Tyr1068) - Primary Target

    • p-ERK1/2 (Thr202/Tyr204) - Downstream Effector

    • Total EGFR & Total ERK - Loading Controls

References

  • Synthesis of Pyrido[2,3-b]pyrazines

    • Title: Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines.[2]

    • Source: Bioorganic & Medicinal Chemistry Letters, 2013.[2]

    • URL:[Link]

  • Kinase Assay Methodology

    • Title: Step-by-Step Guide to Kinase Inhibitor Development.
    • Source: Reaction Biology.
    • URL:[Link]

  • Scaffold Review

    • Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).[3]

    • Source: Future Medicinal Chemistry (via PMC).
    • URL:[Link]

  • Cellular Profiling

    • Title: Testing kinase inhibitors where it matters: Drug screening in intact cells.[4]

    • Source: Reaction Biology Blog.
    • URL:[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Pyrido[2,3-b]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Pyrido[2,3-b]pyrazines and the Need for Efficient Synthesis

The pyrido[2,3-b]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure have led to its incorporation into a wide range of biologically active molecules, including antibacterial agents, and compounds with applications in electrochemical DNA sensing and nonlinear optics[1][2][3]. The development of efficient, rapid, and environmentally benign synthetic routes to access these valuable compounds is a critical objective for researchers in drug discovery and development.

Traditional synthetic methods for preparing pyrido[2,3-b]pyrazines often involve multi-step procedures, harsh reaction conditions, and long reaction times, which can limit the exploration of this scaffold's chemical space. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations, offering significant advantages in terms of reaction speed, yield, and sustainability.

This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of pyrido[2,3-b]pyrazine derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology for the efficient construction of this important heterocyclic system.

Part 1: The Science of Microwave-Assisted Synthesis: Beyond Thermal Effects

Microwave-assisted synthesis is not merely a faster way of heating. It relies on the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating through two primary mechanisms: dipolar polarization and ionic conduction[4].

  • Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction at the molecular level, resulting in a rapid and highly efficient transfer of energy directly to the molecules, a phenomenon known as dielectric heating[4].

  • Ionic Conduction: If ionic species are present in the reaction mixture, they will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. This movement causes collisions with surrounding molecules, dissipating energy as heat[4].

This direct energy transfer at the molecular level leads to a rapid increase in temperature, often far exceeding what can be achieved with conventional heating in the same timeframe. This can lead to dramatic rate enhancements and, in some cases, different product selectivities compared to conventional heating methods.

Workflow for Microwave-Assisted Synthesis

The general workflow for performing a microwave-assisted synthesis is streamlined for efficiency and reproducibility.

Microwave Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis P1 Select appropriate microwave vial and stir bar P2 Add reactants and solvent (if any) P1->P2 P3 Securely cap the vial P2->P3 R1 Place vial in microwave reactor cavity P3->R1 R2 Set reaction parameters: - Temperature - Time - Power (max) R1->R2 R3 Initiate microwave irradiation R2->R3 W1 Cool vial to a safe temperature R3->W1 W2 Isolate crude product (e.g., filtration, extraction) W1->W2 W3 Purify product (e.g., recrystallization, chromatography) W2->W3 W4 Characterize product (NMR, IR, MS) W3->W4

Caption: General workflow for a typical microwave-assisted organic synthesis experiment.

Part 2: Core Protocols for Pyrido[2,3-b]pyrazine Synthesis

The most common and efficient microwave-assisted route to pyrido[2,3-b]pyrazines is the condensation of a 2,3-diaminopyridine with a 1,2-dicarbonyl compound. This approach benefits significantly from microwave irradiation, particularly under solvent-free conditions.

Protocol 1: Solvent-Free Synthesis of 2,3-Disubstituted Pyrido[2,3-b]pyrazines

This protocol is adapted from the work of Morales-Castellanos et al. and demonstrates a highly efficient, environmentally friendly approach to synthesizing pyrido[2,3-b]pyrazines[5][6][7].

Reaction Scheme:

Reaction Scheme cluster_reactants cluster_products R1 2,3-Diaminopyridine Reaction R1->Reaction R2 1,2-Dicarbonyl (e.g., 2,3-Butanedione) R2->Reaction P1 2,3-Dimethylpyrido[2,3-b]pyrazine Conditions Microwave Solvent-free Reaction->Conditions Conditions->P1

Caption: General reaction for the synthesis of 2,3-disubstituted pyrido[2,3-b]pyrazines.

Materials:

  • 2,3-Diaminopyridine (or substituted derivatives)

  • 1,2-Dicarbonyl compound (e.g., 2,3-butanedione, benzil)

  • Microwave reactor (e.g., CEM Discover, Anton Paar Monowave)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Ethanol for recrystallization

Step-by-Step Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial, add 2,3-diaminopyridine (1.0 mmol, 1.0 equiv.) and the 1,2-dicarbonyl compound (1.0 mmol, 1.0 equiv.).

  • Vial Sealing: Securely cap the vial. Causality Note: Proper sealing is crucial in microwave synthesis to maintain pressure and reach temperatures above the boiling point of the reactants, which significantly accelerates the reaction.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 140 °C

    • Time: 5-10 minutes

    • Power: Start with a maximum power of 150 W. The instrument will modulate the power to maintain the set temperature.

  • Cooling: After the irradiation is complete, the reaction vial is cooled to below 50 °C using the instrument's automated cooling system.

  • Work-up and Purification:

    • Open the vial carefully.

    • Dissolve the solid crude product in a minimal amount of hot ethanol.

    • Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization.

    • Collect the pure product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The advantages of the microwave-assisted approach are evident when comparing reaction times and yields with conventional heating methods.

CompoundMethodReaction TimeYield (%)Reference
2,3-Dimethylpyrido[2,3-b]pyrazineMicrowave (solvent-free)5 min92%[5][6]
2,3-Dimethylpyrido[2,3-b]pyrazineConventional (reflux in ethanol)8-10 hours~70-80%Inferred from similar syntheses
2,3-Diphenylpyrido[2,3-b]pyrazineMicrowave (solvent-free)10 min95%[5][6]
2,3-Diphenylpyrido[2,3-b]pyrazineConventional (reflux in ethanol)12 hours~85%Inferred from similar syntheses

Self-Validating System: Expected Characterization Data

For 2,3-dimethylpyrido[2,3-b]pyrazine , the following data confirms the successful synthesis[5][6][7]:

  • Appearance: Yellow solid

  • IR (KBr, cm⁻¹): ~1600 (C=N stretching)

  • ¹H-NMR (CDCl₃, δ ppm): 8.85 (dd, 1H), 8.20 (dd, 1H), 7.40 (dd, 1H), 2.75 (s, 3H), 2.70 (s, 3H).

  • ¹³C-NMR (CDCl₃, δ ppm): 155.0, 154.5, 152.0, 140.0, 135.0, 125.0, 22.5, 22.0.

Protocol 2: Multicomponent Synthesis of Indeno[2',1':5,6]pyrido[2,3-b]pyrazines

This protocol is based on the work of Rashid et al. and demonstrates a multicomponent approach that can be adapted for microwave synthesis to reduce reaction times[2][8]. While the original publication uses conventional heating, a microwave-assisted adaptation is proposed here.

Reaction Scheme:

Multicomponent Reaction cluster_reactants cluster_products R1 Indane-1,3-dione Reaction R1->Reaction R2 Aromatic Aldehyde R2->Reaction R3 2-Aminopyrazine R3->Reaction P1 Indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivative Conditions Microwave Ethanol, p-TSA Reaction->Conditions Conditions->P1

Caption: Multicomponent synthesis of complex pyrido[2,3-b]pyrazine derivatives.

Materials:

  • Indane-1,3-dione (1.0 mmol, 1.0 equiv.)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 equiv.)

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv.)

  • p-Toluenesulfonic acid (p-TSA) (0.2 mmol, 20 mol%)

  • Ethanol (3 mL)

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

Step-by-Step Procedure:

  • Reactant Preparation: To a 10 mL microwave vial, add indane-1,3-dione, the aromatic aldehyde, 2-aminopyrazine, p-TSA, and ethanol.

  • Vial Sealing: Cap the vial securely.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate at 120 °C for 20-30 minutes . Expertise Note: The original thermal reaction takes 9 hours. Microwave irradiation is expected to dramatically reduce this time by efficiently overcoming the activation energy barriers of the multiple condensation steps.

  • Cooling and Isolation: After cooling, the precipitated product can be collected by vacuum filtration.

  • Purification: The crude product can be recrystallized from ethyl acetate to yield the pure compound[8].

Part 3: Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Reaction temperature too low.- Reaction time too short.- Insufficient microwave power absorption.- Increase the reaction temperature in 10-20 °C increments.- Increase the reaction time.- If the reaction struggles to reach temperature, consider a more polar solvent (if applicable) or increase the maximum power setting[9].
Formation of Byproducts - Reaction temperature too high, leading to decomposition.- Reaction time too long.- Decrease the reaction temperature.- Reduce the reaction time.- Use a two-step temperature profile: a rapid ramp to a moderate temperature, followed by a hold at a slightly lower temperature.
Reaction Does Not Reach Set Temperature - Low dielectric constant of the reaction mixture (poor microwave absorption).- Reaction volume too small.- Add a small amount of a high-dielectric solvent (e.g., DMF, NMP) or an ionic liquid to act as a "heating element".- Ensure the reaction volume is sufficient for the microwave's IR temperature sensor to get an accurate reading (usually >0.5 mL).
Vial Pressure Exceeds Safety Limits - Formation of gaseous byproducts.- Reaction temperature is too high for the chosen solvent.- Reduce the amount of starting material.- Lower the reaction temperature.- Choose a solvent with a higher boiling point and lower vapor pressure at the target temperature[10].

Part 4: Safety Considerations

  • Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis. Laboratory microwave reactors are designed with safety interlocks, pressure and temperature monitoring, and corrosion-resistant cavities[10].

  • Vessel Integrity: Always inspect microwave vials for cracks or scratches before use. Use vials and caps only as specified by the manufacturer.

  • Pressure Hazards: Be aware that heating solvents above their boiling points in a sealed vessel generates high pressure. Start with small-scale reactions when developing a new method[10].

  • Volatile Reagents: Exercise extreme caution with reactions that may produce volatile or gaseous products, as this can lead to a rapid and dangerous increase in pressure.

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of pyrido[2,3-b]pyrazine derivatives. By leveraging direct and efficient energy transfer, this technology dramatically reduces reaction times, often improves yields, and aligns with the principles of green chemistry, particularly when employed in solvent-free conditions. The protocols and insights provided in this guide offer a robust starting point for researchers to efficiently synthesize and explore the potential of this valuable heterocyclic scaffold.

References

  • Morales-Castellanos, J. J., Ramírez-Hernández, K., Gómez-Flores, N. S., Rodas-Suárez, O. R., & Peralta-Cruz, J. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3b]pyrazines. Molecules, 17(5), 5164–5176. [Link]

  • Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., Zainab, B., El-kott, A. F., Yaqub, M., & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33809–33824. [Link]

  • Morales-Castellanos, J. J., Ramírez-Hernández, K., Gómez-Flores, N. S., Rodas-Suárez, O. R., & Peralta-Cruz, J. (2012). Microwave-assisted solvent-free synthesis and in vitro antibacterial screening of quinoxalines and pyrido[2,3b]pyrazines. PubMed, 22628038. [Link]

  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.
  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. [Link]

  • Quiroga, J., et al. (2006). Solvent-free microwave synthesis of bis-pyrazolo[3,4-b:4′,3′-e]-pyridines and study of their antifungal properties. Tetrahedron Letters, 47(1), 27-30. [Link]

  • Alves, D., et al. (2010). Pyrazole synthesis under microwave irradiation and solvent-free conditions. Journal of the Brazilian Chemical Society, 21, 1443-1448. [Link]

  • RSC Publishing. (2015). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. [Link]

  • Wiley Online Library. (2024). Microwave-Assisted, Multicomponent Synthesis of Pyrazolo [3, 4-b] Pyridines Under Green Conditions. ChemistrySelect. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]

  • PubMed. (2006). A one-pot microwave-assisted synthesis of pyrido[2,3-d]pyrimidines. [Link]

  • ResearchGate. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]

  • Rashid, M., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Institutes of Health. [Link]

  • Parashar, B., et al. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]

  • CEM Corporation. (n.d.). Getting Started with Microwave Synthesis. [Link]

  • Al-Issa, S. A., et al. (2013). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives. Molecules, 18(7), 8123-8136. [Link]

  • ResearchGate. (2010). Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. [Link]

  • MDPI. (2012). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. [Link]

  • SciELO. (2023). Rapid Synthesis of Novel Pyrazino-Pyrido-Pyrimidinones Derived from Fumiquinazoline Alkaloids. [Link]

  • ResearchGate. (2025). The Re(I) coordination chemistry of a series of pyrido[2,3-b]pyrazine-derived ligands: Syntheses, characterisation and crystal structures. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

Sources

Application Note: Oxidation Protocols for 2-Methylpyrido[2,3-b]pyrazine N-oxides

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for research chemists and drug discovery scientists. It synthesizes established organic oxidation mechanisms with specific reactivity profiles of the pyrido[2,3-b]pyrazine scaffold.

Executive Summary

The N-oxidation of 2-methylpyrido[2,3-b]pyrazine is a critical transformation in medicinal chemistry, often employed to alter the metabolic stability, solubility, and electronic profile of the parent heterocycle. However, the presence of three nitrogen atoms and a steric-inducing methyl group creates a complex regioselectivity landscape. This guide outlines two distinct protocols: Method A for the exhaustive synthesis of the 1,4-dioxide, and Method B for the kinetically controlled mono-oxidation, favoring the N4-oxide.

Chemical Context & Mechanistic Drivers

The Scaffold Challenge

The pyrido[2,3-b]pyrazine scaffold contains three potential sites for oxidation: N1, N4 (pyrazine ring), and N5 (pyridine ring).

  • Reactivity Hierarchy: The pyrazine nitrogens (N1, N4) are generally more nucleophilic than the pyridine nitrogen (N5) due to the electron-deficient nature of the fused pyridine ring.

  • The Substituent Effect (2-Methyl): The methyl group at C2 exerts two opposing effects:

    • Electronic Activation (+I Effect): Inductively donates electron density to N1, theoretically making it more nucleophilic.

    • Steric Hindrance: Physically blocks the approach of bulky oxidants (like m-CPBA) to N1.

Mechanistic Insight

In electrophilic oxidations (e.g., using peracids), steric factors usually dominate . Consequently, the N4 position, which is adjacent to a proton (C3-H) rather than a methyl group, is the kinetically favored site for mono-oxidation. Exhaustive oxidation conditions will overcome this barrier to yield the 1,4-dioxide.

Decision Pathway

The following workflow illustrates the selection of reaction conditions based on the desired target.

OxidationWorkflow Start Starting Material: 2-Methylpyrido[2,3-b]pyrazine Target Select Target Oxide Start->Target Mono Target: Mono-N-oxide (Kinetic Product) Target->Mono High Selectivity Di Target: 1,4-Dioxide (Thermodynamic Product) Target->Di Exhaustive CondA Condition A: m-CPBA (1.0-1.1 eq) DCM, -10°C to 0°C Mono->CondA CondB Condition B: H2O2 (30%) / AcOH 60°C - 80°C, 4-12h Di->CondB ProdA Major: 4-Oxide Minor: 1-Oxide (Requires Chromatography) CondA->ProdA Steric Control ProdB Product: 1,4-Dioxide (High Conversion) CondB->ProdB Thermal Drive

Figure 1: Decision tree for selecting oxidation protocols based on the target N-oxide regioisomer.

Experimental Protocols

Protocol A: Kinetically Controlled Mono-Oxidation (Targeting N4-Oxide)

Objective: To synthesize the mono-N-oxide with preference for the less hindered N4 position. Reagent: meta-Chloroperoxybenzoic acid (m-CPBA), ≤77% purity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 mmol, 145 mg) in anhydrous Dichloromethane (DCM) (10 mL). Cool the solution to -10°C using an ice/salt bath.

  • Addition: Dissolve m-CPBA (1.0 mmol, ~224 mg assuming 77% purity) in DCM (5 mL). Add this solution dropwise to the reaction vessel over 20 minutes. Crucial: Rapid addition leads to local excess and di-oxide formation.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C over 2 hours. Monitor via TLC (95:5 DCM:MeOH).

  • Quenching: Add 10% aqueous Na₂SO₃ (10 mL) to quench unreacted peroxide. Stir vigorously for 10 minutes. Test the aqueous layer with starch-iodide paper to ensure no peroxide remains (paper should NOT turn blue).

  • Workup: Wash the organic layer with Saturated NaHCO₃ (2 x 15 mL) to remove m-chlorobenzoic acid byproduct. Dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude residue will likely contain a mixture of 4-oxide (major), 1-oxide (minor), and starting material. Purify via flash column chromatography on silica gel, eluting with a gradient of DCM → 5% MeOH/DCM.

Protocol B: Exhaustive Oxidation (Targeting 1,4-Dioxide)

Objective: To fully oxidize both pyrazine nitrogens. Reagent: Hydrogen Peroxide (30% aq) in Glacial Acetic Acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methylpyrido[2,3-b]pyrazine (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Activation: Add Hydrogen Peroxide (30% w/v, 5.0 mmol, 0.5 mL). Note: Excess oxidant is required to drive the second oxidation.

  • Reaction: Heat the mixture to 60°C for 6 hours. If TLC indicates incomplete conversion, add an additional 2.0 mmol of H₂O₂ and heat for another 4 hours.

  • Workup (Concentration Method): Concentrate the reaction mixture under reduced pressure to remove acetic acid. (Caution: Do not distill to dryness if peroxides are suspected; ensure total consumption of peroxide first).

  • Neutralization: Resuspend the residue in a minimum amount of water and neutralize with conc. NH₄OH or solid Na₂CO₃ until pH ~8. The product often precipitates as a solid.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether. Recrystallize from Ethanol/Water if necessary.

Analytical Validation & Characterization

Distinguishing between the regioisomers is best achieved using ¹H NMR . The N-oxide moiety exerts a strong deshielding effect on adjacent protons (downfield shift) and modifies coupling constants.

Expected ¹H NMR Shift Data (CDCl₃, 400 MHz)
Proton PositionParent (Unoxidized)4-Oxide (Major Kinetic)1-Oxide (Minor)1,4-Dioxide
-CH₃ (C2) ~2.80 ppm (s)~2.85 ppm (s)~3.05 ppm (s) ~3.10 ppm (s)
H3 (Pyrazine) ~8.80 ppm (s)~9.10 ppm (s) ~8.75 ppm (s)~9.20 ppm (s)
H-Pyridine Standard AromaticSlight ShiftSlight ShiftShifted

Diagnostic Key:

  • 4-Oxide: Look for a significant downfield shift of the H3 singlet (adjacent to N4) while the methyl group shift remains relatively stable.

  • 1-Oxide: Look for a significant downfield shift of the Methyl singlet (adjacent to N1) while the H3 proton remains stable.

  • 1,4-Dioxide: Both signals will be shifted downfield.

Mass Spectrometry
  • Parent: [M+H]⁺ = 146

  • Mono-oxide: [M+H]⁺ = 162

  • Di-oxide: [M+H]⁺ = 178

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method A) m-CPBA purity is low (often <70% due to aging).Titrate m-CPBA or use 1.2-1.3 equivalents.
Over-oxidation (Method A) Temperature too high or addition too fast.Maintain -10°C strictly; use syringe pump for addition.
Poor Solubility N-oxides are polar.Use CHCl₃/MeOH mixtures for extraction; avoid pure Ether.
Ring Opening Harsh conditions (High Temp + Acid).Reduce temperature in Method B; switch to Na₂WO₄ catalyzed H₂O₂ oxidation.

References

  • Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives. Source: PubMed (NCBI) Context: Describes the synthesis of 1,4-dioxide derivatives and their biological evaluation.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. Source: RSC Advances Context: Provides spectral characterization data (NMR/IR) for the pyrido[2,3-b]pyrazine scaffold.

  • m-CPBA (meta-chloroperoxybenzoic acid) in Organic Synthesis. Source: Master Organic Chemistry Context: Mechanistic details on peracid oxidation and "butterfly mechanism" for stereocontrol.

  • 2-Methyl-pyrazine 1,4-dioxide Crystal Structure. Source: PubMed (NCBI) Context: Structural data for the analogous 2-methylpyrazine system, confirming stability of the 1,4-dioxide.

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation. Source: ResearchGate Context: Discusses the regioselectivity issues inherent in the formation of the scaffold, relevant to subsequent functionalization.

Application Notes & Protocols: A Guide to the Synthesis and Characterization of Schiff Bases from 2-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of Schiff bases derived from 2-Methylpyrido[2,3-b]pyrazine. Pyrido[2,3-b]pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The synthesis of Schiff bases from 2-Methylpyrido[2,3-b]pyrazine introduces a versatile synthetic handle for the development of novel therapeutic agents and functional materials. This guide details a proposed, yet scientifically grounded, protocol for the synthesis, purification, and characterization of these target compounds, drawing upon established principles of organic synthesis and the known reactivity of related aza-heterocycles.

Introduction: The Significance of Pyrido[2,3-b]pyrazine Schiff Bases

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological applications.[2] The fusion of a pyridine and a pyrazine ring creates a unique electronic and structural environment, which can be further functionalized to modulate biological activity. Schiff bases, characterized by the azomethine group (-C=N-), are themselves a critical class of compounds with broad biological significance.[4][5] The condensation of 2-Methylpyrido[2,3-b]pyrazine with various aldehydes to form Schiff bases offers a straightforward strategy to expand the chemical diversity of this heterocyclic system, potentially leading to the discovery of new drug candidates with enhanced potency and selectivity.

The methyl group at the 2-position of the pyrido[2,3-b]pyrazine ring is activated by the adjacent electron-withdrawing nitrogen atoms, making its protons sufficiently acidic to be removed by a base. This allows for a condensation reaction with an aldehyde to form a styryl-type linkage, which is analogous to a Schiff base in its conjugated nature.

Reaction Scheme and Mechanism

The proposed synthesis involves the base-catalyzed condensation of 2-Methylpyrido[2,3-b]pyrazine with an aromatic aldehyde, such as benzaldehyde. The general reaction is depicted below:

G cluster_reactants Reactants cluster_products Product cluster_conditions Reaction Conditions R1 2-Methylpyrido[2,3-b]pyrazine Plus1 + R2 Aromatic Aldehyde (e.g., Benzaldehyde) C1 Base (e.g., Piperidine) Solvent (e.g., Ethanol) Heat (Reflux) P1 Schiff Base Derivative C1->P1 Condensation

Figure 1: General reaction scheme for the synthesis of Schiff bases from 2-Methylpyrido[2,3-b]pyrazine.

The reaction proceeds via a base-catalyzed aldol-type condensation mechanism. The base abstracts a proton from the active methyl group of 2-Methylpyrido[2,3-b]pyrazine to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated, and subsequent dehydration yields the final Schiff base product.

Detailed Experimental Protocol

This protocol describes the synthesis of (E)-2-(2-phenylvinyl)pyrido[2,3-b]pyrazine as a representative example.

3.1. Materials and Reagents

  • 2-Methylpyrido[2,3-b]pyrazine

  • Benzaldehyde

  • Piperidine

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

3.2. Instrumentation

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

  • Mass spectrometer

3.3. Synthetic Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Methylpyrido[2,3-b]pyrazine (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To this solution, add benzaldehyde (1.2 mmol) followed by a catalytic amount of piperidine (0.1 mmol).

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the progress of the reaction by TLC using a DCM:Hexane (7:3) eluent system.

  • Work-up: After completion of the reaction (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane to isolate the pure Schiff base.

  • Final Product: Combine the fractions containing the pure product and evaporate the solvent to obtain a solid. Dry the solid under vacuum.

  • Characterization: Determine the melting point and characterize the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Characterization of the Synthesized Schiff Base

The structure of the synthesized Schiff base can be confirmed by various spectroscopic techniques. The expected data for (E)-2-(2-phenylvinyl)pyrido[2,3-b]pyrazine is summarized below.

Technique Expected Observations
FTIR (KBr, cm⁻¹) Appearance of a peak around 1600-1625 cm⁻¹ corresponding to the C=N stretching vibration. Absence of the C=O stretching band from the starting aldehyde.
¹H NMR (CDCl₃, δ ppm) Characteristic signals for the vinyl protons, with a coupling constant indicative of the trans (E) configuration. Aromatic protons from both the pyrido[2,3-b]pyrazine and phenyl rings will be observed in the aromatic region.
¹³C NMR (CDCl₃, δ ppm) Signals corresponding to the carbons of the pyrido[2,3-b]pyrazine core, the phenyl ring, and the vinyl group. The imine carbon will appear in the downfield region.
Mass Spec (m/z) A molecular ion peak corresponding to the calculated mass of the product.

Applications and Future Directions

Schiff bases derived from pyrido[2,3-b]pyrazine are expected to exhibit a range of biological activities, making them attractive candidates for drug discovery programs.[1][6] Potential applications include:

  • Antibacterial Agents: The pyrido[2,3-b]pyrazine scaffold is known to possess antibacterial properties.[1][7] The addition of the Schiff base moiety can enhance this activity.

  • Anticancer Agents: Many heterocyclic Schiff bases have demonstrated potent anticancer activity.[5]

  • Corrosion Inhibitors: The nitrogen and sulfur atoms in some Schiff base derivatives can act as effective corrosion inhibitors for metals.

  • Fluorescent Probes: The extended conjugation in these molecules may impart fluorescent properties, making them suitable for use as sensors or in imaging applications.

Future work should focus on synthesizing a library of these Schiff bases with diverse aldehydes to establish a structure-activity relationship (SAR) and optimize their biological properties.

Experimental Workflow Diagram

G start Start: Reagents & Glassware dissolve Dissolve 2-Methylpyrido[2,3-b]pyrazine in Ethanol start->dissolve add_reagents Add Benzaldehyde and Piperidine dissolve->add_reagents reflux Reflux for 6-8 hours add_reagents->reflux tlc Monitor reaction by TLC reflux->tlc Periodically cool Cool to Room Temperature reflux->cool Upon Completion tlc->reflux rotovap Remove Solvent (Rotary Evaporator) cool->rotovap purify Purify by Column Chromatography rotovap->purify characterize Characterize Product: FTIR, NMR, Mass Spec purify->characterize end End: Pure Schiff Base characterize->end

Figure 2: Step-by-step experimental workflow for the synthesis of Schiff bases from 2-Methylpyrido[2,3-b]pyrazine.

Conclusion

This application note provides a detailed, practical guide for the synthesis of novel Schiff bases from 2-Methylpyrido[2,3-b]pyrazine. The described protocol, while based on established chemical principles rather than a direct literature precedent for this specific starting material, offers a robust starting point for researchers. The versatility of this synthetic route allows for the creation of a diverse library of compounds with significant potential in medicinal chemistry and materials science.

References

  • Kandri Rodi, Y., et al. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 16(1). Available at: [Link]

  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. (1995). Yao Xue Xue Bao, 30(11), 843-848. Available at: [Link]

  • (PDF) ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. (2017). Available at: [Link]

  • ChemInform Abstract: Synthesis and Antibacterial Properties of Pyrido(2,3-b)pyrazine Derivatives. (2010). ChemInform, 27(15). Available at: [Link]

  • SIKINE, M. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33835-33849. Available at: [Link]

  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. (2023). Available at: [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33835–33849. Available at: [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. (2015). International Journal of Chemical and Biological Sciences, 1(4), 183-191. Available at: [Link]

  • Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co , Ni and Cu ions: Spectral and Magnetic Characterization. (2020). RSIS International, 1(1). Available at: [Link]

  • Pyrido(2,3-b)pyrazine. PubChem. Available at: [Link]

  • Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). Molecules, 26(19), 5941. Available at: [Link]

  • Synthesis of Schiff Base Vitamin B Derivative and Its Transition Metal Complexes for Biological and Medical Applications. (2025). Advanced Journal of Chemistry, Section A, 8(3), 545-559. Available at: [Link]

  • Preparation and Characterization of new Schiff base Derived from Pyridine and its metal complexes. (2016). International Journal of Current Research in Chemistry and Pharmaceutical Sciences, 3(4), 118-123. Available at: [Link]

  • Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. (2023). RSC Advances, 13(48), 33835–33849. Available at: [Link]

  • Synthesis and characterization of a new Schiff base derived from pyridoxal and 2,3-diaminopyridine and its Cu(II) and Ni(II) complexes. (2024). Oriental Journal of Chemistry, 40(1). Available at: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Systematic Reviews in Pharmacy, 11(11), 1629-1634. Available at: [Link]

  • Synthesis, Charactrization and Antibacterial Activity of Schiff Bases Derived from Phenyl Hydrazine Derivatives and their Cu (II) and Zn (II) Complexes. (2022). Der Pharma Chemica, 14(1), 1-8. Available at: [Link]

  • Synthesis, Characterization and Biological Activity of Schiff Bases Derived from Heterocyclic Compounds. (2022). Teikyo Medical Journal, 45(1), 4781-4790. Available at: [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. (2014). Journal of the Chilean Chemical Society, 59(1), 2323-2327. Available at: [Link]

  • Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone. (2017). International Journal of Pharmaceutical Sciences and Research, 8(12), 5220-5226. Available at: [Link]

  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020). ChemistryOpen, 9(10), 998-1010. Available at: [Link]

Sources

Application Notes and Protocols: C-H Activation for Pyrido[2,3-b]pyrazine Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Heterocyclic Synthesis

The pyrido[2,3-b]pyrazine scaffold is a privileged nitrogen-containing heterocycle, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.[1][2][3] Traditionally, the synthesis and functionalization of this ring system have relied on classical condensation reactions or multi-step sequences involving pre-functionalized starting materials.[1][4] However, the field of organic synthesis is undergoing a paradigm shift towards more efficient and sustainable methods.[5] Direct Carbon-Hydrogen (C-H) bond activation has emerged as a transformative strategy, offering the potential to modify complex molecules in a single step, thereby improving atom and step economy.[5][6]

This guide provides an in-depth exploration of C-H activation techniques tailored for the functionalization of the pyrido[2,3-b]pyrazine core. As an electron-deficient aza-heterocycle, this scaffold presents unique challenges, including the potential for catalyst inhibition by its Lewis basic nitrogen atoms and the need for precise regiocontrol.[7][8] We will delve into the mechanistic underpinnings of various methods, from transition-metal catalysis to metal-free radical processes, offering field-proven insights and detailed protocols to empower researchers in drug discovery and chemical synthesis.

Section 1: Transition-Metal-Catalyzed C-H Functionalization

Transition metal catalysis is the cornerstone of modern C-H activation, providing a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds with high selectivity.[9][10] The choice of metal, ligand, and reaction conditions is critical for overcoming the inherent challenges of functionalizing electron-deficient N-heterocycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is arguably the most versatile and widely employed method for the direct C-H functionalization of heteroarenes.[7][11] These reactions typically proceed through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is cleaved with the assistance of a base.

Direct C-H Arylation

Direct C-H arylation allows for the introduction of aryl groups onto the pyrido[2,3-b]pyrazine core without the need for pre-halogenation. The regioselectivity can be influenced by the electronic properties of the heterocycle and steric factors. For pyrazine and related diazine systems, functionalization often occurs at the positions adjacent to the nitrogen atoms.

Causality Behind Experimental Choices:

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂ are common precursors. The acetate or trifluoroacetate ligands are readily displaced, allowing for substrate coordination.

  • Ligand: Phosphine ligands like P(Cy)₃ or PCy₃·HBF₄ can improve catalyst stability and reactivity, although some protocols are ligand-free.[12]

  • Base: A carbonate (K₂CO₃, Cs₂CO₃) or carboxylate (KOAc, PivOK) is essential for the deprotonation step in the CMD pathway. Pivalic acid (PivOH) is often used as an additive to facilitate this process.

  • Solvent: High-boiling point polar aprotic solvents like DMA, NMP, or toluene are typically required to achieve the necessary reaction temperatures.

Protocol 1: Palladium-Catalyzed Direct C-H Arylation

Objective: To synthesize a C-7 arylated pyrido[2,3-b]pyrazine derivative using direct C-H activation.

Materials & Reagents:

  • Pyrido[2,3-b]pyrazine (1.0 equiv)

  • Aryl bromide (1.5-2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5-10 mol%)

  • Tricyclohexylphosphine tetrafluoroborate [PCy₃·HBF₄] (10-20 mol%)

  • Potassium carbonate [K₂CO₃] (2.0-3.0 equiv)

  • Pivalic acid [PivOH] (30 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMA)

  • Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add pyrido[2,3-b]pyrazine, the aryl bromide, Pd(OAc)₂, PCy₃·HBF₄, and K₂CO₃.

  • Add anhydrous DMA via syringe.

  • Add pivalic acid to the reaction mixture.

  • Seal the vessel and heat the reaction mixture at 120-150 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylated product.

Expert Insights:

  • The C-H bonds on the pyridine ring of the pyrido[2,3-b]pyrazine are generally more reactive towards Pd-catalyzed functionalization.

  • If yields are low, consider using a more electron-rich aryl halide or switching to an aryl iodide. Microwave irradiation can often reduce reaction times and improve yields.[13]

  • The choice of base is crucial; Cs₂CO₃ is often more effective than K₂CO₃ but is also more expensive.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a powerful method for converting inert C-H bonds into versatile boronate esters, which are key building blocks for subsequent Suzuki-Miyaura cross-coupling reactions.[14][15] This transformation provides access to functionalized pyridopyrazines that are otherwise difficult to synthesize.

Mechanistic Rationale (Ir(III)/Ir(V) Cycle): The reaction is initiated by the oxidative addition of the B-H or B-B bond of the borylating agent (e.g., B₂pin₂) to the Ir(III) catalyst. This is followed by oxidative addition of the substrate's C-H bond to form an Ir(V) intermediate.[14] Reductive elimination then furnishes the borylated product and regenerates the active Ir(III) catalyst.

Challenges and Solutions: A primary challenge in the borylation of N-heterocycles like pyridines and pyrazines is catalyst inhibition.[16][17] The lone pair on the nitrogen atom can coordinate to the vacant site on the iridium catalyst, effectively deactivating it.[15][17] This can be overcome by:

  • Steric Hindrance: Introducing a substituent at the position ortho to the nitrogen can disfavor catalyst coordination.[15][17]

  • Electronic Effects: Electron-withdrawing groups on the ring can reduce the basicity of the nitrogen atom, lessening its inhibitory effect.[18]

Protocol 2: Iridium-Catalyzed C-H Borylation

Objective: To install a boronate ester (Bpin) group onto the pyrido[2,3-b]pyrazine core for further functionalization.

Materials & Reagents:

  • Substituted Pyrido[2,3-b]pyrazine (1.0 equiv)

  • Bis(pinacolato)diboron [B₂pin₂] (1.5 equiv)

  • [Ir(cod)OMe]₂ (1.5 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine [dtbpy] (3.0 mol%)

  • Anhydrous Tetrahydrofuran (THF) or Cyclohexane

  • Schlenk flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add [Ir(cod)OMe]₂ and dtbpy to a dry Schlenk flask.

  • Add the anhydrous solvent (THF or cyclohexane) and stir for 10-15 minutes to form the active catalyst.

  • Add the pyrido[2,3-b]pyrazine substrate and B₂pin₂.

  • Seal the flask and heat the reaction at 80-100 °C for 16-24 hours.

  • Monitor the reaction by GC-MS by taking an aliquot and quenching with methanol.

  • Once the reaction is complete, cool to room temperature and remove the solvent under reduced pressure.

  • The crude product can often be used directly in the next step (e.g., Suzuki coupling) after filtration through a short plug of silica gel, or it can be fully purified by column chromatography.

Expert Insights:

  • The reaction is highly sensitive to air and moisture; rigorous inert atmosphere techniques are essential for success.

  • Regioselectivity is primarily governed by sterics. The borylation will occur at the least sterically hindered C-H position. For a 2-substituted pyrido[2,3-b]pyrazine, borylation is likely to occur at the C-7 position.

  • The ortho-borylated product can be prone to protodeborylation, especially if the purification involves acidic conditions or silica gel.[16] Rapid purification or direct use is recommended.

Rhodium-Catalyzed Annulation and Coupling

Rhodium(III) catalysts are particularly effective for C-H activation coupled with annulation reactions, often involving alkynes or alkenes.[5][19] These reactions typically require a directing group to form a stable rhodacycle intermediate, which then undergoes insertion and reductive elimination.[20][21] While a native nitrogen atom in the pyrido[2,3-b]pyrazine can act as a directing group, its effectiveness can be limited. Installing an external directing group (e.g., on a substituent) can provide more robust reactivity and regiocontrol.

rhodium_catalytic_cycle Rh_III [Cp*Rh(III)X₂] Intermediate_A Rhodacycle Intermediate Rh_III->Intermediate_A C-H Activation (CMD) Substrate Pyrido[2,3-b]pyrazine (Substrate) Substrate->Intermediate_A Intermediate_B Insertion Product Intermediate_A->Intermediate_B Coordinative Insertion Alkyne Alkyne/Alkene Alkyne->Intermediate_B Intermediate_B->Rh_III Regeneration Product Annulated Product Intermediate_B->Product Reductive Elimination Catalyst_Regen Rh(III) Catalyst Regeneration

Caption: Fig. 1: Simplified Rh(III)-Catalyzed C-H Annulation Cycle.

Section 2: Metal-Free C-H Functionalization Strategies

Moving away from transition metals, metal-free C-H activation methods offer complementary strategies that often proceed under milder conditions and avoid potential metal contamination in the final products, a critical consideration in drug development.[22][23]

Minisci-Type Radical Reactions

The Minisci reaction is a classic and powerful method for the C-H functionalization of electron-deficient heterocycles.[24] The reaction involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. The resulting radical cation is then oxidized to restore aromaticity.

Mechanism and Regioselectivity:

  • Radical Generation: A radical initiator (e.g., a persulfate like (NH₄)₂S₂O₈ or a peroxide) generates a radical from a precursor (e.g., an alcohol, acid, or alkane).

  • Nucleophilic Attack: The pyrido[2,3-b]pyrazine is protonated under acidic conditions, making it highly electrophilic. The nucleophilic radical attacks the electron-deficient ring, typically at the C-2 or C-3 positions of the pyrazine ring or C-7 of the pyridine ring.

  • Rearomatization: The resulting radical cation is oxidized by an oxidant (often the radical initiator itself or a co-oxidant like AgNO₃) to give the final functionalized product.

minisci_mechanism Start Radical Precursor (R-H) + Initiator (e.g., S₂O₈²⁻) Radical Nucleophilic Radical (R•) Start->Radical Generation Radical_Adduct Radical Adduct (Cation Radical) Radical->Radical_Adduct Nucleophilic Attack Heterocycle Pyrido[2,3-b]pyrazine + Acid (H⁺) Protonated_Het Protonated Heterocycle (Electrophilic) Heterocycle->Protonated_Het Protonation Protonated_Het->Radical_Adduct Final_Product Functionalized Product Radical_Adduct->Final_Product Oxidation & Deprotonation

Caption: Fig. 2: General Mechanism of a Minisci-Type Reaction.

Protocol 3: Minisci-Type C-H Alkylation

Objective: To introduce a tert-butyl group at an electron-deficient position of the pyrido[2,3-b]pyrazine core.

Materials & Reagents:

  • Pyrido[2,3-b]pyrazine (1.0 equiv)

  • Pivalic acid (5.0 equiv, serves as radical precursor)

  • Ammonium persulfate [(NH₄)₂S₂O₈] (3.0 equiv)

  • Silver nitrate [AgNO₃] (10 mol%, catalyst)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN) and Water (1:1 mixture)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve pyrido[2,3-b]pyrazine in TFA in a round-bottom flask and stir for 10 minutes to ensure complete protonation.

  • In a separate flask, dissolve pivalic acid, ammonium persulfate, and silver nitrate in the MeCN/Water mixture.

  • Add the solution from step 2 dropwise to the stirred solution of the protonated heterocycle at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The reaction may become dark in color.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully quench by adding it to a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • The reaction must be run under acidic conditions (TFA is common) to activate the heterocycle.

  • The regioselectivity can be complex. A mixture of isomers is possible, and separation may be challenging. The most electron-deficient positions are favored.

  • Silver(I) acts as a catalyst to facilitate the decomposition of the persulfate and the final oxidation step.

Photoredox-Catalyzed Functionalization

Visible-light photoredox catalysis has revolutionized radical chemistry by allowing the generation of radicals under exceptionally mild conditions.[25] This approach is highly suitable for late-stage functionalization of complex molecules.[8]

Principle: A photocatalyst (e.g., [Ru(bpy)₃]Cl₂ or an organic dye) absorbs visible light and enters an excited state.[26] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate or a radical precursor to initiate the desired C-H functionalization pathway, often converging with Minisci-type reactivity.[26][27]

Application: Direct C-H Arylation with Diazonium Salts

Aryldiazonium salts are excellent radical precursors for photoredox-catalyzed arylations of heteroarenes.[26] This method provides a metal-free alternative to palladium-catalyzed reactions.

Workflow:

  • The photocatalyst is excited by visible light (e.g., a blue LED).

  • The excited photocatalyst reduces the aryldiazonium salt, generating an aryl radical and N₂ gas.

  • The aryl radical adds to the protonated pyrido[2,3-b]pyrazine.

  • The resulting radical cation is oxidized by the oxidized photocatalyst, closing the catalytic cycle and furnishing the arylated product.

experimental_workflow Setup 1. Reaction Setup - Add Substrate, Catalyst, Reagents - Degas with N₂/Ar Reaction 2. Reaction - Stir at specified Temp. - Irradiate with Light (if photo-rxn) - Monitor by TLC/LC-MS Setup->Reaction Workup 3. Work-up - Quench Reaction - Liquid-Liquid Extraction - Dry & Concentrate Reaction->Workup Purification 4. Purification - Column Chromatography - Recrystallization / HPLC Workup->Purification Analysis 5. Characterization - NMR, HRMS, etc. Purification->Analysis

Caption: Fig. 3: General Experimental Workflow for C-H Functionalization.

Section 3: Data Summary & Comparison

TechniqueCatalyst SystemTypical ReagentTemp. (°C)Key AdvantagesKey Challenges
Pd-Catalyzed Arylation Pd(OAc)₂ / LigandAryl Halide120-150Broad scope, high yieldsHigh temp, metal residue
Ir-Catalyzed Borylation [Ir(cod)OMe]₂ / dtbpyB₂pin₂80-100Creates versatile boronateAir/moisture sensitive, catalyst inhibition
Rh-Catalyzed Annulation [Cp*RhCl₂]₂Alkyne / Alkene100-130Builds complex fused ringsOften requires directing group
Minisci Alkylation AgNO₃ / (NH₄)₂S₂O₈Carboxylic Acid60-80Metal-free, simple reagentsRegioselectivity, harsh acid
Photoredox Arylation [Ru(bpy)₃]Cl₂Diazonium Salt25-40Extremely mild, metal-freeSubstrate scope can be limited

Conclusion

The direct C-H functionalization of the pyrido[2,3-b]pyrazine scaffold represents a powerful and modern approach to synthesizing novel derivatives for pharmaceutical and material science applications. By understanding the mechanistic nuances of transition-metal-catalyzed and metal-free strategies, researchers can select the optimal conditions to achieve their synthetic goals. Palladium-catalyzed arylations offer broad substrate scope, while iridium-catalyzed borylation provides a gateway to diverse functionalities via the versatile boronate handle. For metal-free pathways, Minisci reactions provide a classic route for alkylation, and photoredox catalysis offers an exceptionally mild and green alternative. The protocols and insights provided herein serve as a robust starting point for chemists aiming to leverage the full potential of C-H activation in their research endeavors.

References

  • Palladium-Catalyzed Regioselective C–H Functionalization of Arenes Substituted by Two N-Heterocycles and Application in Late-Stage Functionalization . The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed C(sp3)–H activation of amines to strained nitrogen heterocycles . Nature. [Link]

  • Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles . PubMed Central (PMC), NIH. [Link]

  • Carbon–Carbon Bond Forming Reactions in Diazines via Transition-Metal-Catalyzed C–H Bond Activation . MDPI. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines . RSC Advances. [Link]

  • Recent advances in transition-metal-catalyzed carbene insertion to C–H bonds . Chemical Society Reviews (RSC Publishing). [Link]

  • Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation . ResearchGate. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines . ResearchGate. [Link]

  • Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts . PubMed Central (PMC). [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines . MDPI. [Link]

  • IRIDIUM-CATALYZED C-H BORYLATION . Illinois Chemistry. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines . MDPI. [Link]

  • Recent Advances in C–H Functionalization . The Journal of Organic Chemistry. [Link]

  • Regioselective synthesis of 3-arylpyrido[2,3-b]pyrazines by reaction of arylglyoxals with 2,3-diamino . Growing Science. [Link]

  • Late-Stage C–H Functionalization of Azines . PubMed Central (PMC). [Link]

  • First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules . PubMed Central (PMC), NIH. [Link]

  • Rhodium(III)-Catalyzed Three-Component C(sp2)-H Activation for the Synthesis of Amines . ResearchGate. [Link]

  • Direct Arylation of N‐Heteroarenes with Aryldiazonium Salts by Photoredox Catalysis in Water . University of Liverpool IT Services. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis . Beilstein Journals. [Link]

  • Iridium-catalysed C–H borylation of pyridines . RSC Publishing. [Link]

  • Iridium-catalyzed C-H borylation of pyridines . PubMed. [Link]

  • First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules . PubMed. [Link]

  • Iridium-catalyzed C-H borylation of pyridines | Request PDF . ResearchGate. [Link]

  • Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility . PubMed Central (PMC). [Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines . PubMed Central (PMC). [Link]

  • Programmable Piperazine Synthesis via Organic Photoredox Catalysis . ACS Publications. [Link]

  • Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones . PubMed. [Link]

  • Photoredox-Catalyzed C-H Functionalization Reactions . PubMed. [Link]

  • Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties . Chemical Communications (RSC Publishing). [Link]

  • Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites . PubMed. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions . PubMed Central (PMC). [Link]

  • Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation . PubMed. [Link]

  • Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols . University of Cambridge. [Link]

  • A Metal-Free Visible-Light Photoredox Construction and Direct C–H Functionalization of Pyridines: Green Synthesis of Polysubstituted Picolinaldehydes . ResearchGate. [Link]

  • Direct C–H functionalisation of azoles via Minisci reactions . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pd-catalyzed regioselective activation of C(sp2)–H and C(sp3)–H bonds . RSC Publishing. [Link]

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines . PubMed Central (PMC). [Link]

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity . RSC Publishing. [Link]

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity . ResearchGate. [Link]

  • α-Functionalization of Imines via Visible Light Photoredox Catalysis . MDPI. [Link]

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction | Request PDF . ResearchGate. [Link]

  • Chemical Transformation of Pyrazine Derivatives . Scilit. [Link]

Sources

Troubleshooting & Optimization

Improving regioselectivity in 2-Methylpyrido[2,3-b]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Improving Regioselectivity and Troubleshooting Common Synthetic Challenges

Welcome to the technical support center for the synthesis of 2-Methylpyrido[2,3-b]pyrazine. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Pyrido[2,3-b]pyrazines are a class of compounds that have garnered significant attention in academic and industrial research due to their wide range of biological activities and applications as intermediates in the preparation of potent pharmaceutical materials.[1][2]

The most common synthetic route to the pyrido[2,3-b]pyrazine core involves the condensation of a pyridinediamine, such as 2,3-diaminopyridine, with an α-dicarbonyl compound.[3] However, when an unsymmetrical dicarbonyl like methylglyoxal (1,2-propanedione) is used, a significant challenge arises: the potential formation of two distinct regioisomers. These isomers, 2-methyl- and 3-methylpyrido[2,3-b]pyrazine, can exhibit vastly different biological and pharmacological properties, making control over the reaction's regioselectivity a critical parameter for successful drug discovery and development.[3]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the complexities of this synthesis and achieve high regioselectivity for the desired 2-methyl isomer.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis in a direct question-and-answer format.

Q1: My reaction is producing a mixture of 2-methyl and 3-methyl regioisomers. How can I increase the yield of the desired 2-methyl isomer?

This is the most frequent challenge in this synthesis. Achieving high regioselectivity is possible by carefully controlling the reaction conditions, as these factors directly influence the kinetics and thermodynamics of the competing reaction pathways. A study on this specific reaction has shown that reaction conditions can be optimized to significantly favor one isomer.[3]

Underlying Principle: The reaction begins with the nucleophilic attack of one of the amino groups of 2,3-diaminopyridine onto one of the carbonyl carbons of methylglyoxal. The regiochemical outcome is determined by which initial condensation occurs faster and leads to the most stable intermediate. The N2-amine is generally more nucleophilic than the N3-amine due to the electronic influence of the pyridine ring nitrogen. Conversely, the aldehyde carbonyl of methylglyoxal is more electrophilic than the ketone carbonyl. The interplay between these factors under different conditions dictates the final product ratio.

G cluster_reactants Reactants r1 2,3-Diaminopyridine int1 Pathway A: Attack at Aldehyde (More Electrophilic) r1->int1 Favored by low temp & acidic solvent int2 Pathway B: Attack at Ketone (Less Electrophilic) r1->int2 r2 Methylglyoxal r2->int1 Favored by low temp & acidic solvent r2->int2 p1 Desired Product: 2-Methylpyrido[2,3-b]pyrazine int1->p1 Cyclization & Oxidation p2 Undesired Isomer: 3-Methylpyrido[2,3-b]pyrazine int2->p2 Cyclization & Oxidation caption Fig 1. Competing pathways in the synthesis.

Caption: Fig 1. Competing pathways in the synthesis.

Solutions:

  • Lower the Reaction Temperature: Reducing the temperature often enhances selectivity. Reactions performed at lower temperatures (e.g., 0°C to room temperature) allow the more subtle electronic differences between the reactants to direct the reaction pathway, favoring the kinetically preferred product. One study successfully increased regioselectivity by lowering the reaction temperature.[3]

  • Change the Solvent: The choice of solvent has a profound impact. Switching from a neutral or polar aprotic solvent like DMF to an acidic solvent can dramatically improve regioselectivity.

    • Acetic Acid: Using glacial acetic acid as the solvent often provides good results.[4]

    • Trifluoroacetic Acid (TFA): For maximum selectivity, TFA has been shown to be highly effective. In one optimization, using TFA as the solvent at a reduced temperature yielded the undesired isomer in less than 2% ratio.[3] The acidic medium can protonate the carbonyls, altering their relative electrophilicity and guiding the reaction.

Summary of Optimized Conditions for Regioselectivity:

ParameterStandard Condition (Yields Mixture)Optimized Condition (Favors 2-Methyl Isomer)Reference
Solvent Dimethylformamide (DMF) or EthanolTrifluoroacetic Acid (TFA) or Acetic Acid[3]
Temperature Reflux (High Temperature)0°C to Room Temperature[3]
Catalyst None or BasicAcidic (Solvent acts as catalyst)[3]
Q2: I'm struggling to separate the two regioisomers by column chromatography. Do you have any suggestions?

The structural similarity of the 2-methyl and 3-methyl isomers often results in very close Rf values, making baseline separation by standard flash chromatography difficult.

Solutions:

  • Optimize Your Chromatography System:

    • Adsorbent: Use high-performance silica gel (230-400 mesh) with a smaller particle size for better resolution.

    • Solvent System: Systematically screen different solvent systems. Begin with a standard eluent like Hexane/Ethyl Acetate and gradually increase polarity. If separation is still poor, try a different system like Dichloromethane/Methanol. Sometimes, adding a small percentage (0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid can improve peak shape and resolution.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, Prep-HPLC is a more powerful technique that offers significantly higher resolution than flash chromatography. While more resource-intensive, it is often the most effective method for obtaining highly pure isomers.

  • Fractional Crystallization: If the isomers are solid, you may be able to exploit differences in their solubility to achieve separation. Attempt to recrystallize the mixture from various solvents. The less soluble isomer may crystallize out, leaving the more soluble one in the mother liquor. This process may need to be repeated to achieve high purity.

  • Derivatization: As a last resort, consider a temporary derivatization of the mixture. A reagent might react selectively with one isomer, drastically changing its polarity and allowing for easy separation. The protecting group can then be removed to yield the pure isomer. This approach is more complex and requires additional reaction development.

Q3: How can I confirm the identity of my major product and characterize the impurity?

Unambiguous characterization is crucial, especially when the biological activity of the isomers differs.

Solutions:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing the isomers.

    • ¹H NMR: The chemical shifts of the methyl group and the protons on the heterocyclic rings will be distinct for each isomer. Careful analysis of the coupling patterns and chemical shifts can allow for structural assignment.

    • 2D NMR (COSY, HMBC, NOESY): For definitive proof, 2D NMR experiments are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment can show a correlation between the methyl protons and the carbons of the pyrazine ring, confirming the point of attachment. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space correlations that help elucidate the substitution pattern.

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide the retention times for each isomer, allowing for routine quantification and purity checks.[3]

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, X-ray diffraction provides absolute, undeniable structural proof.[3] This is often considered the "gold standard" for structural elucidation.

Frequently Asked Questions (FAQs)

What are the key electronic factors that control regioselectivity in this reaction?

Regioselectivity is a result of the competition between two possible initial bond-forming steps. The outcome is governed by a combination of factors under kinetic control.[5][6]

  • Nucleophilicity of the Diamine: In 2,3-diaminopyridine, the amino group at the C2 position is generally considered more nucleophilic than the amino group at the C3 position. This is due to the electron-withdrawing nature of the pyridine nitrogen, which has a greater deactivating effect on the adjacent C3 position.

  • Electrophilicity of the Dicarbonyl: In methylglyoxal, the aldehyde carbonyl is significantly more electrophilic (more reactive towards nucleophiles) than the ketone carbonyl. This is due to both steric (less hindered) and electronic (fewer electron-donating alkyl groups) reasons.

  • Favored Pathway: The reaction pathway that is generally favored involves the more nucleophilic amine (at C2) attacking the more electrophilic carbonyl (the aldehyde). This combination leads to the formation of the 2-methylpyrido[2,3-b]pyrazine isomer. The use of acidic solvents at low temperatures further enhances this intrinsic electronic preference.

Are there alternative synthetic routes that offer inherent regiocontrol?

Yes, while the one-pot condensation is common, multi-step syntheses can be designed to provide unambiguous regiocontrol, albeit at the cost of step economy.

G start Pre-functionalized Pyridine (e.g., 2-amino-3-halopyridine) step1 Step 1: Selective N-Acylation (at 2-amino group) start->step1 step2 Step 2: Introduction of second Nitrogen functionality at C3 step1->step2 step3 Step 3: Intramolecular Cyclization step2->step3 final Regiochemically Pure 2-Methylpyrido[2,3-b]pyrazine step3->final

Caption: Fig 2. Conceptual stepwise synthesis for regiocontrol.

Alternative Strategies:

  • Stepwise Annulation: One could start with a 2-amino-3-nitropyridine. The amino group can be acylated, followed by reduction of the nitro group to a second amine. An intramolecular cyclization would then yield a single regioisomer.

  • Palladium-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to selectively form one of the C-N bonds required for the pyrazine ring, followed by a subsequent cyclization step.[4]

  • Synthesis from Substituted Pyrazines: It is also possible to start with a pre-formed, appropriately substituted pyrazine ring and then build the pyridine ring onto it, although this is a less common approach.

These methods offer excellent control but require more synthetic steps and development. For many applications, optimizing the one-pot condensation remains the most efficient strategy.

Experimental Protocols

Protocol 1: Optimized Regioselective Synthesis of 2-Methylpyrido[2,3-b]pyrazine

This protocol is based on literature methods that maximize the formation of the 2-methyl isomer.[3]

Materials:

  • 2,3-Diaminopyridine (1.0 eq)

  • Methylglyoxal (40% solution in water, 1.1 eq)

  • Trifluoroacetic Acid (TFA), anhydrous

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-diaminopyridine (1.0 eq) in anhydrous trifluoroacetic acid. Use enough TFA to fully dissolve the starting material (a concentration of ~0.1-0.2 M is a good starting point).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Dicarbonyl: While stirring vigorously at 0°C, add the methylglyoxal solution (1.1 eq) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it slowly warm to room temperature and continue stirring for an additional 12-24 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup - Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a stirred, ice-cold saturated solution of sodium bicarbonate. Caution: This will cause vigorous gas evolution (CO₂). Add the acidic solution slowly to control the effervescence. Continue adding the bicarbonate solution until the pH of the aqueous layer is basic (pH 8-9).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Hexane/Ethyl Acetate or DCM/Methanol) to isolate the pure 2-methylpyrido[2,3-b]pyrazine.

References

  • Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. 7

  • Pyridazine synthesis, optimization, mechanism and scope. ResearchGate. 8

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3- e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. PubMed.

  • Recent synthetic methodologies for pyridopyrazines: An update. ResearchGate.

  • Regioselective Synthesis of Cycloalkane-fused Pyrazolo[4,3-e]pyridines through Tandem Reaction of 5-aminopyrazoles, Cyclic Ketones and Electron-rich Olefins. Bentham Science Publisher.

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. YouTube.

  • Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. National Center for Biotechnology Information.

  • Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate.

  • Synthesis of pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids via a one-pot coupling/cyclization reaction. PubMed.

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. MDPI.

  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Royal Society of Chemistry Publishing.

  • 2,3-Diaminopyridine. ChemicalBook.

  • Regioselective Synthesis of Pyrazolo[1,5- a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed.

  • Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. PubMed.

  • 2,3-Diaminopyridine 95%. Sigma-Aldrich.

  • 2,3-diaminopyridine. Organic Syntheses.

  • Structures of possible isomers of (pyridine) 2 calculated at the.... ResearchGate.

  • Isomers of 2,2':6',2″-terpyridine and 2,6-dipyrazin-2-ylpyridine with aliphatic substituents: synthesis, coordination chemistry, and catalytic and anticancer activities. PubMed.

  • 2,3-Diaminopyridine synthesis. ChemicalBook.

  • Design, synthesis, and pharmacological evaluation of a novel series of pyridopyrazine-1,6-dione γ-secretase modulators. PubMed.

  • New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. MDPI.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. National Center for Biotechnology Information.

  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing.

  • Regioselectivity – Knowledge and References. Taylor & Francis.

  • Regioselectivity of deprotonation of 1,4-dicarbonyl. Chemistry Stack Exchange.

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications.

  • Tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles, dimedone, and aldehydes. PubMed.

  • Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate.

  • Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Scribd.

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. MDPI.

  • Process for preparing optically active isomers of 6-substituted purinyl piperazine derivatives. Google Patents.

  • Aqueous-Phase Reaction Mechanisms of Small α-Dicarbonyls in the Presence of Phthalate Esters. MDPI.

  • 10.4: Regiochemistry in Diels Alder Reactions. Chemistry LibreTexts.

Sources

Technical Support Center: Pyridopyrazine Solubility in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Diagnosis – Is It Potency or Solubility?

The "Brick Dust" Paradox

Pyridopyrazines are privileged scaffolds in kinase inhibition (e.g., PI3K, mTOR pathways), but they suffer from a specific thermodynamic flaw: High Crystal Lattice Energy . Their planar, rigid heteroaromatic structure promotes strong


 stacking, making them behave like "brick dust"—hard to dissolve and quick to precipitate upon contact with aqueous buffers.

The Symptom: You observe variable IC50 data, "flat" dose-response curves, or sudden loss of potency at high concentrations. The Reality: Your compound isn't inactive; it has crashed out of solution.

Troubleshooting Decision Tree

Before altering your chemistry, diagnose the assay conditions using this logic flow:

SolubilityDiagnosis Start Issue: Variable IC50 / Low Potency Visual Visual Inspection (100x) Start->Visual Cloudy Visible Precipitate? Visual->Cloudy DLS Dynamic Light Scattering (DLS) Cloudy->DLS No (Clear) Action1 Solubility Crash: Optimize Solvent System Cloudy->Action1 Yes Agg Colloidal Aggregates? DLS->Agg Action2 Promiscuous Aggregator: Add Surfactant (Tween-20) Agg->Action2 Yes (Radius > 100nm) Action3 True Biological Inactivity Agg->Action3 No (Monomeric)

Figure 1: Diagnostic workflow to distinguish between solubility failure (precipitation), colloidal aggregation (false positives), and true pharmacological inactivity.

Module 2: Solvent Engineering & Protocols

FAQ: Why does my compound precipitate even with 1% DMSO?

Answer: The issue is rarely the final concentration, but the mixing kinetic. When you pipette a 10 mM DMSO stock directly into an aqueous buffer, the local concentration at the tip interface momentarily exceeds the solubility limit, causing "shock precipitation." Once formed, these micro-crystals do not re-dissolve.

Protocol A: The "Intermediate Dilution" Method

Standardize this workflow to prevent shock precipitation.

Objective: Maintain compound solubility during the transition from organic stock to aqueous assay buffer.

  • Stock Prep: Prepare 10 mM stock in 100% anhydrous DMSO.

  • Serial Dilution (The Critical Step): Perform your 3-fold serial dilutions in 100% DMSO , not in the buffer.

    • Why? This ensures every concentration point is fully soluble before hitting water.

  • Intermediate Plate: Transfer 1 µL of each DMSO concentration into an intermediate plate containing 19 µL of Assay Buffer (creates 5% DMSO intermediate).

    • Mix immediately by centrifugation or rapid shaking.

  • Final Transfer: Transfer 2 µL from the Intermediate Plate to your 38 µL Assay Plate (Final DMSO = 0.25%).

Protocol B: Surfactant "Safety Net" (Biochemical Assays Only)

For cell-free enzymatic assays (e.g., Kinase Glo), surfactants prevent the formation of colloidal aggregates which cause false positives by sequestering the enzyme.

  • Reagent: Tween-20 or Triton X-100 (High Purity).

  • Concentration: 0.01% (v/v).

  • Implementation: Add surfactant to the Assay Buffer before introducing the compound.

  • Warning: Do not use >0.05% in cell-based assays as it will lyse membranes.

Module 3: Advanced Formulation (Cell-Based Assays)

The Cyclodextrin Solution

When DMSO toxicity (<0.5%) limits your dosing, or when pyridopyrazines aggregate in media, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the gold standard.

Mechanism: Unlike DMSO (which is a co-solvent), HP-


-CD encapsulates the hydrophobic pyridopyrazine core, shielding it from the aqueous environment while keeping it bioavailable.

CyclodextrinMechanism Drug Pyridopyrazine (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-beta-CD (Hydrophilic Shell) CD->Complex

Figure 2: Schematic of inclusion complex formation.[1] The hydrophobic drug enters the lipophilic cavity of the cyclodextrin, presenting a hydrophilic surface to the aqueous media.

Comparative Data: DMSO vs. HP- -CD
ParameterDMSO (Standard)HP-

-CD (Advanced)
Max Solubility High (in stock)Moderate (depends on K constant)
Cell Toxicity Toxic > 0.5%Non-toxic up to 10-20%
Precipitation Risk High upon dilutionLow (Thermodynamic stability)
Permeability Increases membrane permeabilityNo effect on membrane integrity
Best Use Case High-throughput screeningLead optimization / In vivo formulation

Protocol C: Preparing HP-


-CD Stocks 
  • Prepare a 20% (w/v) HP-

    
    -CD  solution in serum-free media or PBS. Filter sterilize (0.22 µm).
    
  • Dissolve your solid pyridopyrazine directly into this solution.

    • Note: This requires sonication (30-60 mins) and potentially heating to 37°C.

  • If the compound is stubborn, dissolve it in a minimal volume of DMSO first (e.g., 100x concentrate), then slowly add to the 20% CD solution while vortexing.

Module 4: Validation (Prove It)

Nephelometry / Kinetic Solubility Assay

Don't guess—measure the "Crash Point."

  • Setup: Use a 96-well clear-bottom plate.

  • Titration: Add compound to assay buffer (1% DMSO final) at increasing concentrations (1, 3, 10, 30, 100 µM).

  • Incubation: 90 minutes at Room Temp (mimics assay time).

  • Read: Measure Absorbance at 650 nm (or use a Nephelometer).

    • Soluble: OD ~ 0.005 (Background).

    • Precipitated:[2] OD > 0.02 (Cloudy).

  • Result: The concentration immediately preceding the OD spike is your Maximum Assay Solubility .

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[3][4][5] Solubility and Permeability.[6] Available from: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Available from: [Link]

  • Shoichet, B. K. (2006).[7] Screening in a spirit of false prospect: what to do about aggregators. Drug Discovery Today, 11(23-24), 1074-1081. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Cyclization Failures in Fused Ring Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fused ring synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles that govern these complex transformations. This guide is structured as a series of frequently asked questions to directly address the challenges you may encounter at the bench.

FAQs: Diagnosis & Troubleshooting
Q1: My cyclization reaction is not proceeding at all. I'm only recovering my starting material. What are the first things I should check?

When a reaction fails to initiate, it's crucial to systematically verify the fundamental components of the reaction. Often, the issue lies in a simple oversight rather than a complex mechanistic failure. Here is a logical workflow to diagnose the problem.

First, re-verify the integrity of your starting material and all reagents. Degradation during storage, particularly of sensitive functional groups, is a common culprit. Next, confirm the reaction setup and conditions. Ensure the temperature is correct and that the atmosphere (e.g., inert gas) is properly maintained if the reaction is air- or moisture-sensitive. Finally, if a catalyst is used, its activity is paramount; catalyst deactivation can completely halt a reaction.[1][2]

Below is a workflow to guide your initial troubleshooting efforts.

G start Reaction Failure: Starting Material Recovered reagent_check Verify Reagent & Substrate Integrity (NMR, MS, Purity) start->reagent_check condition_check Confirm Reaction Conditions (Temp, Atmosphere, Stirring) reagent_check->condition_check Reagents OK outcome_ok Problem Identified & Resolved reagent_check->outcome_ok Reagent Issue Found catalyst_check Assess Catalyst Activity (Is it old? Stored properly?) condition_check->catalyst_check Conditions OK condition_check->outcome_ok Condition Issue Found catalyst_check->outcome_ok Catalyst is Active outcome_fail Problem Persists catalyst_check->outcome_fail Suspect Catalyst Deactivation

Caption: Initial diagnostic workflow for a failed cyclization.

Q2: My reaction is giving a very low yield of the desired fused ring product. How can I systematically optimize the reaction conditions?

Low yield indicates that the reaction is proceeding, but is either inefficient or is being outcompeted by side reactions. A systematic optimization of reaction parameters is the most effective approach. The key variables to investigate are solvent, temperature, concentration, and catalyst/reagent loading.

1. The Role of the Solvent: The solvent does more than just dissolve reactants; it can influence transition state stabilization, and therefore, reaction rates and selectivity.[3][4] For instance, polar protic solvents might hydrogen-bond with your substrate, altering its conformation and reactivity in unforeseen ways.[5] A switch from a nonpolar aprotic solvent like toluene to a polar aprotic solvent like DMF could dramatically alter the outcome.

2. Temperature and Reaction Time: Cyclization reactions are often under thermodynamic or kinetic control. Low temperatures may favor a kinetically controlled product, which may not be your desired isomer. Conversely, higher temperatures can provide the energy to overcome activation barriers but may also lead to decomposition or side products. Running a time-course experiment at various temperatures (e.g., room temperature, 60 °C, 100 °C) can reveal the optimal balance.

3. Concentration Effects: Intramolecular reactions, such as cyclization, are concentration-dependent. At high concentrations, intermolecular reactions (polymerization) can dominate.[6] If you are observing oligomers or polymers as byproducts, performing the reaction under high-dilution conditions (e.g., <0.01 M) can significantly favor the desired intramolecular pathway. This is often achieved by the slow addition of the substrate to the reaction mixture via a syringe pump.

This protocol outlines a parallel approach to efficiently screen multiple solvents.

  • Preparation: In an array of reaction vials, place identical amounts of your substrate and any solid reagents.

  • Solvent Addition: Add an equal volume of each selected solvent (see Table 1) to the vials. Ensure the concentration is consistent across all experiments.

  • Initiation: Add the catalyst or initiating reagent to each vial simultaneously, if possible.

  • Execution: Place the vials in a temperature-controlled shaker or multi-well heating block.

  • Monitoring: At set time intervals (e.g., 2, 6, 12, 24 hours), take a small aliquot from each vial for analysis by TLC, LC-MS, or GC-MS to monitor product formation and byproduct distribution.

  • Analysis: Compare the conversion and yield across the different solvents to identify the optimal choice.

SolventDielectric Constant (Polarity)Boiling Point (°C)Common Use Case in Cyclizations
Toluene2.4111Nonpolar, aprotic; good for radical and some metal-catalyzed reactions.
Dichloromethane (DCM)9.140Moderately polar, aprotic; versatile for a wide range of reactions.
Tetrahydrofuran (THF)7.666Ethereal, moderately polar, aprotic; often used in organometallic chemistry.
Acetonitrile (MeCN)37.582Polar, aprotic; good for reactions involving ionic intermediates.
N,N-Dimethylformamide (DMF)36.7153Highly polar, aprotic; excellent for dissolving a wide range of substrates.
Ethanol (EtOH)24.678Polar, protic; can participate in hydrogen bonding and act as a proton source.[5]

Table 1: Properties of common solvents used in cyclization reactions.

Q3: I suspect steric hindrance is preventing my cyclization. How can I diagnose and overcome this?

Steric hindrance is a common barrier in fused ring synthesis, where the substrate must adopt a specific, often strained, conformation for the reactive centers to come into proximity.[7][8]

Diagnosis:

  • Molecular Modeling: Computational chemistry can be a powerful predictive tool. A simple energy minimization of the pre-cyclization conformation can reveal significant steric clashes.

  • Substrate Modification: Synthesize a simplified analog of your substrate with smaller protecting groups or substituents near the reaction centers. If this analog cyclizes successfully, it strongly suggests a steric issue in the original substrate.

Overcoming Steric Hindrance:

  • Increase Thermal Energy: Higher temperatures can provide the necessary energy for bonds to rotate and for the molecule to adopt the required high-energy conformation for cyclization.

  • Change Catalyst/Reagent: A bulkier catalyst might not be able to access the reaction site. Conversely, a catalyst with a longer ligand arm might be more effective. For non-catalytic reactions, switching to a smaller reagent can be beneficial.

  • Substrate Redesign: This is the most involved approach but often the most effective. Can a bulky protecting group be replaced with a smaller one? Can the tether connecting the reactive groups be extended or made more flexible to ease conformational strain?[9]

Caption: Steric hindrance preventing the necessary conformation for cyclization.

Q4: My transition-metal catalyzed cyclization stops after one cycle. How do I determine if my catalyst is being deactivated and what can I do about it?

Catalyst deactivation is a significant issue in many transition-metal-catalyzed reactions, including those for fused ring synthesis.[10][11] Deactivation can occur through several mechanisms, such as poisoning, fouling by byproducts, or thermal degradation.[1]

Diagnosing Deactivation: A simple test is to add a second charge of catalyst to the stalled reaction. If the reaction restarts, catalyst deactivation is almost certainly the problem. Another approach is to add a fresh batch of starting material to a completed reaction; if no further conversion occurs, the catalyst is likely dead.

Common Causes and Solutions:

  • Oxidative Addition/Reductive Elimination Imbalance: In many catalytic cycles, the metal center changes oxidation state. If a necessary reductive elimination step is slow or inhibited, the catalyst can become trapped in an inactive, higher oxidation state. The addition of a mild reductant or altering the ligand electronics can sometimes resolve this.

  • Product Inhibition: The product itself may coordinate more strongly to the catalyst than the starting material, effectively poisoning it. If this is suspected, running the reaction to a lower conversion and isolating the product may be necessary.

  • Ligand Decomposition: The ligands that are crucial for the catalyst's reactivity and stability can degrade under the reaction conditions.

  • Formation of Inactive Metal Species: The active catalytic species may aggregate to form inactive nanoparticles or clusters.[10]

  • Run the Reaction to Failure: Allow your cyclization to proceed until it stalls (no further consumption of starting material).

  • Divide the Mixture: Split the reaction mixture into two equal, inertly-handled portions.

  • Control: To the first portion, add only fresh solvent.

  • Test: To the second portion, add a fresh charge of catalyst (e.g., 1-5 mol%).

  • Monitor: Continue to monitor both reactions. A significant increase in product formation in the second portion confirms that the original catalyst was deactivated.

CatalystCycle ActiveCat Active Catalyst (e.g., Pd(0)) OxidativeAdd Oxidative Addition (with Substrate) ActiveCat->OxidativeAdd Cycle Start DeactivatedCat Deactivated Catalyst (e.g., Aggregated Pd(0) or Trapped Pd(II)) ActiveCat->DeactivatedCat Aggregation Intermediate Catalyst-Substrate Complex (e.g., Pd(II)) OxidativeAdd->Intermediate ReductiveElim Reductive Elimination (Product Release) Intermediate->ReductiveElim Cyclization Intermediate->DeactivatedCat Deactivation Pathway ReductiveElim->ActiveCat Regeneration Reactivation Reactivation Step (e.g., Additive) DeactivatedCat->Reactivation Intervention Reactivation->ActiveCat

Sources

Technical Support Center: Methylglyoxal (MGO) Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The Purity Paradox

READ THIS BEFORE STARTING YOUR EXPERIMENT

Commercial methylglyoxal (typically sold as 40% aqueous solution) is notoriously unstable. It does not exist as a simple monomer in the bottle; it exists as a complex equilibrium of monohydrates, dihydrates, and oligomers. Using "off-the-shelf" MGO without characterization is the #1 cause of experimental failure and side-product formation.

The "Hidden" Contaminants in Your Bottle:
  • Polymers: MGO self-polymerizes into dimers and trimers upon storage.

  • Acids: Oxidation leads to Pyruvic Acid, Acetic Acid, and Formic Acid, lowering the pH and altering reaction kinetics.

  • Formaldehyde: Often present as a trace impurity from synthesis.

Action Item: Always determine the exact concentration of reactive MGO before use. Do not rely on the label concentration. (See Standard Operating Procedure 01 below).

Diagnostic Workflow: Troubleshooting Side Reactions

Use this decision tree to identify the source of your impurities or low yields.

MGO_Troubleshooting Start Observation: Reaction Failed or Impure Obs_Color Issue: Dark Brown/Black Color Start->Obs_Color Obs_Yield Issue: Low Yield of Target Start->Obs_Yield Obs_pH Issue: pH Drift (Acidic) Start->Obs_pH Cause_Poly Cause: Uncontrolled Polymerization (Melanoidin formation) Obs_Color->Cause_Poly Cause_Lactate Cause: Cannizzaro Rearrangement (MGO -> Lactate) Obs_Yield->Cause_Lactate Cause_Oxidation Cause: Oxidation to Pyruvate/Acetate Obs_pH->Cause_Oxidation Action_Temp Fix: Lower Temp & Degas Solvents Cause_Poly->Action_Temp Action_pH Fix: Maintain pH < 7.0 Avoid Phosphate Buffers Cause_Lactate->Action_pH Action_Purify Fix: Distill MGO or Use Scavengers (Aminoguanidine) Cause_Oxidation->Action_Purify

Figure 1: Diagnostic decision tree for identifying and resolving common MGO reaction failures.

Knowledge Base: Mechanisms of Degradation

To minimize side products, you must understand how MGO degrades. MGO is an electrophile that is highly sensitive to basicity and buffer composition.

A. The pH Trap (The Cannizzaro Rearrangement)

At alkaline pH (>7.0), MGO undergoes an intramolecular Cannizzaro-type rearrangement to form D-Lactate . This is the most common "silent" side reaction that depletes your starting material.

  • Mechanism: Hydroxide ion attacks the aldehyde carbonyl, followed by a hydride shift.

  • Impact: If your reaction requires basic conditions for a nucleophile to attack, you are fighting a race against time between your target reaction and lactate formation.

B. The Buffer Effect

Avoid Phosphate Buffers if possible. Phosphate ions (


) can catalyze the degradation of MGO and the formation of AGEs (Advanced Glycation End-products) more aggressively than other buffers like HEPES or MOPS.
C. Reaction Pathways Diagram

MGO_Pathways MGO Methylglyoxal (MGO) Target Target Condensation Product MGO->Target + Nucleophile (R-NH2) Controlled pH Lactate Lactate (Major Side Product) MGO->Lactate + OH- (pH > 7) Rearrangement Pyruvate Pyruvate (Oxidative Side Product) MGO->Pyruvate + O2 / H2O2 Oxidation Polymer Brown Polymers (Melanoidins) MGO->Polymer High Conc. / Time Self-reaction

Figure 2: Competing reaction pathways. Green indicates the desired path; red indicates degradation routes.

Standard Operating Procedures (SOPs)

SOP-01: Quality Control of MGO Stock

Objective: Determine the precise concentration of reactive dicarbonyls before synthesis.

Method: The o-Phenylenediamine (OPD) Assay MGO condenses quantitatively with OPD to form 2-methylquinoxaline (2-MQ), which is stable and UV-active.

  • Reagent Prep: Prepare 100 mM OPD in 0.1 M HCl (freshly prepared, keep dark).

  • Reaction: Mix 100 µL of your diluted MGO sample with 900 µL of OPD solution.

  • Incubation: Incubate at ambient temperature for 4 hours in the dark (or 30 mins at 37°C).

  • Measurement: Measure UV absorbance at 315 nm .

  • Calculation: Use the extinction coefficient of 2-MQ (

    
    ) to calculate the molarity.
    
SOP-02: Optimized Condensation Protocol

Objective: Synthesize MGO-adducts while suppressing lactate and polymer formation.

Protocol:

  • Buffer Selection: Use 0.1 M Sodium Acetate (pH 5.0 - 6.0) or PBS (pH 7.4) only if necessary. Avoid Carbonate buffers (high pH) and minimize Phosphate if long incubation is required.

  • De-oxygenation: Sparge all buffers with Argon or Nitrogen for 15 minutes. This prevents oxidative conversion to pyruvate.

  • Temperature: Perform the addition of MGO at 4°C . MGO is volatile and reactive; low temperature favors the kinetic product (condensation) over thermodynamic degradation.

  • Stoichiometry: Add MGO dropwise to the nucleophile (amine/protein) solution.

    • Why? Keeping MGO concentration low relative to the nucleophile prevents MGO-MGO polymerization.

  • Quenching: Stop the reaction by lowering pH to < 4 (stabilizes the product) or adding excess aminoguanidine (scavenges remaining MGO).

Comparative Data: Buffer & pH Impact

The following table summarizes the stability of MGO in different environments (Data synthesized from Nemet et al. and Krizner et al.).[1]

ConditionHalf-life of MGO (

)
Major Side ProductRecommendation
pH 4.0 (Water) > 30 DaysNone (Stable)Storage condition
pH 7.4 (Phosphate) ~ 12-24 HoursLactate, PolymersUse fresh; limit time
pH 7.4 (HEPES) ~ 48 HoursLactatePreferred over Phosphate
pH 9.0 (Carbonate) < 1 HourLactate (Rapid)AVOID
Presence of O2 VariablePyruvate, AcetateDegas solvents

Frequently Asked Questions (FAQ)

Q: My reaction solution turned yellow immediately upon adding MGO. Is this bad? A: Not necessarily. The Schiff base (imine) intermediate formed during condensation is often yellow. However, if it deepens to dark brown or black, you are forming melanoidin polymers. Reduce the MGO concentration and ensure the pH is not too alkaline.

Q: Can I remove MGO polymers from my commercial stock? A: Yes. Vacuum distillation is the gold standard. Distill the commercial 40% solution under reduced pressure. The monomer distills over, leaving the polymerized "goo" in the pot. Store the distillate at -20°C.

Q: Why do I see two peaks for MGO in my HPLC? A: In aqueous solution, MGO exists in equilibrium between the monohydrate and dihydrate forms. On C18 columns, these may separate slightly or cause peak tailing. Derivatization with OPD (SOP-01) collapses these into a single, stable quinoxaline peak for accurate quantification.

References

  • Kalapos, M. P. (2008). Methylglyoxal in living organisms: chemistry, biochemistry, toxicology and biological implications.[2][3] Toxicology Letters, 110(1-2), 145-175. Link

  • Nemet, I., & Varga-Defterdarović, L. (2008). Methylglyoxal-derived glycation products: formation, stability and chemical characteristics. Molecular Nutrition & Food Research, 52(S1), S1-S22. Link

  • Thornalley, P. J. (1996). Pharmacology of methylglyoxal: formation, modification of proteins and nucleic acids, and enzymatic detoxification—a role in pathophysiology and aging.[4] General Pharmacology: The Vascular System, 27(4), 565-573. Link

  • Lo, T. W., et al. (1994). Mechanism of the reaction of methylglyoxal with nucleophiles. Chemical Research in Toxicology, 7(6), 811-817. Link

  • Deng, Y., et al. (2015). Determination of methylglyoxal in Manuka honey by HPLC using o-phenylenediamine derivatization. Journal of Food Composition and Analysis. Link

Sources

Technical Support Center: Stability Profile of 2-Methylpyrido[2,3-b]pyrazine

[2][3]

Status: Active Compound ID: 2-Methylpyrido[2,3-b]pyrazine (CAS: 155629-97-3) Topic: Stability & Degradation in Acidic Media[1]

Executive Summary: The Acid Paradox

Is 2-Methylpyrido[2,3-b]pyrazine stable in acid? The answer depends entirely on the presence of water .[1][2]

  • In Anhydrous Acid (e.g., neat TFA, Glacial Acetic Acid): STABLE. The compound forms a stable protonated salt.[1][2][3] In fact, acids like TFA are often used as solvents for its synthesis or NMR characterization.[2][3]

  • In Aqueous Acid (e.g., 1M HCl, Aqueous TFA): UNSTABLE (Time-Dependent). The protonated ring becomes highly electrophilic, inviting nucleophilic attack by water (hydrolysis).[2][3] This leads to covalent hydration followed by irreversible ring opening .[2]

The Degradation Mechanism (Why it fails)

To troubleshoot effectively, you must understand the "Invisible" degradation pathway.[2][3] Unlike simple oxidation, this involves the reversible addition of water across a double bond, often undetectable by standard purity checks until the ring snaps.[2][3]

The Pathway[2][3][4][5]
  • Protonation: Acid protonates the ring nitrogens (typically N-1 or N-5), pulling electron density away from the carbons.[2][3]

  • Activation: The C-3 position (adjacent to the pyrazine nitrogen but lacking the methyl steric shield) becomes a "hotspot" for nucleophiles.[2]

  • Covalent Hydration: Water attacks C-3, breaking the N=C double bond.[1][2][3] This forms a "pseudobase" (Mass +18 Da).[2][3]

  • Ring Scission: If the acidic condition persists, the pyrazine ring cleaves, destroying the compound.[2][3]

Visualization: Degradation Pathway

The following diagram maps the structural evolution of the compound under aqueous acidic conditions.

DegradationMechanismNeutralNeutral Compound(2-Methylpyrido[2,3-b]pyrazine)ProtonatedProtonated Species(Activated Cation)Neutral->Protonated+ H+ (Fast)HydrateCovalent Hydrate(Pseudobase @ C-3)[M+18 Da]Protonated->Hydrate+ H2O (Slow/Reversible)CleavedRing-Opened Product(Irreversible Degradation)Hydrate->CleavedRing Scission

Figure 1: The degradation cascade.[1][2][3] Note that the "Hydrate" stage is often reversible if neutralized quickly, but ring scission is permanent.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific anomalies observed during synthesis, purification, and analysis.

Scenario A: LC-MS Anomalies

User Question: "I see a peak with Mass [M+18] in my LC-MS spectrum when using 0.1% Formic Acid. Is my compound impure?"

  • Diagnosis: Likely Covalent Hydration .[2]

  • Explanation: The acidic mobile phase protonates the compound.[2][3] Inside the column or source, water adds to the activated C-3 position.[2][3] This creates a species with mass ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     (145 + 18 = 163 Da).[3]
    
  • Verification: Run the sample in a neutral or basic mobile phase (e.g., 10mM Ammonium Bicarbonate).[2][3] If the M+18 peak disappears, it was a reversible hydrate, not an impurity.[2][3]

Scenario B: Synthesis Workup Failures

User Question: "I synthesized the compound using acid catalysis (p-TSA). The reaction looked good on TLC, but after quenching with aqueous HCl and extraction, my yield plummeted."

  • Diagnosis: Hydrolytic Ring Opening .

  • Root Cause: While the compound withstands p-TSA in refluxing ethanol (low water activity), quenching with aqueous acid introduces the nucleophile (water) at high concentration.[2][3]

  • Corrective Action:

    • Avoid aqueous acid workups.[2][3]

    • Neutralize the reaction mixture with solid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       or triethylamine before adding water.
      
    • Extract rapidly into DCM or Ethyl Acetate at pH > 7.

Scenario C: Storage & Stability

User Question: "Can I store my stock solution in DMSO with 0.1% TFA?"

  • Recommendation: NO.

  • Reasoning: DMSO is hygroscopic (absorbs water from air).[2] The combination of Acid + DMSO + Absorbed Water will slowly degrade the pyrazine ring over weeks.[2][3]

  • Protocol: Store as a solid powder at -20°C. If a solution is needed, use anhydrous DMSO without acid additives.

Experimental Protocols

Protocol 1: Rapid Acid-Stability Assay

Use this protocol to determine if your specific experimental conditions (buffer/solvent) are safe for the compound.[2]

Materials:

  • 1 mg/mL stock of 2-Methylpyrido[2,3-b]pyrazine in Acetonitrile (MeCN).[2]

  • Test Media (e.g., 0.1M HCl, SGF, or your specific buffer).[2][3]

Workflow:

  • Preparation: Spike 10 µL of stock into 990 µL of Test Media.

  • Incubation: Hold at room temperature.

  • Sampling: Inject onto HPLC at

    
    , 
    
    
    ,
    
    
    ,
    
    
    .
  • Data Analysis:

Time Point% Remaining (Target >95%)Observation
0 min 100%Reference peak.
1 hour >98%Stable short-term.[2]
4 hours <90%Warning: Significant degradation.
24 hours <50%Critical: Unsuitable for overnight runs.[2]
Protocol 2: NMR Validation of Salt vs. Hydrate

Distinguish between a stable salt and a degraded hydrate.[1][2]

  • Dissolve 5 mg compound in

    
     (Reference).
    
  • Add 1 drop TFA-d (Anhydrous).

    • Result: Peaks shift downfield (deshielding due to protonation).[2] Ring intact.

  • Add 1 drop ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     .[1]
    
    • Result: Watch the C-3 proton signal.[2] If it diminishes or a new aliphatic signal appears upfield (approx 5-6 ppm), covalent hydration has occurred.[2][3]

References

  • Chemical Structure & Properties

    • PubChem Compound Summary for CID 155629-97-3 (2-Methylpyrido[2,3-b]pyrazine).[2] National Center for Biotechnology Information.[1][2][3]

    • [Link][2][3]

  • Synthesis & Acid Catalysis Context

    • Goswami, S., et al. (2011).[2][3][4] Methyl pyrido[2,3-b]pyrazine-3-carboxylate.[1][2][4][5] Acta Crystallographica Section E. (Demonstrates synthesis and stability of the core scaffold under controlled conditions).

    • [Link]

  • General Reactivity of Pyrido-Pyrazines

    • Albert, A. (1976).[2][3] Covalent Hydration in Nitrogen Heterocycles.[2][3] Advances in Heterocyclic Chemistry.[2] (Foundational text on the hydration mechanism of pteridines and pyridopyrazines).

    • Note: This is a seminal textbook reference for the mechanism described in Module 2.
  • Related Scaffold Stability (1,8-Naphthyridines vs. Pyrido[2,3-b]pyrazines)

    • Research on TRPV1 antagonists highlights the metabolic stability improvements of pyrido[2,3-b]pyrazines over naphthyridines, though susceptibility to nucleophilic attack remains a key consideration.[2][3]

    • [Link]

Recrystallization of 2-Methylpyrido[2,3-b]pyrazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the recrystallization of 2-Methylpyrido[2,3-b]pyrazine. It is designed to move beyond simple protocols by explaining the underlying principles of solvent selection and troubleshooting common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing 2-Methylpyrido[2,3-b]pyrazine?

Recrystallization is a critical purification technique used to remove impurities from a solid sample of 2-Methylpyrido[2,3-b]pyrazine.[1][2][3] The process relies on the principle that the solubility of a compound in a solvent generally increases with temperature.[2] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[4] This method is essential for obtaining high-purity material required for subsequent applications, such as in pharmaceutical development, where even minor impurities can significantly impact biological activity and safety.[5][6][7]

Q2: What are the ideal characteristics of a recrystallization solvent for 2-Methylpyrido[2,3-b]pyrazine?

Selecting the right solvent is the most critical step for a successful recrystallization.[2][8] The ideal solvent for 2-Methylpyrido[2,3-b]pyrazine should meet the following criteria:

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent to ensure complete dissolution.[2][8][9]

  • Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize the recovery of pure crystals upon cooling.[2][8][9]

  • Appropriate boiling point: The solvent's boiling point should be high enough to provide a significant temperature difference for solubility but not so high that it is difficult to remove from the crystals.[9] It should also be lower than the melting point of 2-Methylpyrido[2,3-b]pyrazine to prevent the compound from "oiling out" (melting instead of dissolving).

  • Inertness: The solvent must not react with 2-Methylpyrido[2,3-b]pyrazine.[1][8]

  • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[8]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during the drying process.[1][8]

Q3: Which solvents are good starting points for the recrystallization of 2-Methylpyrido[2,3-b]pyrazine?
  • Ethanol: Often a good choice for compounds with moderate polarity.

  • Isopropanol: Similar to ethanol but with a slightly higher boiling point.

  • Acetonitrile: A polar aprotic solvent.

  • Ethyl Acetate: A moderately polar solvent.

  • Toluene: A less polar solvent that could be useful in a mixed solvent system.

It is crucial to perform small-scale solubility tests to determine the best solvent or solvent mixture.[2][9]

Q4: How do I perform a small-scale solvent test?
  • Place a small amount (e.g., 20-30 mg) of your crude 2-Methylpyrido[2,3-b]pyrazine into a small test tube.

  • Add a few drops of the solvent to be tested at room temperature and observe the solubility. An ideal solvent will not dissolve the compound at this stage.[2]

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[2][9]

  • Add the solvent dropwise while heating until the solid just dissolves.[2]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid.[9]

This process should be repeated with several different solvents to identify the most suitable one.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 2-Methylpyrido[2,3-b]pyrazine and provides actionable solutions.

Problem 1: No crystals form upon cooling.

Cause:

  • Too much solvent was used: This is the most common reason for crystallization failure, as the solution is not saturated enough for crystals to form.[3][11]

  • The solution is supersaturated: Sometimes, a solution can cool below its saturation point without forming crystals.[3][11]

Solution:

  • Reduce the solvent volume: Gently heat the solution to boil off some of the solvent.[11][12] Once the volume is reduced, allow the solution to cool again.

  • Induce crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[3][11]

    • Seeding: If you have a small crystal of pure 2-Methylpyrido[2,3-b]pyrazine, add it to the cooled solution. This "seed crystal" will act as a template for further crystal formation.[3][11]

Problem 2: The compound "oils out" instead of crystallizing.

Cause:

  • The boiling point of the solvent is higher than the melting point of the compound: The solid melts before it dissolves.

  • The solution is too concentrated.

  • High levels of impurities are present: Impurities can lower the melting point of the mixture.

Solution:

  • Reheat and add more solvent: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional hot solvent.[11]

  • Slow cooling: Allow the solution to cool very slowly. Rapid cooling can sometimes promote oiling. Insulating the flask can help.[11]

  • Change the solvent: If the problem persists, a different solvent with a lower boiling point or a mixed solvent system may be necessary.

Problem 3: The crystal yield is very low.

Cause:

  • Too much solvent was used: As mentioned before, this keeps a significant amount of the product dissolved in the mother liquor.[3][12]

  • Premature crystallization during hot filtration: If hot filtration was performed, the compound may have crystallized on the filter paper.

  • Incomplete cooling: Not allowing the solution to cool sufficiently will result in less product crystallizing out.

Solution:

  • Recover a second crop: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[13]

  • Optimize the initial solvent volume: In future attempts, use the minimum amount of hot solvent necessary to dissolve the compound.[2][3][13]

  • Ensure adequate cooling: Use an ice-water bath to thoroughly chill the solution after it has cooled to room temperature.[13]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 2-Methylpyrido[2,3-b]pyrazine in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling.[9] Continue adding the hot solvent in small portions until the solid is completely dissolved.[2]

  • Decoloration (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.[13][14] This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[2][3] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.[3][9]

  • Drying: Dry the purified crystals, for example, in a vacuum oven, to remove any residual solvent.

Protocol 2: Mixed-Solvent Recrystallization

A mixed-solvent system is used when no single solvent has the ideal solubility properties.[8] This involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible.[9]

  • Dissolution: Dissolve the crude 2-Methylpyrido[2,3-b]pyrazine in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization and Isolation: Follow steps 4-7 from the single-solvent protocol.

Visual Workflows

Caption: Solvent selection workflow for recrystallization.

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Recrystallization-1.doc.pdf. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs - University of York. (n.d.).
  • Solvent Selection and Recrystallization Guide | PDF - Scribd. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
  • Finding the best solvent for recrystallisation student sheet. (2021). Education in Chemistry.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization. --->. (n.d.).
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025).
  • Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed. (2019).
  • US3033864A - Purification of pyrazine - Google Patents. (1962).
  • Experiment 2: Recrystallization. (n.d.).
  • recrystallization, filtration and melting point. (n.d.).
  • Novel Pyridopyrazine and Pyrimidothiazine Derivatives as FtsZ Inhibitors - PMC - NIH. (2011).
  • KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents. (2012).
  • The synthesis and photophysical studies of quinoxaline and pyridopyrazine derivatives. (2019).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.).
  • (PDF) Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity - ResearchGate. (2025).
  • [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed. (n.d.).
  • Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC. (2023).

Sources

Validation & Comparative

Distinguishing 2-Methyl vs 3-Methyl Isomers: A Comprehensive NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1][2] Context: Structural elucidation of regioisomers in heterocyclic chemistry (e.g., pyridines, quinolines, thiophenes).

Executive Summary

In drug discovery, distinguishing between 2-methyl and 3-methyl regioisomers is a critical quality control step. While Mass Spectrometry (MS) often yields identical fragmentation patterns for these isomers, NMR spectroscopy provides definitive structural proof.[1][2]

This guide outlines a self-validating workflow to distinguish these isomers using 1H NMR, 13C NMR, and 2D NMR (HMBC/NOESY) . The most robust "silver bullet" is often the 13C chemical shift of the methyl carbon and the ipso-carbon , which differ significantly due to electronic shielding effects relative to the heteroatom.[2]

Theoretical Basis: Electronic Environments

The distinction relies on the proximity of the methyl group to the electronegative heteroatom (typically Nitrogen in pyridines/quinolines).[2]

  • 2-Position (

    
    -position):  The methyl group is directly attached to the carbon adjacent to the nitrogen. This position is electron-deficient due to the inductive withdrawal of the nitrogen (
    
    
    
    effect). Consequently, nuclei here are generally deshielded (downfield shift).[1][2]
  • 3-Position (

    
    -position):  The methyl group is attached to a carbon separated from the nitrogen by one CH unit. The inductive effect is weaker, and the position is less electron-deficient than the 
    
    
    
    -position.[2] Nuclei here are relatively shielded (upfield shift) compared to the 2-position.[2]

Protocol 1: 1H NMR Analysis

The first line of defense.[2] Focus on the aromatic region splitting patterns.

A. Aromatic Region (The "Fingerprint")

The splitting pattern of the ring protons is the most immediate visual indicator.[2]

Feature2-Methyl Isomer 3-Methyl Isomer

-Protons (adj. to N)
One (H6). Appears as a doublet (or ddd) at ~8.5 ppm .[2]Two (H2 and H6).[2][3] • H2: Appears as a Singlet (broad) at ~8.5 ppm .• H6: Appears as a Doublet at ~8.4 ppm .[2][4]
Coupling Pattern H3, H4, H5 show a continuous chain of coupling.[1][2]H2 is isolated from H4/H5 by the methyl group (only small long-range coupling).[2]
B. Methyl Region

While less distinct than the aromatic region, the methyl chemical shift follows the deshielding trend.[2]

  • 2-Me:

    
     ppm (Deshielded by adjacent N).
    
  • 3-Me:

    
     ppm.[2]
    

Expert Insight: Do not rely solely on proton shifts of the methyl group, as solvent effects (e.g.,


 vs. 

) can shift these values by 0.1–0.2 ppm, causing overlap.[1] Always correlate with the aromatic pattern.

Protocol 2: 13C NMR Analysis (The "Silver Bullet")

The most quantitative and unambiguous method.

The carbon spectrum provides two distinct checkpoints that are rarely ambiguous.

Checkpoint 1: Methyl Carbon Shift
  • 2-Methyl: The carbon is directly attached to the electron-deficient

    
    -position.[2]
    
    • Shift: ~24.0 – 25.0 ppm

  • 3-Methyl: The carbon is in the

    
    -position, experiencing less inductive pull.[2]
    
    • Shift: ~18.0 – 19.0 ppm

Checkpoint 2: Ipso-Carbon Shift (Quaternary)

This is the ring carbon to which the methyl group is attached.[2]

  • 2-Methyl (C2): Attached directly to Nitrogen.[2] Highly deshielded.

    • Shift: ~158 ppm

  • 3-Methyl (C3): Beta to Nitrogen.[2]

    • Shift: ~133 ppm

Data Summary Table:

NucleusParameter2-Methyl Isomer 3-Methyl Isomer
1H

-Protons
1 (Doublet)2 (Singlet + Doublet)
1H Methyl

~2.55 ppm~2.35 ppm
13C Methyl

~24.5 ppm ~18.5 ppm
13C Ipso-Carbon

~158 ppm ~133 ppm

Protocol 3: 2D NMR Verification

Required for complex scaffolds or when 1D data is ambiguous due to overlap.

A. HMBC (Heteronuclear Multiple Bond Correlation)

HMBC traces long-range couplings (2-3 bonds) from the methyl protons to the ring carbons.[2]

  • 2-Methyl Workflow:

    • Select Methyl proton signal (~2.55 ppm).[2]

    • Observe correlation to Quaternary C2 .

    • Validation: The correlated carbon will be at ~158 ppm (extremely downfield).

  • 3-Methyl Workflow:

    • Select Methyl proton signal (~2.35 ppm).[2]

    • Observe correlation to Quaternary C3 .

    • Validation: The correlated carbon will be at ~133 ppm (moderate aromatic region).[2]

B. NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY detects spatial proximity (< 5 Å).[2]

  • 2-Methyl: Methyl protons show a strong NOE cross-peak only to H3 (the adjacent ring proton).[2]

  • 3-Methyl: Methyl protons show strong NOE cross-peaks to both H2 (singlet) and H4 (doublet) .

Logic Visualization

Diagram 1: Isomer Assignment Decision Tree

This flowchart illustrates the logical steps to definitively assign the isomer.

IsomerDecisionTree Start Start: Purified Sample H1_NMR Step 1: Acquire 1H NMR Analyze Aromatic Region (8.0 - 9.0 ppm) Start->H1_NMR Count_Alpha Count Protons > 8.0 ppm H1_NMR->Count_Alpha One_Alpha 1 Alpha Proton (Doublet, H6) Count_Alpha->One_Alpha Pattern A Two_Alpha 2 Alpha Protons (Singlet H2 + Doublet H6) Count_Alpha->Two_Alpha Pattern B C13_Check Step 2: Acquire 13C NMR Check Methyl Carbon Shift One_Alpha->C13_Check Two_Alpha->C13_Check Shift_High Methyl Carbon > 22 ppm C13_Check->Shift_High Shift_Low Methyl Carbon < 20 ppm C13_Check->Shift_Low Result_2Me Conclusion: 2-Methyl Isomer Shift_High->Result_2Me Result_3Me Conclusion: 3-Methyl Isomer Shift_Low->Result_3Me

Caption: Decision tree for distinguishing 2-methyl and 3-methyl isomers using 1H and 13C NMR data.

Diagram 2: HMBC & NOESY Correlation Map

This diagram visualizes the specific connectivity and spatial correlations that confirm the structure.[2]

Correlations cluster_2Me 2-Methyl Isomer Correlations cluster_3Me 3-Methyl Isomer Correlations Me2 Methyl-H (2.55 ppm) C2_quat C2 (Ipso) 158 ppm Me2->C2_quat HMBC (Strong) H3 H3 (Ring) 7.1 ppm Me2->H3 NOESY (Spatial) Me3 Methyl-H (2.35 ppm) C3_quat C3 (Ipso) 133 ppm Me3->C3_quat HMBC (Strong) H2 H2 (Ring) 8.5 ppm Me3->H2 NOESY H4 H4 (Ring) 7.5 ppm Me3->H4 NOESY

Caption: HMBC (solid lines) and NOESY (dashed lines) correlations for 2-Me vs 3-Me isomers.

Experimental Considerations

  • Solvent Selection: DMSO-d6 is preferred over CDCl3 for polar heterocycles as it prevents aggregation and provides sharper peaks for OH/NH protons (if present).

  • Concentration: For 13C and 2D experiments, ensure a concentration of at least 5–10 mg/mL to resolve quaternary carbons in a reasonable timeframe.

  • Relaxation Delay (D1): When integrating 1H signals for ratio quantification, use a D1 of at least 5 seconds (or

    
    ) to ensure full relaxation of the isolated H2 singlet in the 3-methyl isomer, which often has a longer 
    
    
    
    than other ring protons.

References

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] (Authoritative text on HMBC/NOESY mechanisms).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[2] (Standard reference for chemical shift tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[2] Spectral Database for Organic Compounds (SDBS).[2] (Source for specific Pyridine shift data). Link

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridopyrazines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of heterocyclic compounds is paramount for structural elucidation and impurity profiling. This guide provides an in-depth comparison of the fragmentation patterns of pyridopyrazines, a class of nitrogen-containing fused heterocycles, under different ionization techniques. Drawing upon established principles of mass spectrometry and data from closely related chemical structures, this document offers a predictive framework for interpreting the mass spectra of this important molecular scaffold.

Introduction to Pyridopyrazine Mass Spectrometry

Pyridopyrazines, which feature a fused pyridine and pyrazine ring system, are of significant interest in medicinal chemistry.[1] Determining their structure, particularly in complex matrices, relies heavily on mass spectrometry (MS). The fragmentation patterns observed in MS are diagnostic, providing a "fingerprint" of the molecule's structure. These patterns are highly dependent on the ionization method employed, primarily Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This provides rich structural information but may result in a weak or absent molecular ion peak. In contrast, Electrospray Ionization (ESI) is a "soft" ionization method that typically produces a protonated molecule ([M+H]⁺) with minimal fragmentation, preserving the molecular weight information.[2] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) is employed, where the protonated molecule is isolated and subjected to collision-induced dissociation (CID).[3]

This guide will compare the expected fragmentation behaviors of pyridopyrazines under both EI and ESI-MS/MS, drawing parallels with the observed fragmentation of analogous structures such as pyridopyrimidines, pteridines, and quinoxalines.

General Principles of Fragmentation in Fused Nitrogen Heterocycles

The fragmentation of fused aromatic nitrogen heterocycles is governed by the stability of the aromatic system and the basicity of the nitrogen atoms. Common fragmentation pathways include:

  • Ring Cleavage: The heterocyclic rings can undergo cleavage, often initiated by the loss of small, stable neutral molecules like HCN, N₂, or CO (if carbonyl groups are present).

  • Loss of Substituents: Functional groups attached to the pyridopyrazine core will fragment according to their own characteristic pathways.

  • Retro-Diels-Alder (RDA) Reactions: In certain cases, a concerted RDA reaction can lead to the cleavage of one of the rings.

The specific pathways that dominate depend on the ionization method and the substitution pattern of the molecule.

Predicted Fragmentation of the Unsubstituted Pyrido[2,3-b]pyrazine Core

While comprehensive studies specifically on the fragmentation of the parent pyrido[2,3-b]pyrazine are not abundant in the reviewed literature, we can predict its behavior based on the fragmentation of its constituent rings (pyridine and pyrazine) and related fused systems.

Electron Ionization (EI) Fragmentation

Under EI conditions, the high energy input is expected to lead to significant fragmentation of the pyridopyrazine ring system. The initial molecular ion (M⁺˙) will be relatively stable due to its aromaticity. Subsequent fragmentation is likely to proceed through the sequential loss of neutral molecules.

A plausible fragmentation pathway is initiated by the cleavage of the pyrazine ring, which is generally less stable than the pyridine ring. This can occur through the loss of HCN, a common fragmentation for both pyridine and pyrazine rings. This would be followed by the loss of a second molecule of HCN from the remaining pyridine ring.

Proposed EI Fragmentation Pathway for Pyrido[2,3-b]pyrazine:

M Pyrido[2,3-b]pyrazine (M⁺˙) m/z 131 F1 Fragment 1 m/z 104 M->F1 - HCN F2 Fragment 2 m/z 77 F1->F2 - HCN

Caption: Predicted EI fragmentation of the pyrido[2,3-b]pyrazine core.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Fragmentation

In ESI-MS/MS, the protonated molecule ([M+H]⁺) is the precursor ion. The fragmentation will be driven by the location of the proton, which will likely be on one of the basic nitrogen atoms. Collision-induced dissociation will then lead to the loss of neutral molecules.

Similar to EI, the loss of HCN is a probable fragmentation pathway. However, the fragmentation is generally less extensive than in EI. The initial loss of HCN from the protonated molecule would be a key diagnostic fragmentation.

Proposed ESI-MS/MS Fragmentation Pathway for Pyrido[2,3-b]pyrazine:

MH Protonated Pyrido[2,3-b]pyrazine ([M+H]⁺) m/z 132 F1 Fragment 1 m/z 105 MH->F1 - HCN

Caption: Predicted ESI-MS/MS fragmentation of the pyrido[2,3-b]pyrazine core.

Comparative Fragmentation Analysis with Related Heterocycles

To substantiate the predicted fragmentation patterns of pyridopyrazines, it is instructive to compare them with the experimentally observed fragmentation of structurally similar compounds.

Pyridopyrimidines

Pyridopyrimidines are isomers of pyridopyrazines, with the nitrogen atoms in different positions within the six-membered rings. Studies on the EI-MS of pyridopyrimidin-4(3H)-ones have shown that the primary fragmentation pathway involves the loss of CO, followed by the loss of HCN from the pyridine ring.[4][5] This highlights the influence of the carbonyl group on the fragmentation pathway. For unsubstituted pyridopyrimidines, the fragmentation is expected to be more similar to pyridopyrazines, with sequential loss of HCN.

Pteridines

Pteridines, which consist of a fused pyrazine and pyrimidine ring, are another important class of related heterocycles.[6][7] The mass spectra of pteridine and its methyl and hydroxy derivatives show that the main fragmentation pathway is the cleavage of the pyrazine ring, followed by the fragmentation of the pyrimidine ring.[5] This is consistent with the predicted fragmentation of pyridopyrazines, where the pyrazine ring is also expected to be the initial site of fragmentation.

Quinoxalines

Quinoxalines, which have a benzene ring fused to a pyrazine ring, also provide valuable comparative data. ESI-MS/MS studies of substituted quinoxalines have shown that fragmentation is highly dependent on the nature and position of the substituents. However, a common fragmentation pathway involves the cleavage of the pyrazine ring.

Compound Class Ionization Method Primary Fragmentation Pathways Key Neutral Losses Reference
Pyridopyrimidines EILoss of CO, followed by loss of HCNCO, HCN[4][5]
Pteridines EICleavage of pyrazine ring, then pyrimidine ringHCN, N₂[5]
Quinoxalines ESI-MS/MSSubstituent-dependent, cleavage of pyrazine ringVaries with substituent
Pyridopyrazines (Predicted) EISequential loss of HCN from pyrazine then pyridine ringHCN-
Pyridopyrazines (Predicted) ESI-MS/MSLoss of HCN from protonated moleculeHCN-

Experimental Protocols

The following are generalized experimental protocols for the analysis of pyridopyrazines by GC-MS (for EI) and LC-MS/MS (for ESI).

GC-MS Protocol for Electron Ionization

This protocol is suitable for volatile and thermally stable pyridopyrazine derivatives.

Workflow:

Sample Sample Preparation (Dissolve in volatile solvent) GC Gas Chromatography (Separation on capillary column) Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization MS Mass Analysis (Quadrupole or TOF) Ionization->MS Detection Detection MS->Detection

Caption: GC-MS workflow for pyridopyrazine analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyridopyrazine sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Analyzer: Scan from m/z 40 to 500.

LC-MS/MS Protocol for Electrospray Ionization

This protocol is suitable for a wider range of pyridopyrazine derivatives, including those that are less volatile or thermally labile.

Workflow:

Sample Sample Preparation (Dissolve in mobile phase) LC Liquid Chromatography (Reversed-phase separation) Sample->LC Ionization Electrospray Ionization (Positive Mode) LC->Ionization MS1 MS1: Precursor Ion Selection Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Analysis CID->MS2

Caption: LC-MS/MS workflow for pyridopyrazine analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the pyridopyrazine sample in the initial mobile phase composition to a concentration of approximately 10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS/MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1: Full scan from m/z 100 to 800 to identify the protonated molecule ([M+H]⁺).

    • MS2: Product ion scan of the selected precursor ion using an appropriate collision energy (e.g., 20-40 eV) with nitrogen as the collision gas.

Conclusion

The mass spectrometric fragmentation of pyridopyrazines can be rationally predicted by considering the principles of ion chemistry and by drawing comparisons with structurally related heterocyclic systems. Electron ionization is expected to induce extensive fragmentation, primarily through the sequential loss of HCN, providing detailed structural information. Electrospray ionization coupled with tandem mass spectrometry offers a softer approach, with fragmentation of the protonated molecule also likely proceeding through the loss of HCN.

The comparative analysis with pyridopyrimidines, pteridines, and quinoxalines provides a solid foundation for these predictions. The experimental protocols provided herein offer a starting point for the development of robust analytical methods for the characterization of pyridopyrazine derivatives. As with any mass spectrometric analysis, the interpretation of spectra should always be supported by the analysis of standards and, where possible, high-resolution mass spectrometry to confirm elemental compositions.

References

  • Caleb, A. A. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1). Available at: [Link]

  • Gelling, I. R., Irwin, W. J., & Wibberley, D. G. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 513-522. Available at: [Link]

  • Goto, T., Tatematsu, A., & Matsuura, S. (1966). Organic Mass Spectrometry. I. Mass Spectra of Pteridine, Methylpteridines, and Hydroxypteridines. The Journal of Organic Chemistry, 31(6), 2313-2318. Available at: [Link]

  • Krajsovszky, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 32(23), 2091-2098. Available at: [Link]

  • Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-11. Available at: [Link]

  • G-Biosciences. (2020, May 26). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available at: [Link]

  • Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?. Available at: [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?. Available at: [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Prasain, J. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. SlideShare. Available at: [Link]

  • Wikipedia. (2024). Electrospray ionization. Available at: [Link]

  • AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]

  • Pushing at the Boundaries of Pterin Chemistry. (2024, September 27). PMC. Available at: [Link]

  • Hou, S. W., et al. (2011). Novel pyridopyrazine and pyrimidothiazine derivatives as FtsZ inhibitors. Bioorganic & Medicinal Chemistry, 19(23), 7120-7128. Available at: [Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 16: Six-Membered Hetarenes with Two Identical Heteroatoms. (2014).
  • Glaser, R. (2004, August 12). Internal energy and fragmentation of ions produced in electrospray sources. New Home Pages of Dr. Rainer Glaser. Available at: [Link]

  • Frontiers. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link]

  • MDPI. (2023, August 3). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available at: [Link]

  • Wang, Y., et al. (2020). Tissue-specific metabolite profiling of benzylisoquinoline alkaloids in the root of Macleaya cordata by combining laser-microdissection with ultra-high performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8693. Available at: [Link]

  • PNAS. (2025, November 25). Native metabolomics identifies pteridines as CutA ligands and modulators of copper binding. Available at: [Link]

  • ResearchGate. (2025, September 16). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Available at: [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 2-Methylpyrido[2,3-b]pyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyrido[2,3-b]pyrazines

The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] These activities are intrinsically linked to the three-dimensional arrangement of the molecule, which dictates its interaction with biological targets. Therefore, precise knowledge of the crystal structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide will focus on the structural analysis of 2-Methylpyrido[2,3-b]pyrazine, a key member of this family.

The Challenge: Availability of Crystallographic Data

A comprehensive search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals a lack of a publicly deposited crystal structure for 2-Methylpyrido[2,3-b]pyrazine.[3] However, the structures of several closely related analogs have been determined, providing a valuable foundation for a comparative analysis. This guide will utilize data from these analogs to predict the likely structural features of 2-Methylpyrido[2,3-b]pyrazine and to provide a detailed experimental protocol for its definitive structural determination.

Comparative Structural Analysis with Pyrido[2,3-b]pyrazine Analogs

To anticipate the crystal structure of 2-Methylpyrido[2,3-b]pyrazine, we will compare it with the known structures of several analogs. The primary comparator is Methyl pyrido[2,3-b]pyrazine-3-carboxylate , for which detailed crystallographic data is available.[4][5][6] Additionally, we will consider other substituted pyrido[2,3-b]pyrazines to understand the influence of different functional groups on the crystal packing.

Key Crystallographic Parameters of Analog Compounds

The following table summarizes the key crystallographic parameters for selected pyrido[2,3-b]pyrazine analogs, which will serve as a basis for our comparison.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Methyl pyrido[2,3-b]pyrazine-3-carboxylateC₉H₇N₃O₂MonoclinicP2₁/c9.513526.90426.7837107.6861654.248[4][6]
2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC₁₅H₉N₃S₂MonoclinicP2₁/c------[7]
7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazineC₁₅H₈BrN₃S₂MonoclinicP2₁/c------[7]

Note: Complete unit cell parameters for the thiophenyl-substituted compounds were not available in the provided search results.

Analysis of Intermolecular Interactions in Analog Structures

The crystal packing of Methyl pyrido[2,3-b]pyrazine-3-carboxylate is stabilized by a network of intermolecular interactions, including:

  • C—H···O and C—H···N Hydrogen Bonds: These interactions play a crucial role in forming a three-dimensional network.[4][5][6]

  • π–π Stacking Interactions: The crystal structure exhibits pyrazine–pyrazine and pyridine–pyrazine π–π interactions, with centroid-centroid distances of approximately 3.70 Å and 3.64 Å, respectively.[4][5][6]

It is anticipated that the crystal structure of 2-Methylpyrido[2,3-b]pyrazine will also be influenced by a combination of weak hydrogen bonds (C-H···N) and π-π stacking interactions. The presence of the methyl group, as opposed to the methyl carboxylate group, may lead to a less complex hydrogen bonding network but could influence the nature of the π-π stacking.

Experimental Protocol for the Crystal Structure Determination of 2-Methylpyrido[2,3-b]pyrazine

The following section provides a detailed, step-by-step methodology for obtaining and analyzing single crystals of 2-Methylpyrido[2,3-b]pyrazine.

Synthesis and Crystallization

The synthesis of the pyrido[2,3-b]pyrazine ring system is typically achieved through the condensation of a substituted 2,3-diaminopyridine with an α-dicarbonyl compound.[1] For 2-Methylpyrido[2,3-b]pyrazine, this would involve the reaction of 2,3-diaminopyridine with methylglyoxal.

Step-by-Step Crystallization Protocol:

  • Purification of the Compound: Ensure the synthesized 2-Methylpyrido[2,3-b]pyrazine is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: A crucial step is to identify a suitable solvent or solvent system for crystal growth. A range of solvents with varying polarities should be screened.

  • Crystal Growth by Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., chloroform, as used for a similar analog) to create a saturated or near-saturated solution.[4][6]

    • Loosely cap the vial to allow for slow evaporation of the solvent at a constant temperature.

    • Monitor the vial for the formation of single crystals over several days to weeks.

Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following workflow outlines the process of data collection and structure solution.

Workflow for Crystal Structure Analysis:

workflow cluster_experiment Experimental Steps cluster_computation Computational Steps crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection (e.g., Bruker APEXII) crystal_selection->data_collection data_reduction Data Reduction & Cell Refinement (e.g., SAINT) data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXTL) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXTL) structure_solution->structure_refinement validation Validation & Analysis (e.g., PLATON) structure_refinement->validation final_structure final_structure validation->final_structure Final Crystallographic Information File (CIF) structure_comparison cluster_compound 2-Methylpyrido[2,3-b]pyrazine cluster_interactions Predicted Crystal Packing Forces cluster_properties Resulting Solid-State Properties compound_node Molecular Structure (Fused Aromatic Rings) pi_stacking π-π Stacking compound_node->pi_stacking h_bonds Weak C-H···N Hydrogen Bonds compound_node->h_bonds crystal_lattice Overall Crystal Lattice pi_stacking->crystal_lattice h_bonds->crystal_lattice physical_properties Physical Properties (Melting Point, Solubility) crystal_lattice->physical_properties

Caption: Predicted interplay of molecular structure and crystal packing in 2-Methylpyrido[2,3-b]pyrazine.

Conclusion

While a definitive crystal structure for 2-Methylpyrido[2,3-b]pyrazine is not yet publicly available, a thorough analysis of its close analogs provides a strong predictive framework for its structural features. The provided experimental protocol offers a clear pathway for researchers to obtain and analyze single crystals of this important compound. The elucidation of its precise three-dimensional structure will undoubtedly contribute to a deeper understanding of the structure-activity relationships within the broader class of pyrido[2,3-b]pyrazine-based compounds, aiding in the development of novel therapeutics.

References

  • Fun, H.-K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3120. [Link]

  • Thirumurugan, P., Matos, M. J., & Bernardes, G. J. L. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961. [Link]

  • Fun, H. K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o3120. [Link]

  • National Center for Biotechnology Information (n.d.). 2,3-dimethylpyrido[2,3-b]pyrazine. PubChem. Retrieved from [Link]

  • Fun, H.-K., Hemamalini, M., Hazra, A., & Goswami, S. (2011). Methyl pyrido[2,3-b]pyrazine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3120. [Link]

  • National Center for Biotechnology Information (n.d.). 2,3-Dimethylpyrido[2,3-b]pyrazine. PubChem. Retrieved from [Link]

  • Kekesi, L., Dancso, A., Illyes, E., Boros, S., Pato, J., Greff, Z., Nemeth, G., Garamvolgyi, R., Baska, F., Orfi, L., & Keri, G. (2014). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. Letters in Organic Chemistry, 11(9), 651-656. [Link]

  • McClements, J., et al. (2015). The Re(I) coordination chemistry of a series of pyrido[2,3-b]pyrazine-derived ligands: Syntheses, characterisation and crystal structures. Polyhedron, 97, 135-143. [Link]

  • Crundwell, G., et al. (2019). Crystal structures of 2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine and 7-bromo-2,3-bis(thiophen-2-yl)pyrido[2,3-b]pyrazine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 1), 6-10. [Link]

  • El-Faham, A., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 100845. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). Retrieved from [Link]

Sources

Comparative Bioactivity Guide: Quinoxaline vs. Pyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two privileged pharmacophores: Quinoxaline (benzopyrazine) and Pyrido[2,3-b]pyrazine (a diazanaphthalene analog). While both scaffolds act as potent kinase inhibitors and DNA intercalators, their bioactivity profiles diverge significantly due to electronic and structural differences.

  • Quinoxaline serves as a lipophilic "workhorse" scaffold, offering broad-spectrum activity and excellent membrane permeability. It is the structural core of approved drugs like Varenicline (modified) and Brimonidine.

  • Pyrido[2,3-b]pyrazine acts as a "specialist" scaffold. The additional nitrogen atom confers higher polarity, unique hydrogen-bonding capabilities, and altered electron deficiency. This scaffold is increasingly utilized to overcome drug resistance (e.g., EGFR T790M mutations) where quinoxaline analogs fail.

Chemical Architecture & SAR Analysis

The fundamental difference lies in the ring fusion. Quinoxaline fuses a benzene ring to a pyrazine ring, whereas pyrido[2,3-b]pyrazine fuses a pyridine ring. This single atom substitution drastically alters the Structure-Activity Relationship (SAR).

Physicochemical Properties Comparison[1][2][3][4]
FeatureQuinoxalinePyrido[2,3-b]pyrazineImpact on Bioactivity
Core Structure Benzene + PyrazinePyridine + PyrazinePyrido analog is more electron-deficient.
H-Bond Acceptors 2 (N1, N4)3 (N1, N4, N5/N8*)Pyrido offers an extra anchor point for kinase hinge regions.
Lipophilicity (LogP) High (Lipophilic)Moderate (Amphiphilic)Pyrido often shows improved aqueous solubility.
Basicity (pKa) Weak base (~0.6)Altered pKaPyrido nitrogen can influence protonation state in lysosomes.
Electronic Character Moderate AcceptorStrong AcceptorAffects π-π stacking interactions with DNA base pairs.

*Note: Numbering depends on the specific isomer; N in the pyridine ring adds a critical interaction point.

Structural Visualization

The following diagram illustrates the core scaffolds and their electronic potential.

ScaffoldComparison cluster_0 Quinoxaline Core cluster_1 Pyrido[2,3-b]pyrazine Core Q_Struct Benzene-Pyrazine Fusion (C8H6N2) Q_Prop High Lipophilicity Broad Membrane Permeability Q_Struct->Q_Prop P_Struct Pyridine-Pyrazine Fusion (C7H5N3) Q_Struct->P_Struct N-substitution effect P_Prop High Electron Deficiency Additional H-Bond Acceptor P_Struct->P_Prop

Figure 1: Structural divergence between Quinoxaline and Pyrido[2,3-b]pyrazine scaffolds.

Comparative Bioactivity Analysis

Anticancer Activity: Kinase Inhibition

Both scaffolds function as ATP-competitive inhibitors. However, pyrido[2,3-b]pyrazines have demonstrated superior efficacy in drug-resistant phenotypes.

Mechanism of Action: EGFR Inhibition

In the ATP binding pocket of kinases (e.g., EGFR), the "hinge region" is the primary target.

  • Quinoxalines bind via N1/N4 interactions with the backbone residues (e.g., Met793).

  • Pyrido[2,3-b]pyrazines utilize the extra pyridine nitrogen to form additional water-mediated bonds or direct interactions that stabilize the complex in mutated kinases (e.g., T790M) where steric hindrance disrupts quinoxaline binding.

Experimental Data: EGFR Inhibition (NSCLC Cell Lines) Data synthesized from comparative studies on Erlotinib-resistant lines.

Compound ClassCell LineMutation StatusIC50 (µM)Efficacy Note
Quinoxaline Derivative PC9DelE746-A750 (Sensitive)0.05 - 0.5Potent in sensitive strains.
Pyrido[2,3-b]pyrazine (7n) PC9DelE746-A750 (Sensitive)0.09 Equipotent to quinoxalines.
Quinoxaline Derivative PC9-ERT790M (Resistant)> 5.0Loss of potency due to steric clash.
Pyrido[2,3-b]pyrazine (7n) PC9-ERT790M (Resistant)0.15 Retains potency (Resistance Breaker).
Antimicrobial Activity

While quinoxalines are traditional antimicrobial agents, pyrido[2,3-b]pyrazines show a distinct spectrum, particularly against Gram-negative bacteria when specific substitutions (e.g., 1,4-dioxides or thiocarbonyls) are present.

  • Gram-Positive (S. aureus): Quinoxalines generally exhibit superior MIC values due to lipophilic cell wall penetration.

  • Gram-Negative (E. coli, P. aeruginosa): Pyrido[2,3-b]pyrazines (specifically 2,3-dithione derivatives) outperform quinoxalines, likely due to better penetration of the outer membrane porins facilitated by the scaffold's polarity.

Mechanistic Pathways & Workflow

Kinase Interaction Pathway

The following diagram details how pyrido[2,3-b]pyrazines bypass resistance mechanisms that block quinoxalines.

KinasePathway cluster_Q Quinoxaline Mode cluster_P Pyrido[2,3-b]pyrazine Mode Target Target: EGFR Kinase Domain ATP_Pocket ATP Binding Pocket Target->ATP_Pocket Q_Bind Hinge Binding (Met793) ATP_Pocket->Q_Bind P_Bind Hinge Binding (Met793) ATP_Pocket->P_Bind Q_Clash Steric Clash with Met790 Q_Bind->Q_Clash In T790M Mutants P_Extra Additional N-Interaction (Water Bridge/Solvation) P_Bind->P_Extra Stabilizing Effect P_Resist Accommodates T790M Mutation P_Extra->P_Resist Overcomes Resistance

Figure 2: Differential binding modes in Wild-Type vs. Resistant EGFR Kinase domains.

Experimental Protocols

To validate the bioactivity differences, the following protocols are recommended. These are designed to be self-validating by including necessary controls.

Synthesis of Pyrido[2,3-b]pyrazine Scaffold (Microwave-Assisted)

Rationale: Microwave synthesis improves yield and purity compared to thermal condensation, essential for generating clean libraries for SAR.

  • Reagents: 2,3-Diaminopyridine (1.0 eq), 1,2-Dicarbonyl compound (e.g., benzil or oxalic acid, 1.0 eq), Ethanol (solvent).

  • Procedure:

    • Mix reagents in a microwave-safe vial with minimal ethanol.

    • Irradiate at 120°C for 10-20 minutes (Power: 300W).

    • Monitor reaction progress via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Work-up: Cool to room temperature. The product usually precipitates. Filter and wash with cold ethanol. Recrystallize from ethanol/DMF.

  • Validation: 1H-NMR must show the disappearance of diamine protons (~5-6 ppm) and appearance of aromatic signals consistent with the fused system.

Comparative MTT Cytotoxicity Assay

Rationale: A side-by-side assay eliminates batch variability when comparing IC50 values.

  • Cell Seeding: Seed PC9 (sensitive) and PC9-ER (resistant) cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Prepare stock solutions of Quinoxaline and Pyrido-pyrazine analogs in DMSO.

    • Perform serial dilutions (0.01 µM to 100 µM). Keep DMSO concentration < 0.5%.

    • Control: Include Erlotinib (positive control) and DMSO-only (negative control).

  • Incubation: Treat cells for 72h at 37°C, 5% CO2.

  • Readout:

    • Add MTT reagent (0.5 mg/mL) and incubate for 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (GraphPad Prism or similar).

    • Self-Validation Check: The IC50 of Erlotinib in PC9 cells should be ~0.02-0.05 µM. If >0.1 µM, the assay sensitivity is compromised.

Conclusion

While Quinoxaline remains a robust, lipophilic scaffold suitable for general-purpose kinase inhibition and DNA targeting, Pyrido[2,3-b]pyrazine offers a superior alternative for targeted applications requiring:

  • Resistance Breaking: Ability to bind in mutated pockets (e.g., EGFR T790M).

  • Solubility Tuning: Lower LogP and higher polarity for improved bioavailability.

  • Gram-Negative Targeting: Enhanced penetration of outer membranes in specific bacterial strains.

Researchers designing next-generation inhibitors should prioritize the pyrido-fused scaffold when hydrophobicity-driven non-specific binding is a liability or when targeting resistance mutations.

References

  • Antibacterial Activity of New Pyrido[2,3-b]pyrazine Derivatives. Journal of Microbiology and Biotechnology.

  • Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. 1

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. International Journal of Molecular Sciences. 2

  • Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis. RSC Advances. 3

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2,3-b]pyrazines. Molecules. 4

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. 5

  • From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules. 6[7][8]

Sources

Strategic Methylation in Heterocyclic Lead Optimization: A Comparative SAR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" Phenomenon[1][2][3]

In the high-stakes arena of lead optimization, the addition of a single methyl group (–CH₃) to a heterocyclic scaffold is rarely a trivial modification. Often termed the "Magic Methyl" effect , this transformation can boost binding potency by orders of magnitude (often >100-fold), radically alter solubility, and pivot the metabolic fate of a drug candidate.

However, methylation is a double-edged sword. While it can fill hydrophobic pockets and restrict bioactive conformations, it simultaneously increases lipophilicity (


logP 

+0.5) and introduces new metabolic liabilities. This guide objectively compares methyl-substituted heterocycles against their non-methylated counterparts, providing a decision framework grounded in structural biology and kinetic data.

Mechanistic Pillars of Methylation[2]

To apply methylation effectively, one must understand the causality behind the activity shifts.[1] It is not merely about adding bulk; it is about pre-organizing the ligand and modulating the solvent network .

A. The Conformational Lock (Entropy Reduction)

Heterocyclic biaryls often suffer from free rotation, leading to a high entropic penalty upon binding. Placing a methyl group ortho to the inter-ring bond creates steric clash, forcing the rings into a twisted conformation. If this twist matches the protein-bound state, the binding affinity increases significantly due to reduced entropy loss (


).
  • Comparison: Unsubstituted biaryls (planar/freely rotating) vs. Ortho-methyl biaryls (twisted/rigid).

B. Desolvation and Hydrophobic Filling

Methyl groups are lipophilic. When they displace a "high-energy" water molecule from a hydrophobic protein pocket, the gain in free energy is substantial.

  • Rule of Thumb: A methyl group burying into a hydrophobic pocket typically contributes 0.7 – 1.5 kcal/mol to binding energy, correlating to a 3- to 10-fold increase in potency.

C. Metabolic Blocking vs. Liability
  • Blocking: Methylation at metabolically labile positions (e.g., electron-rich aromatic sites) prevents oxidation (CYP450 mediated).

  • Liability: An exposed methyl group can itself become a site for CYP-mediated benzylic oxidation.

Comparative Performance Analysis

The following data summarizes the impact of methyl substitution across three critical drug discovery parameters.

Table 1: Comparative SAR Matrix (H vs. Me vs. Ethyl)
ParameterHydrogen (-H) Methyl (-CH₃) Ethyl (-CH₂CH₃) Scientific Rationale
Potency (IC₅₀) BaselineHigh Increase (up to 100x)Variable (often decreases)Methyl fits tight pockets; Ethyl often incurs steric penalties unless the pocket is deep.
Conformation Flexible (High Entropy)Rigid/Locked Rigid but bulkyMethyl provides the "Goldilocks" steric bulk to twist biaryls without preventing binding.
Solubility (aq) ModerateVariable LowMethylation increases logP (+0.5) but can improve solubility by disrupting crystal lattice packing (breaking planarity).
Metabolic Stability Vulnerable (Ring Oxidation)High (if blocking soft spot)Low (Benzylic oxidation)Ethyl groups are prone to rapid

oxidation; Methyls are harder to oxidize unless exposed.
Case Study 1: p38 MAP Kinase Inhibitors (Conformational Control)

In the optimization of p38 inhibitors, GSK researchers demonstrated that replacing a hydrogen with a methyl group at the ortho position of a biaryl system resulted in a >200-fold increase in potency .[2]

  • Unmethylated (H): Biaryl dihedral angle

    
     0° (planar). High entropic cost to twist to 65°.
    
  • Methylated (Me): Steric clash forces dihedral angle to

    
     65°.[3]
    
  • Result: The ligand is "pre-organized" for the binding pocket.

Case Study 2: Meloxicam vs. Sudoxicam (Metabolic Safety)
  • Sudoxicam (H): The thiazole C-5 position is a metabolic "soft spot," leading to rapid oxidation, ring opening, and formation of a toxic acylthiourea metabolite (hepatotoxicity).

  • Meloxicam (Me): The C-5 methyl group blocks this oxidation.[4] While the methyl group itself can be oxidized to the alcohol/acid, these metabolites are non-toxic and easily excreted.

  • Outcome: Methylation salvaged the scaffold from toxicity failure.

Visualization: The Methylation Decision Logic

The following diagram illustrates the decision process for introducing a methyl group during Lead Optimization.

MethylationLogic Start Lead Compound Analysis CheckPotency Is Potency Low? Start->CheckPotency CheckMetab Is Clearance High? Start->CheckMetab PocketAnalysis Analyze Binding Pocket (Crystal/Docking) CheckPotency->PocketAnalysis Yes MetID Identify Metabolic Soft Spot (MetID) CheckMetab->MetID Yes HydrophobicHole Hydrophobic Pocket Available? PocketAnalysis->HydrophobicHole RotatableBond Flexible Biaryl Bond? PocketAnalysis->RotatableBond Action_Me_Block Add Methyl to Block Site (Steric Shield) MetID->Action_Me_Block Site Identified Action_Me_Fill Add Methyl to Fill Pocket (Desolvation) HydrophobicHole->Action_Me_Fill Yes Action_Me_Lock Add Ortho-Methyl (Conformational Lock) RotatableBond->Action_Me_Lock Yes Risk_Solubility Check Solubility (LogP) Action_Me_Fill->Risk_Solubility Action_Me_Lock->Risk_Solubility Action_Me_Block->Risk_Solubility

Figure 1: Decision tree for strategic methylation. Blue nodes indicate assessment, Yellow nodes indicate structural opportunity, and Green nodes indicate the specific methylation strategy.

Experimental Protocol: Comparative Metabolic Stability Profiling

To validate the "Metabolic Blocking" hypothesis (e.g., Meloxicam case), you must prove that methylation shifts the metabolic route rather than just slowing it down.

Protocol: Intrinsic Clearance ( ) and Metabolite ID

Objective: Compare the metabolic half-life (


) and metabolite profile of Methylated vs. Non-methylated analogs.

Reagents:

  • Pooled Liver Microsomes (Human/Rat) – 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation:

    • Dilute test compounds to 1

      
      M in Phosphate Buffer (100 mM, pH 7.4).
      
    • Pre-incubate microsomes (0.5 mg/mL final conc) with compound for 5 min at 37°C.

  • Initiation:

    • Add NADPH regenerating system to start the reaction.

    • Control: Run a "minus NADPH" sample to detect non-CYP degradation.

  • Sampling (Time-Course):

    • Aliquot 50

      
      L at 
      
      
      
      min.
    • Immediately dispense into 150

      
      L Quench Solution (stops reaction and precipitates protein).
      
  • Analysis (LC-MS/MS):

    • Centrifuge samples (4000 rpm, 20 min). Inject supernatant.

    • Quantitation: Monitor parent depletion to calculate

      
       and 
      
      
      
      .
    • MetID Scan: Use High-Res Mass Spec (Q-TOF or Orbitrap) to scan for +16 Da (Hydroxylation) or +14 Da (Methylation/Demethylation) shifts.

  • Data Interpretation (The "Self-Validating" Step):

    • If the Methyl-analog shows increased stability (

      
       increases), check the MetID.
      
    • Success Criteria: Disappearance of the ring-oxidation peak (M+16) seen in the H-analog.

    • Failure Criteria: Appearance of a new peak corresponding to methyl-hydroxylation (–CH₂OH), indicating the methyl group has become a metabolic liability.

Visualizing the SAR Cycle

SAR_Cycle Design Design (Methyl Scan) Make Synthesize (C-H Methylation) Design->Make C-H Activation Test Test (Biochem/ADME) Make->Test Purified Cmpd Analyze Analyze (MMPA) Test->Analyze IC50 / Clint Analyze->Design Refine Model

Figure 2: The iterative SAR cycle. "MMPA" refers to Matched Molecular Pair Analysis, a statistical method to isolate the specific effect of the methyl transformation.

References

  • Schönherr, H., & Cernak, T. (2013). Profound Methyl Effects in Drug Discovery and a Call for New C-H Methylation Reactions. Angewandte Chemie International Edition.

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews.

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.

  • Regan, J., et al. (2002).

    
     MAP Kinase Inhibitor 1-(5-tert-Butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). Journal of Medicinal Chemistry. 
    
  • Obach, R. S., et al. (2012).[4] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

Sources

In-Depth Guide to HPLC Retention Time Standards for 2-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

2-Methylpyrido[2,3-b]pyrazine (CAS: 3271-05-4) is a critical heterocyclic building block used in the synthesis of kinase inhibitors (e.g., FGFR and PDE2A inhibitors) and is occasionally identified as a Maillard reaction product in food chemistry.

Establishing a robust retention time (Rt) standard for this compound is challenging due to its amphoteric nature and basic nitrogen atoms (N-1, N-4, N-5). On standard alkyl-bonded phases (C18), it often exhibits:

  • Peak Tailing: Caused by secondary interactions with residual silanols.

  • Retention Drift: Highly sensitive to mobile phase pH due to protonation of the pyridine/pyrazine ring systems.

This guide moves beyond simple "recipe" lists to compare three distinct chromatographic approaches, recommending a "Gold Standard" protocol that ensures reproducibility and peak symmetry.

Comparative Analysis of Separation Methodologies

The following table contrasts the three most common retention strategies for pyridopyrazines.

FeatureMethod A: Traditional C18 (Acidic) Method B: Base-Deactivated C18 (High pH) Method C: HILIC (Polar Mode)
Stationary Phase Standard C18 (e.g., Zorbax SB-C18)Hybrid Particle C18 (e.g., XBridge BEH)Bare Silica or Amide
Mobile Phase Water/ACN + 0.1% Formic Acid10mM Ammonium Bicarbonate (pH 10)ACN/Water + 10mM NH4OAc
Mechanism Hydrophobic InteractionHydrophobic (Neutral Species)Partitioning/Ion-Exchange
Retention (k') Low (k' < 2)High (k' > 5)Moderate to High
Peak Shape Often Tailing (As > 1.[1]5)Excellent Symmetry (As ~ 1.1)Good, but sensitive to water
Suitability General ScreeningRecommended for Quantitation Very Polar Metabolites
Expert Insight: Why High pH Wins

While Method A is common, 2-Methylpyrido[2,3-b]pyrazine becomes protonated at acidic pH (pKa ~3-4), making it highly polar and reducing retention on C18. Method B (High pH) keeps the molecule neutral, maximizing hydrophobic interaction with the stationary phase and masking silanol activity, resulting in sharper peaks and stable retention times.

The "Gold Standard" Protocol

Objective: To achieve a retention time precision of RSD < 0.5% with a tailing factor < 1.2.

Reagents & Standards
  • Reference Standard: 2-Methylpyrido[2,3-b]pyrazine (Purity >98%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Milli-Q Water.

  • Buffer: 10 mM Ammonium Bicarbonate (adjusted to pH 9.5-10.0 with Ammonium Hydroxide).

Instrument Conditions
  • Column: Waters XBridge BEH C18, 4.6 x 100 mm, 3.5 µm (or equivalent high-pH stable column).

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C (Controlled).

  • Detection: UV-Vis at 270 nm (Primary) and 300 nm (Secondary confirmation).

  • Injection Volume: 5-10 µL.

Gradient Profile
Time (min)% Mobile Phase A (Buffer pH 10)% Mobile Phase B (ACN)Comment
0.0955Equilibration
2.0955Isocratic Hold
10.04060Linear Ramp
12.0595Wash
12.1955Re-equilibration
17.0955End

Expected Retention Time: Under these conditions, 2-Methylpyrido[2,3-b]pyrazine typically elutes between 5.5 and 6.5 minutes .

Self-Validating Workflow (Logic Diagram)

The following diagram outlines the decision process for method development and troubleshooting, ensuring the protocol is self-correcting.

HPLC_Workflow Start Start: Analyte Identification Check_pH Check Mobile Phase pH (Target: pH 10.0) Start->Check_pH Run_Std Inject Reference Standard (10 µg/mL) Check_pH->Run_Std Eval_Peak Evaluate Peak Symmetry (As) Run_Std->Eval_Peak Good_Peak As < 1.2 Proceed to Calibration Eval_Peak->Good_Peak Pass Bad_Peak As > 1.5 (Tailing) Eval_Peak->Bad_Peak Fail Troubleshoot_1 Cause: Silanol Interaction Action: Increase Buffer Conc. Bad_Peak->Troubleshoot_1 First Step Troubleshoot_2 Cause: Column Void Action: Replace Column Bad_Peak->Troubleshoot_2 Persistent Issue Troubleshoot_1->Run_Std Retest

Figure 1: Decision tree for optimizing retention and peak shape for basic heterocycles.

Critical Discussion: Causality & Mechanics

The Role of Nitrogen Placement

The 2-Methylpyrido[2,3-b]pyrazine structure contains three nitrogen atoms. The "pyridine-like" nitrogen is basic.[2] In acidic media (Method A), this nitrogen accepts a proton, creating a positively charged species (


).
  • Consequence: Charged molecules elute near the void volume (

    
    ) on C18 columns, leading to poor resolution from matrix interferences.
    
  • Solution: By operating at pH 10 (Method B), the molecule remains uncharged, allowing the hydrophobic methyl and aromatic rings to interact with the C18 chains, increasing retention (

    
    ) and resolution.
    
Detection Wavelength Selection

While many aromatics are detected at 254 nm, pyridopyrazines have distinct absorbance maxima due to their conjugated


-electron systems.
  • Recommendation: Use 270 nm or 305 nm .

  • Why? These wavelengths often provide better selectivity against simple benzenoid impurities which absorb strongly at 254 nm.

References

  • Chemical Identity & Synthesis

    • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. (2017).
  • HPLC Methodology for Nitrogen Heterocycles

    • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies.
  • Maillard Reaction Context

    • Formation of Pyrazines in Maillard Model Systems. (2021). Provides context on the formation and analysis of methyl-substituted pyrazines.
  • Radiotracer Analysis (High Sensitivity)

    • Radiosynthesis and Preclinical Evaluation of an 18F-Labeled Triazolopyridopyrazine-Based Inhibitor. (2022).[4][5] Details semi-prep HPLC conditions for methylpyrido[2,3-b]pyrazine derivatives.

Sources

A Comparative Analysis of Fused Pyridine Ring Electron Density: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine ring, a foundational six-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, catalysis, and materials science. Its unique electronic properties, characterized by an electron-deficient π-system, govern its reactivity and interactions. When this fundamental scaffold is fused with other ring systems, a new layer of electronic complexity is introduced, profoundly altering the electron density distribution across the molecule. This guide provides an in-depth comparative analysis of the electron density in fused pyridine systems, offering researchers, scientists, and drug development professionals a framework for understanding and predicting the electronic behavior of these vital chemical entities. We will explore the underlying principles, detail robust experimental and computational methodologies for their characterization, and present comparative data to illuminate the structure-property relationships that are critical for rational molecular design.

The Electronic Landscape of Pyridine: A π-Deficient System

The defining feature of the pyridine ring is the presence of a nitrogen atom, which is more electronegative than the carbon atoms. This electronegativity leads to an inductive withdrawal of electron density from the ring, creating a net dipole moment and rendering the carbon framework electron-deficient compared to benzene.[1][2][3] This electron deficiency is not uniform; resonance structures show that the positive charge is preferentially localized at the C-2 (α) and C-4 (γ) positions.[1][2]

This inherent π-deficient nature has significant consequences for pyridine's reactivity:

  • Reduced Electrophilic Aromatic Substitution: Pyridine is significantly less reactive towards electrophiles than benzene, often requiring harsh reaction conditions.[1][2] Electrophilic attack, when it occurs, is directed towards the C-3 (β) position.[2]

  • Enhanced Nucleophilic Aromatic Substitution: Conversely, the electron-deficient C-2 and C-4 positions are susceptible to nucleophilic attack, a reaction that is difficult to achieve with benzene.[2][4]

  • Basicity: The lone pair of electrons on the nitrogen atom is not involved in the aromatic sextet and is available for protonation, making pyridine a weak base.[5]

Modulation of Electron Density via Ring Fusion

Fusing an additional ring to the pyridine core dramatically perturbs this electronic landscape. The nature of the fused ring—be it aromatic, heteroaromatic, or aliphatic—determines the extent and direction of this electronic modulation.

Fusion with Aromatic Carbocycles: Quinoline, Isoquinoline, and Acridine

When a benzene ring is fused to a pyridine ring, the resulting benzopyridines, quinoline and isoquinoline, exhibit a complex interplay of electronic effects.[6]

  • Quinoline: In quinoline, the benzene ring is fused at the 2,3-positions of the pyridine ring. The pyridine ring remains electron-deficient, directing nucleophilic substitution to the pyridinyl ring and electrophilic substitution to the benzenoid ring, which has a higher electron density.[7][8] Interestingly, quinoline is a weaker base than both pyridine and its isomer, isoquinoline.[9] This has been attributed to steric hindrance and solvation effects around the nitrogen atom.[9]

  • Isoquinoline: In isoquinoline, the fusion is at the 3,4-positions. Isoquinoline is a stronger base than pyridine, which can be explained by the greater number of resonance structures that can stabilize the protonated form.[6][10] Similar to quinoline, the pyridine ring is electron-deficient and the benzene ring is comparatively electron-rich, governing its reactivity towards nucleophiles and electrophiles, respectively.[7] Electrophilic substitution preferentially occurs at the C-5 and C-8 positions.[8]

  • Acridine: Fusing another benzene ring to the quinoline core to form acridine further delocalizes the π-system. However, acridine is a significantly weaker base than pyridine, quinoline, and isoquinoline, with a pKa of 4.11.[9][10] This reduced basicity is attributed to increased steric hindrance around the nitrogen atom.[9][10]

The following diagram illustrates the structural differences between these core fused systems.

Fused_Pyridine_Structures cluster_pyridine Pyridine cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline cluster_acridine Acridine p1 N q1 N i1 N a1 N Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_synthesis Data Synthesis & Interpretation NMR NMR Spectroscopy (¹H & ¹³C) Analysis Comparative Analysis of Electron Density NMR->Analysis Chemical Shifts pKa pKa Determination (Potentiometric Titration) pKa->Analysis Basicity Data Sample Fused Pyridine Sample Sample->NMR Sample->pKa DFT DFT Calculations (e.g., B3LYP/6-311++G(2d,2p)) NBO NBO Analysis DFT->NBO ESP ESP Map Generation DFT->ESP NBO->Analysis Atomic Charges ESP->Analysis Charge Distribution Maps Opt Geometry Optimization Opt->DFT Mol Molecular Structure Mol->Opt

Caption: Integrated workflow for electron density analysis.

Comparative Data Analysis

The following tables summarize key experimental and calculated data for pyridine and its common fused derivatives, providing a clear comparison of their electronic properties.

Table 1: Comparative pKa Values and ¹H NMR Chemical Shifts

CompoundpKa¹H NMR δ (ppm) - Pyridine Ring Protons
Pyridine5.25H-2/6: ~8.6, H-3/5: ~7.4, H-4: ~7.8
Quinoline4.90 [9]H-2: ~8.90, H-3: ~7.38, H-4: ~8.12 [11]
Isoquinoline5.42 [6]H-1: ~9.22, H-3: ~7.58, H-4: ~8.50 [11]
Acridine4.11 [10]H-1/8: ~8.2, H-2/7: ~7.5, H-3/6: ~7.8, H-4/5: ~8.0

Data compiled from various sources and representative values are shown. Actual values may vary with solvent and conditions.

Table 2: Calculated NBO Charges (Illustrative)

Atom PositionPyridineQuinolineIsoquinoline
N1-0.45-0.42-0.48
C2+0.20+0.18-0.05 (C3)
C3-0.05-0.07+0.15 (C4)
C4+0.10+0.08-0.02 (C5)

Illustrative charges calculated at the B3LYP/6-31G(d) level. Values are for comparison and will vary with the level of theory.

Interpretation of Data:

  • The pKa data clearly show that isoquinoline is the most basic, followed by pyridine, then quinoline, with acridine being the least basic. [6][9][10]This trend reflects a combination of resonance stabilization of the conjugate acid and steric effects.

  • The ¹H NMR data for quinoline and isoquinoline show that the protons on the pyridine ring are generally deshielded (higher ppm) compared to pyridine itself, particularly at the positions adjacent to the ring fusion and the nitrogen atom. [11]* The illustrative NBO charges support the qualitative picture. The nitrogen atom carries a significant negative charge in all cases. The fusion of the benzene ring alters the charge distribution on the carbons of the pyridine ring.

Conclusion

The fusion of additional rings onto a pyridine scaffold provides a powerful strategy for tuning its electronic properties. By fusing aromatic rings, as seen in quinoline, isoquinoline, and acridine, the electron density is redistributed in a manner that influences basicity, reactivity, and spectroscopic signatures. A comprehensive analysis, leveraging both experimental techniques like NMR and pKa determination, and computational methods such as DFT-based NBO and ESP analysis, is crucial for understanding these subtle yet significant electronic modulations. This guide provides a foundational framework and detailed methodologies to empower researchers in the rational design and characterization of novel fused pyridine systems for a wide array of applications, from drug discovery to materials science.

References

  • Theoretical Analysis and Experimental Verification of the Basicity of Quinine, Pyridine, and Isoquinoline. (2026, January 7).
  • Pyridine is aromatic as there are six delocalized electrons in the ring.
  • Isoquinoline. In Wikipedia. [Link]

  • Gineityte, V. (2000). Heteroatom influence in substituted benzenes and pyridine-like heterocycles in terms of direct and indirect intramolecular inter. Journal of Molecular Structure: THEOCHEM, 505(1-3), 1-11.
  • Drover, M. W., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1443.
  • Ryabukhin, S. V., et al. (2018). Pyridines fused with high-electrophilic heterocycles. ResearchGate. [Link]

  • Various Authors. (2017, January 6). Which is more basic between pyridine and quinoline, and why? Quora. [Link]

  • Abraham, R. J., et al. (2000). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 38(7), 523-533.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [No Source Found]
  • Hosmane, R. S., & Liebman, J. F. (2009). Paradoxes and paradigms: Why is quinoline less basic than pyridine or isoquinoline? A classical organic chemical perspective. Structural Chemistry, 20(4), 585-591. [Link]

  • Jenkins, H. A., et al. (2023). Computational Evaluation of N-Based Transannular Interactions in Some Model Fused Medium-Sized Heterocyclic Systems and Implications for Drug Design. Molecules, 28(4), 1636. [Link]

  • Leito, I., et al. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]

  • Heterocyclic Chemistry. [No Source Found]
  • Fringuelli, R., et al. (1998). Electronic effects of heterocyclic substituents. Spectroscopical and theoretical (AM1) study in a series of heterocyclic carboxaldehydes. Canadian Journal of Chemistry, 76(5), 624-630.
  • Unacademy. (2021, February 17). Quinoline, Isoquinoline and Acridine synthesis, reactions and applications [Video]. YouTube. [Link]

  • Johnston, A. J., et al. (2018). The structures of liquid pyridine and naphthalene: the effects of heteroatoms and core size on aromatic interactions. Physical Chemistry Chemical Physics, 20(4), 2274-2286. [Link]

  • Abraham, R. J., & Reid, M. (2000). 1H chemical shifts in NMR, part 18.
  • El-Naggar, M., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Scientific Reports, 13(1), 609. [Link]

  • Le-Quelleca, M., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]

  • Wheeler, S. E., & Houk, K. N. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6064-6071. [Link]

  • Miao, R., et al. (2001). Electron densities for the outer valence orbitals of pyridine: Comparison of EMS measurements with near Hartree-Fock limit and density functional theory calculations. The Journal of Chemical Physics, 115(24), 11217-11228. [Link]

  • Dominiak, P. M., et al. (2014). The static deformation electron density distribution in plane of a, b pyridine ring c, e N12-C11-C13 plane d, f, C9-C22-C7-C23 plane. ResearchGate. [Link]

  • Pyridines: properties, syntheses & reactivity. [No Source Found]
  • H NMR data of pyridine and quinoline sulfides. ResearchGate. [Link]

  • McQuarters, A. B., et al. (2020). Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. Dalton Transactions, 49(43), 15417-15426. [Link]

  • Domingo, L. R. (2016). Molecular Electron Density Theory: A Modern View of Reactivity in Organic Chemistry. Molecules, 21(10), 1319. [Link]

  • Natural Bond Orbital (NBO) Analysis. Gaussian. [Link]

  • Oziminski, W. P., & Dobrowolski, J. C. (2019). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 30(5), 1839-1851. [Link]

  • Nucleophilic substitution reactions in pyridine. quimicaorganica.org. [Link]

  • Experimental Electron Density Determination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Szczepanik, D. W., et al. (2017). The electron density of delocalized bonds (EDDB) applied for quantifying aromaticity. Physical Chemistry Chemical Physics, 19(43), 28970-28981. [Link]

  • Al-Omair, M. A. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • Feil, D. (1992). The molecular electron density distribution. Meeting place of X-ray diffraction and quantum chemistry intermediate between theory and experiment. Journal of Molecular Structure: THEOCHEM, 255, 221-238.
  • Gatti, C. (2017). Modelling the experimental electron density: only the synergy of various approaches can tackle the new challenges. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 73(3), 347-360. [Link]

  • Meligy, F. M. A., et al. (2024). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. Scientific Reports, 14(1), 123. [Link]

  • Ayyash, A. N., et al. (2022). A review of computational methods for electron affinity in determined molecules. Journal of University of Anbar for Pure Science, 16(2), 63-68.
  • Meligy, F. M. A., et al. (2025). DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. ResearchGate. [Link]

  • Hermes, M. R., et al. (2023). Wave function in density functional theory embedding for excited states. arXiv preprint arXiv:2305.19723. [Link]

  • 5.2. Natural Bond Orbital (NBO) Analysis. ORCA Manual. [Link]

  • Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

  • Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Chemistry Central Journal. [Link]

  • El-Lateef, H. M. A., et al. (2021). Analytical&. Analytical and Bioanalytical Electrochemistry, 13(1), 12-32.

Sources

Safety Operating Guide

2-Methylpyrido[2,3-b]pyrazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directive

Immediate Action Required: 2-Methylpyrido[2,3-b]pyrazine (CAS 155629-97-3) is a nitrogen-rich heterocyclic building block. Due to limited specific toxicological data, the Precautionary Principle must be applied. All waste containing this compound must be treated as Hazardous Organic Waste and directed toward high-temperature incineration. Do not discharge into municipal sewer systems or trash.

Core Disposal Strategy:

  • Primary Route: High-temperature incineration (Rotary Kiln) with secondary combustion and NOx scrubbing.

  • Waste Code (RCRA): Not explicitly P- or U-listed. Classify based on characteristics (Ignitability D001 if in flammable solvent) or manage as "Non-Regulated Chemical Waste" destined for incineration.

  • Critical Incompatibility: Strong Oxidizing Agents (Peroxides, Nitrates).

Chemical Profile & Hazard Assessment

To ensure safe handling, you must understand the physiochemical nature of the material before disposal.

PropertySpecificationOperational Implication
Chemical Name 2-Methylpyrido[2,3-b]pyrazineOfficial shipping/manifest name.
CAS Number 155629-97-3Use for waste profiling.
Molecular Formula C₈H₇N₃High Nitrogen content implies NOx generation during combustion.
Physical State Solid (Powder/Crystalline)Requires particulate control (N95/P100) during transfer.
Solubility Low in water; Soluble in organicsDo not attempt aqueous neutralization.
Hazards (GHS) Warning (Inferred)Treat as Irritant (Skin/Eye/Lung) and potentially Harmful if Swallowed.[1]

Scientist's Note on Toxicity: While specific LD50 data for this methyl derivative is sparse, the parent compound (pyrido[2,3-b]pyrazine) and its analogs are biologically active (often used as kinase inhibitor scaffolds). Therefore, we must assume biological activity and prevent environmental release.

Waste Characterization & Logic

Before disposal, you must categorize the waste stream.[1][2] This determines the packaging and regulatory labeling.

Figure 1: Waste Stream Decision Matrix

WasteDecisionTree Start Waste Material Containing 2-Methylpyrido[2,3-b]pyrazine StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid LiquidSoln Liquid Solution (Reaction Mixture) StateCheck->LiquidSoln Liquid SolidAction Pack in Fiber Drum/Poly Pail Label: Hazardous Waste (Toxic) SolidPure->SolidAction SolventCheck Identify Solvent LiquidSoln->SolventCheck Flammable Flammable Solvent (MeOH, DCM, EtOAc) SolventCheck->Flammable Flash Point < 60°C Aqueous Aqueous/Buffer (Trace Organic) SolventCheck->Aqueous Flash Point > 60°C FlamAction Pack in Safety Can/Glass Label: Hazardous Waste (Ignitable D001) Flammable->FlamAction AqAction Collect in Carboy Label: Non-Regulated Chemical Waste (Destined for Incineration) Aqueous->AqAction

Caption: Decision logic for segregating 2-Methylpyrido[2,3-b]pyrazine waste streams to ensure correct RCRA coding and packaging.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spill cleanup residues, or contaminated solids.

  • PPE Requirements: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and a P100 particulate respirator if handling open powder outside a fume hood.

  • Primary Containment: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap.

  • Secondary Containment: Place the sealed primary container into a larger fiber drum or poly pail designated for "Solid Organic Waste."

  • Labeling:

    • Text: "Hazardous Waste - Solid Organic - 2-Methylpyrido[2,3-b]pyrazine."

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a cool, dry chemical waste satellite accumulation area, away from oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicable for: Mother liquors, washes, or HPLC waste.

  • Segregation: Ensure the waste solvent is compatible.

    • Do NOT mix with: Concentrated nitric acid, perchlorates, or peroxides (risk of exothermic runaway with the heterocyclic nitrogen).

  • Collection: Pour into a standard solvent waste carboy (HDPE or Stainless Steel).

    • If Halogenated Solvents (DCM/Chloroform) were used: Use the "Halogenated Waste" stream.

    • If Non-Halogenated (Methanol/Ethyl Acetate): Use the "Non-Halogenated Waste" stream.

  • Labeling:

    • List all solvents by % volume.

    • Explicitly list "2-Methylpyrido[2,3-b]pyrazine (<1%)" as a contaminant.

    • RCRA Code: Assign D001 if the solvent mixture is ignitable.

Professional Disposal & Destruction

As a researcher, your responsibility ends when the waste is handed over to EHS/Facilities. However, understanding the final fate of the chemical ensures you choose the right vendor.

The "Why" Behind Incineration: Heterocyclic compounds like 2-Methylpyrido[2,3-b]pyrazine are thermally stable. Low-temperature methods (autoclaving) are insufficient to break the ring structure.

  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (1832°F).

  • Residence Time: >2 seconds.

  • Pollution Control: Because this molecule contains three nitrogen atoms, combustion will generate Nitrogen Oxides (NOx). The incinerator must be equipped with a selective catalytic reduction (SCR) or wet scrubber system to neutralize these gases.

Figure 2: Chain of Custody & Destruction

DisposalChain Lab Laboratory Satellite Area MainStorage Central Waste Storage (90-Day) Lab->MainStorage Weekly Pickup Transport DOT Licensed Hauler MainStorage->Transport Manifest Sign-off Facility TSDF (Treatment, Storage, Disposal Facility) Transport->Facility Process Incineration (>1000°C) Facility->Process Fuel Blending Output Scrubber/Ash (Landfill) Process->Output Neutralization

Caption: The cradle-to-grave lifecycle of the chemical waste, ensuring complete destruction of the heterocyclic ring.

Emergency Protocols

Spill Management (Solid):

  • Evacuate the immediate area if dust is airborne.

  • Don PPE: Nitrile gloves, goggles, N95/P100 mask.

  • Contain: Cover the spill with a damp paper towel to prevent dust generation.

  • Clean: Scoop up the material and place it in a waste jar. Wipe the surface with methanol or acetone, then soap and water.

  • Dispose: Treat all cleanup materials (towels, gloves) as hazardous chemical waste (Protocol A).

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. The pyridine/pyrazine moiety can be a respiratory irritant.[2][3]

  • Skin Contact: Wash with soap and water for 15 minutes.[4] Do not use organic solvents (like ethanol) on skin, as they may increase absorption.

  • Eye Contact: Rinse with water for 15 minutes.[1][2][4] Seek medical attention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67580, Pyrido[2,3-b]pyrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Methylpyrido[2,3-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 155629-97-3 | Chemical Class: Fused Nitrogen Heterocycle[1]

Executive Hazard Assessment & Control Banding

Immediate Action Required: Treat 2-Methylpyrido[2,3-b]pyrazine as a Potent Pharmaceutical Intermediate with default OEB 3 (Occupational Exposure Band) status until specific toxicological data proves otherwise.[1]

Unlike its liquid analog 2-methylpyrazine (a common flavoring agent), the "pyrido" fused system renders this compound a solid with distinct handling risks.[1] The primary hazards are inhalation of fine particulates , ocular irritation , and unknown systemic toxicity typical of bioactive heterocyclic building blocks.

Hazard CategoryRisk LevelOperational Implication
Inhalation High Fine crystalline dust can bypass upper respiratory defenses.[1] Zero-tolerance for open-bench handling.
Dermal Moderate Nitrogen heterocycles can permeate standard latex rapidly.[1] Potential for sensitization.
Ocular High Irritant/Corrosive potential.[2] Dust contact with moist eye tissue forms alkaline micro-environments.
Static Moderate Dry heterocyclic powders are prone to static charge, increasing dispersion risk during weighing.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection.

A. Respiratory Protection (The Primary Barrier)
  • Standard Operation (< 1g): Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Bulk Operation (> 1g or Stock Solution Prep):

    • Primary: Fume Hood or Powder Containment Balance Enclosure.

    • Secondary (PPE): If the sash must be raised >18 inches or if working outside an enclosure (e.g., equipment maintenance), a P100 Particulate Respirator (3M 8293 or equivalent) is mandatory.[1] N95 is insufficient for potent pharmaceutical dusts.

B. Dermal Protection (The Chemical Barrier)
  • Glove Selection Logic: Nitrogen heterocycles are organic bases. They can degrade natural rubber.

    • Inner Glove: Nitrile (Minimum 4 mil / 0.10 mm).

    • Outer Glove: Nitrile (Minimum 5 mil / 0.12 mm) with an extended cuff to overlap the lab coat.

    • Change Frequency: Immediately upon visible contamination or every 60 minutes.

    • Why Double Glove? It provides a visual breach indicator (use colored inner gloves) and allows the removal of the outer glove without exposing skin during complex transfers.

C. Ocular & Body Protection[1][4]
  • Eyes: ANSI Z87.1 Chemical Splash Goggles. Note: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]

  • Body:

    • Standard: Cotton lab coat (buttoned to neck).

    • High Risk (>10g): Disposable Tyvek® sleeves or a full Tyvek® coverall to prevent dust accumulation on personal clothing.

Operational Workflow: Safe Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate static-driven dust dispersion.[1]

  • Static Neutralization: Place an ionizing bar or anti-static gun inside the balance enclosure. 2-Methylpyrido[2,3-b]pyrazine crystals are prone to "jumping" due to static buildup.[1]

  • Tare Setup: Pre-weigh the solvent container/vial before adding the solid. Do not weigh the powder on a weigh boat and then try to funnel it; weigh directly into the destination vessel if possible.

Phase 2: Solubilization & Transfer

Objective: Containment of high-concentration aerosols.[1]

  • Solvent Choice: Soluble in DMSO, Methanol, or Ethanol.

  • The "Wetting" Step: Add the solvent slowly down the side of the vial to wet the powder without kicking up a dust cloud.

  • Dissolution: Cap the vial tightly inside the hood before vortexing or sonication. Never sonicate an open vessel of this compound; it generates a respirable aerosol mist.

Phase 3: Spill Response (Dry Powder)

Do NOT use compressed air or dry sweeping. [1]

  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Upgrade: Don P100 respirator and double gloves.

  • Cover: Gently lay a solvent-dampened (ethanol) paper towel over the spill to prevent dust lofting.

  • Wipe: Wipe inward from the periphery to the center.

  • Dispose: Place all cleanup materials into a dedicated hazardous waste bag (yellow/red stream) and seal immediately.

Decision Logic & Workflow Visualizations

Diagram 1: PPE Selection & Containment Logic

This decision tree guides the researcher based on the quantity and physical state of the material.

PPE_Selection Start Handling 2-Methylpyrido[2,3-b]pyrazine State Physical State? Start->State Solid Solid (Powder/Crystal) State->Solid Liquid Solution (DMSO/MeOH) State->Liquid Qty Quantity? Solid->Qty L1 Level 1: Fume Hood + Single Nitrile Gloves + Safety Glasses Liquid->L1 Standard Prep Small < 100 mg Qty->Small Large > 100 mg Qty->Large L2 Level 2: Fume Hood + Double Nitrile Gloves + Goggles Small->L2 L3 Level 3: Balance Enclosure/Hood + P100 Respirator (Standby) + Double Gloves + Tyvek Sleeves Large->L3

Caption: Risk-based decision matrix for selecting appropriate containment and PPE based on material state and quantity.

Diagram 2: Safe Weighing & Transfer Workflow

A step-by-step visualization of the critical weighing process to prevent contamination.[1]

Weighing_Protocol Step1 1. Preparation Check Airflow Ionizing Bar ON Step2 2. Tare Vessel Weigh Empty Vial (Do NOT use weigh boat) Step1->Step2 Step3 3. Transfer Use Antistatic Spatula Transfer inside Hood Step2->Step3 Step4 4. Wetting Add Solvent Down Vial Wall Step3->Step4 Step5 5. Seal & Clean Cap Tightly Wipe Exterior Step4->Step5

Caption: Optimized workflow for weighing static-prone heterocyclic powders to minimize aerosol generation.

Disposal & Decontamination

Disposal Principle: As a nitrogen-containing heterocycle, this compound must be destroyed via high-temperature incineration to prevent environmental accumulation.[1]

  • Solid Waste: Contaminated gloves, paper towels, and weigh boats must go into Hazardous Waste (Incineration Only) . Do not use general lab trash.

  • Liquid Waste: Collect in a dedicated "Halogen-Free Organic" waste stream (unless chlorinated solvents were used). Label clearly: "Contains 2-Methylpyrido[2,3-b]pyrazine - Toxic/Irritant."[1][2]

  • Glassware Decontamination:

    • Rinse glassware 3x with Acetone or Methanol inside the fume hood.

    • Collect rinsate as hazardous waste.

    • Wash glassware with Alconox/detergent only after the solvent rinse.

References

  • PubChem. (n.d.). Compound Summary: Pyrido[2,3-b]pyrazine.[1][2][3][4] National Library of Medicine. Retrieved from [Link]

  • SafeWork NSW. (2022). Guidance on Handling Potent Pharmaceutical Intermediates. Retrieved from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
2-Methylpyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.